molecular formula C4H5N3O3 B13098924 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

Cat. No.: B13098924
M. Wt: 143.10 g/mol
InChI Key: IUERSPKKRZJKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (CAS 87814-12-8) is an organic compound with the molecular formula C4H5N3O3 and a molecular weight of 143.10 g/mol . It belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities . Dihydropyrimidinones are recognized as crucial building blocks in nucleic acids and have been extensively studied as key structural components in various therapeutic agents . Researchers value this specific scaffold for developing new molecules with potential anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The dihydropyrimidinone core, particularly the maginal dihydroxy substitution, is a valuable precursor in heterocyclic chemistry for designing potent inhibitors, such as kinesin spindle protein (Eg5) inhibitors for breast cancer research . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

2-amino-4,5-dihydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C4H5N3O3/c5-4-6-2(9)1(8)3(10)7-4/h8H,(H4,5,6,7,9,10)

InChI Key

IUERSPKKRZJKJL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)O

Origin of Product

United States

Foundational & Exploratory

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one: Structural Dynamics, Redox Biology, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is a highly reactive, electron-rich pyrimidine derivative. In biological and pharmacological contexts, it is most widely recognized as the acid-hydrolysis product of vicine (a naturally occurring fava bean glycoside) and exists in tautomeric equilibrium with 2-amino-4,5,6-trihydroxypyrimidine .

For drug development professionals and toxicologists, understanding the basic properties of this compound is critical because it serves as the archetypal model for autocatalytic redox cycling . The molecule's ability to rapidly auto-oxidize at physiological pH generates massive intracellular fluxes of superoxide (


) and hydrogen peroxide (

). This specific mechanism is the primary causative factor in drug- and diet-induced hemolytic anemia (Favism) in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This technical guide deconstructs the compound's kinetic properties, its counter-intuitive interactions with cellular antioxidants, and the self-validating experimental protocols required to study it.

Chemical Identity and Tautomeric Instability

The core danger—and utility—of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one lies in its structural instability. The pyrimidine ring is heavily substituted with electron-donating groups (an amino group at C2, and hydroxyl/oxo groups at C4, C5, and C6).

In aqueous solution, the compound undergoes rapid tautomerization to its fully enolized form, 2-amino-4,5,6-trihydroxypyrimidine. This configuration lowers the reduction potential of the molecule, making it highly susceptible to single-electron transfer to molecular oxygen (


). Consequently, the compound cannot be stored in neutral, oxygenated buffers; it must be prepared in strictly deoxygenated or highly acidic environments to prevent spontaneous degradation before experimental use.

Mechanistic Biology: The Autocatalytic Redox Cycle

The toxicity of this pyrimidine is not caused by the parent molecule binding to a receptor, but rather by its behavior as a biochemical catalyst for oxygen reduction. The auto-oxidation process is defined by three distinct phases :

  • Initiation: Trace amounts of the reduced pyrimidine react with

    
     to form a pyrimidine radical and superoxide (
    
    
    
    ).
  • Propagation (Comproportionation): As the oxidized pyrimidine accumulates, it reacts directly with the remaining reduced parent compound. This comproportionation reaction generates two highly reactive pyrimidine radicals. This step is autocatalytic —it bypasses the need for superoxide and causes the reaction rate to accelerate exponentially.

  • The Antioxidant Paradox: It is a common misconception that adding a reducing agent like Reduced Glutathione (GSH) will protect cells from this compound. In reality, GSH rapidly reduces the oxidized pyrimidine back to its original state. While this prevents comproportionation, it fuels a continuous, futile cycle of

    
     consumption and 
    
    
    
    generation. Only the synergistic combination of Superoxide Dismutase (SOD)—which halts initiation—and GSH—which clears the oxidized form—can completely suppress the redox cycle .

Systems Visualization: Redox Cycling Pathway

RedoxPathway RedPy Reduced Pyrimidine (2-Amino-5,6-dihydroxypyrimidin-4(1H)-one) RadPy Pyrimidine Radical (Chain Propagator) RedPy->RadPy Autoxidation (Initiation) OxPy Oxidized Pyrimidine RadPy->OxPy Electron Transfer O2 Molecular Oxygen (O2) RadPy->O2 OxPy->RedPy Reduction by GSH (Drives Autocatalysis) OxPy->RadPy + Reduced Pyrimidine (Comproportionation) Superoxide Superoxide (O2•-) O2->Superoxide 1e- Reduction H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 Dismutation SOD Superoxide Dismutase (SOD) SOD->Superoxide Scavenges (Delays Cycle) GSH Reduced Glutathione (GSH) GSH->OxPy Reduces

Fig 1: Autocatalytic redox cycle of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one and ROS generation.

Quantitative Physicochemical Properties

The following table summarizes the kinetic and modulatory parameters of the compound when exposed to physiological conditions (pH 7.4, 37°C).

Property / Kinetic ParameterValue & ObservationMechanistic Significance
IUPAC / Tautomeric Name 2-Amino-4,5,6-trihydroxypyrimidineElectron-rich ring drives rapid electron donation to

.
Aqueous Stability (pH 7.4) Highly unstable (rapid auto-oxidation)Necessitates preparation in deoxygenated or acidic buffers.
Primary ROS Yield Superoxide (

),

Direct cause of lipid peroxidation and erythrocyte hemolysis.
SOD Intervention (100 µM) ~15 min lag phase before oxidationProves

is required for initiation, but not propagation.
GSH Interaction (Excess) Promotes continuous

consumption
GSH acts as a reductant, fueling a futile, ROS-generating cycle.
GSH + SOD Synergy Complete suppression of redox cycleSOD halts initiation; GSH prevents comproportionation.

Experimental Protocols: Validating Redox Activity

To accurately study this compound, researchers must avoid standard endpoint assays (which miss the kinetic nuances of autocatalysis) and instead utilize continuous real-time monitoring. The following protocols are designed as self-validating systems.

Protocol 1: Kinetic Measurement of Auto-Oxidation via Oxygen Consumption

Purpose: To directly quantify the autocatalytic chain reaction by measuring the depletion of molecular oxygen, the terminal electron acceptor in the redox cycle.

  • System Calibration: Calibrate a Clark-type oxygen electrode using air-saturated Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C. The dissolved

    
     should read approximately 210 µM.
    
  • Baseline Establishment: Add 1.5 mL of PBS to the hermetically sealed reaction chamber. Monitor for 3 minutes.

    • Validation Check: The baseline must show

      
       µM/min. A drifting baseline indicates ambient 
      
      
      
      ingress, which will invalidate the kinetic curve.
  • Compound Preparation: Dissolve 2-amino-5,6-dihydroxypyrimidin-4(1H)-one in a highly acidic stock solution (e.g., 10 mM HCl) to prevent premature oxidation.

  • Reaction Initiation: Inject the stock solution into the chamber to achieve a final concentration of 100 µM.

  • Kinetic Monitoring: Record the rate of oxygen depletion (

    
    ) over 20 minutes.
    
    • Causality & Expected Outcome: The depletion curve will not be linear. You will observe a slow initial decline followed by an exponential acceleration. This specific curve shape validates the comproportionation mechanism (oxidized species reacting with reduced species to multiply radical formation).

Protocol 2: Synergistic Inhibition Assay (GSH + SOD)

Purpose: To validate the dual-dependency of cellular defense mechanisms against pyrimidine-induced redox cycling.

  • Control Phase (GSH Alone): Prepare the Clark electrode chamber with PBS containing 1 mM GSH. Inject 100 µM of the pyrimidine.

    • Validation Check: You must observe rapid, continuous

      
       consumption. This negative control proves that GSH alone acts as a cycle-promoter, not a protector.
      
  • Control Phase (SOD Alone): Wash the chamber. Prepare PBS containing 100 U/mL Cu/Zn-SOD. Inject 100 µM of the pyrimidine.

    • Validation Check: You will observe a "lag phase" of nearly zero

      
       consumption for ~15 minutes, followed by sudden, rapid oxidation. This proves SOD stops initiation but cannot stop comproportionation once trace oxidized pyrimidine forms.
      
  • Synergistic Phase: Wash the chamber. Prepare PBS containing both 1 mM GSH and 100 U/mL SOD. Inject 100 µM of the pyrimidine.

    • Causality & Expected Outcome: The oxygen concentration will remain flatline at ~210 µM indefinitely. SOD scavenges the initiating superoxide, while GSH immediately reduces any trace oxidized pyrimidine back to the parent compound. Because the oxidized form cannot accumulate, comproportionation is impossible, and the redox cycle is permanently broken.

References

  • Winterbourn, C. C., Cowden, W. B., & Sutton, H. C. (1989). Auto-oxidation of dialuric acid, divicine and isouramil. Superoxide dependent and independent mechanisms. Biochemical Pharmacology, 38(4), 611-618. URL:[Link]

  • Winterbourn, C. C., & Cowden, W. B. (1989). Inhibition of autoxidation of divicine and isouramil by the combination of superoxide dismutase and reduced glutathione. Biochemical Pharmacology, 38(4), 619-624. URL:[Link]

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride uses in biochemical research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biochemical Applications of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Executive Summary

In the landscape of biochemical research and drug development, 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (CAS 56830-58-1) occupies a unique dual role. Supplied primarily as a hydrochloride salt to ensure shelf stability and aqueous solubility, this compound is indispensable both as an analytical biomarker in metabolic studies and as a foundational building block in synthetic medicinal chemistry[1].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind its two primary applications:

  • Metabolic Damage Control : Its role as a terminal overflow metabolite in the riboflavin biosynthesis pathway.

  • Synthetic Scaffolding : Its transformation into 2,5-diamino-4,6-dichloropyrimidine for the downstream synthesis of biologically active guanine and purine analogues.

Metabolic Damage Control: The Riboflavin Biosynthesis Pathway

The early stages of riboflavin (Vitamin B2) biosynthesis involve highly reactive glycosylamine intermediates, such as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (Intermediate 1). Because this pathway lacks strict feedback inhibition, these intermediates are often overproduced. If left unchecked, they spontaneously degrade into highly toxic Maillard products and 5-phosphoribosylamine (PRA), which can cause severe cellular damage[2].

To prevent this toxicity, biological systems utilize a "directed-overflow" mechanism mediated by the COG3236 (DUF1768) enzyme. COG3236 acts as an N-glycosidase, specifically intercepting these reactive intermediates and hydrolyzing their N-glycosidic bonds. This enzymatic cleavage safely resolves the metabolic bottleneck, yielding ribose-5-phosphate and the relatively innocuous pyrimidine, 2,5-diamino-4,6-dihydroxypyrimidine [3]. Consequently, researchers quantify 2,5-diamino-4,6-dihydroxypyrimidine as a direct biomarker of COG3236 activity and cellular damage-control efficacy.

MetabolicPathway Int1 Riboflavin Intermediate 1 (Reactive Glycosylamine) Tox Toxic Maillard Products & PRA Int1->Tox Spontaneous Breakdown COG COG3236 Enzyme (Damage Control) Int1->COG Enzymatic Interception DHP 2,5-Diamino-4,6- dihydroxypyrimidine COG->DHP Safe Hydrolysis R5P Ribose-5-Phosphate COG->R5P Safe Hydrolysis

Fig 1: COG3236-mediated damage-control pathway yielding 2,5-diamino-4,6-dihydroxypyrimidine.

Protocol 1: In Vitro N-Glycosidase Activity Assay & HPLC Detection

To study this pathway, researchers must isolate and detect the pyrimidine product. This protocol utilizes a self-validating derivatization step to ensure absolute specificity.

  • Enzymatic Incubation : Incubate 3 mM of Riboflavin Intermediate 1 with 100 µg of purified COG3236 enzyme in 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂ at 22°C for 4 hours.

  • Reaction Termination : Flash-freeze the samples to halt enzymatic activity.

  • Diacetyl Derivatization (Critical Step) : Treat the mixture with diacetyl (2,3-butanedione) at 90°C for 30 minutes.

    • Causality: 2,5-Diamino-4,6-dihydroxypyrimidine is highly polar (making reverse-phase retention difficult) and lacks a strong native fluorophore. Diacetyl specifically condenses with the adjacent amino groups on the pyrimidine ring to form a highly fluorescent pteridine derivative[2]. This self-validates the assay; if the enzyme is inactive, no free pyrimidine is available to form the fluorophore, eliminating false positives from the buffer matrix.

  • HPLC Analysis : Inject the derivatized sample onto a C18 reverse-phase column. Monitor fluorescence (Ex 350 nm / Em 450 nm) to quantify the specific release of the pyrimidine.

Synthetic Scaffolding: Pathway to Guanine Analogues

Beyond its role as a metabolite, the electron-rich pyrimidine ring of 2,5-diamino-4,6-dihydroxypyrimidine makes it a premier scaffold for synthesizing 9-substituted guanines, anti-HIV agents (e.g., Cyclobut-G analogues), and 6-chloropurine derivatives [4]. The gateway to these complex molecules is the conversion of the dihydroxy groups to reactive chloro groups using phosphorus oxychloride (POCl₃) [5].

SyntheticWorkflow A 2,5-Diamino-4,6- dihydroxypyrimidine B Chlorination (POCl3 + DMAP) A->B C 2,5-Diamino-4,6- dichloropyrimidine B->C >75% Yield D Cyclization (Orthoformate) C->D E Guanine Analogues D->E Purine Scaffold

Fig 2: Synthetic workflow from 2,5-diamino-4,6-dihydroxypyrimidine to guanine analogues.

Quantitative Data: Optimization of the Chlorination Step

Traditional chlorination methods often result in the degradation of the pyrimidine ring due to harsh reflux conditions. Modern protocols optimize this by utilizing specific catalysts like 4-dimethylaminopyridine (DMAP).

MethodReagentsCatalyst / AdditiveTemp (°C)Yield (%)Primary Byproduct
Traditional POCl₃NoneReflux (105)< 40%Pyrimidine ring degradation
Amine-Assisted POCl₃Triethylamine (TEA)90~50%N-alkylated impurities
Optimized POCl₃DMAP80 - 90> 75% Minimal

Table 1: Comparative yield analysis for the synthesis of 2,5-diamino-4,6-dichloropyrimidine [5].

Protocol 2: Optimized Chlorination to 2,5-Diamino-4,6-dichloropyrimidine

This protocol details the optimized, high-yield conversion required for downstream purine synthesis.

  • Free-Base Neutralization (Critical Step) : Dissolve 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1 eq) in minimal water, neutralize with NaOH to pH 7, filter the free base, and dry thoroughly under vacuum.

    • Causality: The starting material is supplied as a hydrochloride salt for shelf stability. However, the presence of HCl and hydration water will prematurely hydrolyze the POCl₃ reagent and disrupt the chlorination mechanism. Neutralizing to the free base ensures the strictly anhydrous conditions required for the substitution.

  • Reagent Suspension : Suspend the dried free base in excess POCl₃ (10 eq). Add a catalytic amount of DMAP (0.1 eq).

    • Causality: Replacing traditional triethylamine with DMAP stabilizes the transition state via a highly reactive N-acylpyridinium intermediate. This accelerates the nucleophilic substitution rate, pushing the yield above 75% while avoiding the high temperatures that cause ring degradation [5].

  • Controlled Heating : Heat the mixture gradually to 80-90°C under an inert argon atmosphere. Monitor via in-situ IR spectroscopy (tracking the disappearance of the broad -OH stretch) to self-validate reaction completion (typically 4-6 hours).

  • Quenching & Extraction : Cool the reaction to room temperature and carefully pour it over crushed ice to quench excess POCl₃, strictly maintaining the temperature below 20°C to prevent hydrolysis of the newly formed chloro groups. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

Whether utilized as a critical biomarker to decode the damage-control mechanisms of the riboflavin pathway or as a highly reactive scaffold for synthesizing next-generation antiviral purine analogues, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride remains a cornerstone compound in biochemical research. By understanding the causality behind its chemical behavior—from its requirement for diacetyl derivatization in HPLC to the necessity of free-base conversion prior to chlorination—researchers can achieve highly reproducible, self-validating results.

References

  • Frelin, O. et al. (2015). "A directed-overflow and damage-control N-glycosidase in riboflavin biosynthesis." Biochemical Journal, 466(1), 137-145.[Link]

  • Frelin, O. et al. (2015). "A directed-overflow and damage-control N-glycosidase in riboflavin biosynthesis (PMC Archive)." PubMed Central.[Link]

  • Boumchita, H. et al. (1995). "Synthesis of ring-enlarged cyclobut-A and cyclobut-G analogues as HIV inhibitors. Part 4." ResearchGate. [Link]

Sources

2-Amino-4,6-Pyrimidinediol: Structural Scaffold and Metabolic Marker in Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-amino-4,6-pyrimidinediol role in nucleic acid metabolism Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-amino-4,6-pyrimidinediol (CAS: 56-09-7), also known as 2-amino-4,6-dihydroxypyrimidine , represents a critical structural motif in the interface between pyrimidine metabolism, pteridine biosynthesis, and purine catabolism. Unlike canonical nucleobases (cytosine, thymine, uracil), this compound does not serve as a primary coding unit in genomic DNA/RNA. Instead, it functions as a metabolic intermediate and a versatile synthetic scaffold for the development of guanosine analogs, antivirals, and antifolates.

For the drug development scientist, this molecule is the "guanine core without the imidazole ring," making it an indispensable starting material for synthesizing bicyclic heterocycles (pteridines, purines) and a potential biomarker for oxidative stress and metabolic dysregulation.

Chemical Tautomerism

Understanding the reactivity of 2-amino-4,6-pyrimidinediol requires recognizing its tautomeric equilibrium. In aqueous solution at physiological pH, it exists primarily in the dione (keto) form, though the diol (enol) form is accessible for specific nucleophilic substitutions utilized in drug synthesis.

PropertySpecification
IUPAC Name 2-amino-6-hydroxypyrimidin-4(3H)-one
Molecular Formula C₄H₅N₃O₂
MW 127.10 g/mol
pKa Values pKa₁ ≈ 3.5 (N3 protonation), pKa₂ ≈ 9.5 (OH deprotonation)
Solubility Low in water; soluble in dilute alkali (NaOH) or acid (HCl)

Biological Context: The "Missing Link" in Metabolism

While not a standard intermediate in de novo pyrimidine synthesis (which proceeds via orotate), 2-amino-4,6-pyrimidinediol occupies a unique niche in pteridine and purine biochemistry.

Pteridine Biosynthesis and Catabolism

The most significant biological role of the 2-amino-4,6-dihydroxypyrimidine moiety is as the structural foundation of pterins (e.g., tetrahydrobiopterin, BH4; folic acid).

  • Biosynthesis: In biological systems, pteridines are synthesized from GTP via the enzyme GTP Cyclohydrolase I (GCH1) . The enzyme opens the imidazole ring of guanine, releasing formate and leaving a pyrimidine-based intermediate (4-amino-5-formamidopyrimidine derivative) that rearranges to form the pteridine ring.

  • Synthetic Relevance: Conversely, in the laboratory, 2-amino-4,6-pyrimidinediol is the standard starting material to mimic this biosynthesis. Condensation with

    
    -halocarbonyls or 1,2-dicarbonyls yields pteridines, allowing researchers to synthesize cofactor analogs.
    
Distinction from DAHP (GCH1 Inhibitor)

Critical Note for Researchers: It is vital to distinguish 2-amino-4,6-pyrimidinediol from DAHP (2,4-diamino-6-hydroxypyrimidine) .

  • DAHP: A potent inhibitor of GCH1, used to deplete cellular BH4 levels.

  • 2-amino-4,6-pyrimidinediol: Lacks the 4-amino group (having a hydroxyl instead). It generally does not inhibit GCH1 but serves as a negative control in inhibition assays or a precursor for non-inhibitory analogs.

Metabolic Biomarker Potential

Recent metabolomic studies have identified 2-amino-4,6-pyrimidinediol (and its isomers) in human urine. Its levels are modulated by:

  • Oxidative Stress: Radical attack on Guanine (specifically at C8) can lead to ring opening. While FapyG is the primary product, further degradation or alternative oxidative pathways can yield pyrimidine-2,4,6-triamine or 2-amino-4,6-dihydroxypyrimidine derivatives.

  • Disease States: Altered urinary levels have been flagged in conditions involving high nucleotide turnover or specific psychiatric disorders (e.g., Bipolar Disorder), potentially reflecting dysregulation in the purine salvage pathway or gut microbiome metabolism.

Mechanism of Action & Synthetic Utility

The "Guanine Mimic" Strategy

In drug design, 2-amino-4,6-pyrimidinediol serves as a template to create purine nucleoside phosphorylase (PNP) inhibitors and antiviral nucleosides .

  • Mechanism: By chlorinating the 4,6-positions (using POCl₃/Vilsmeier reagent), the diol is converted to 2-amino-4,6-dichloropyrimidine .

  • Application: This dichloro-intermediate is susceptible to sequential nucleophilic aromatic substitution (SₙAr).

    • Step 1: Displacement of one chloride by an amine (or ribose amine) to attach the "sugar" or side chain.

    • Step 2: Cyclization with an imidazole precursor (like an ortho-diamine) to close the purine ring.

    • Result: Synthesis of Carbovir, Abacavir, and other guanosine analogs.

Diagram: Synthetic & Metabolic Pathways

The following diagram illustrates the relationship between the precursor, the drug intermediates, and the biological pteridine pathway.

G cluster_legend Pathway Legend Guanidine Guanidine DAHP_Diol 2-Amino-4,6- pyrimidinediol (Target Scaffold) Guanidine->DAHP_Diol Condensation (NaOEt) Malonate Diethyl Malonate Malonate->DAHP_Diol Dichloro 2-Amino-4,6- dichloropyrimidine DAHP_Diol->Dichloro POCl3 Chlorination Pteridines Pteridines (Folic Acid/Biopterin) DAHP_Diol->Pteridines Glyoxal/ alpha-haloketones Abacavir Purine Antivirals (e.g., Abacavir) Dichloro->Abacavir Cyclization & Amination GTP GTP GCH1 Enzyme: GCH1 GTP->GCH1 GCH1->Pteridines Biological Biosynthesis key1 Synthetic Route (Lab) key2 Biological Route (Cell)

Caption: Divergent pathways of 2-amino-4,6-pyrimidinediol: Synthetic precursor to pteridines/antivirals vs. biological analog of GTP degradation.

Experimental Protocols

Synthesis of 2-Amino-4,6-Pyrimidinediol (Lab Scale)

This protocol relies on the condensation of guanidine with diethyl malonate. It is a self-validating reaction due to the precipitation of the product.

Materials:

  • Guanidine Hydrochloride (1.0 eq)

  • Diethyl Malonate (1.0 eq)

  • Sodium Ethoxide (2.5 eq, prepared fresh)

  • Ethanol (Anhydrous)

Workflow:

  • Preparation: Dissolve sodium metal in anhydrous ethanol to generate NaOEt.

  • Addition: Add guanidine HCl; stir for 15 min to free the guanidine base. Filter off NaCl if necessary (optional, but cleaner).

  • Condensation: Add diethyl malonate dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. The solution will thicken as the sodium salt of the pyrimidine precipitates.

  • Isolation: Cool to RT. Filter the solid sodium salt.

  • Acidification (Critical Step): Dissolve the salt in minimum water. Acidify with glacial acetic acid or HCl to pH 5–6. The free base 2-amino-4,6-pyrimidinediol will precipitate as a white solid.[1]

  • Validation: Check melting point (>300°C) and UV absorbance (

    
     nm in acidic methanol).
    
Analytical Detection (HPLC-MS/MS)

For detecting this metabolite in biological fluids (urine/plasma), use the following method.

Sample Preparation:

  • Urine: Dilute 1:10 with mobile phase A. Centrifuge at 10,000 x g for 10 min.

  • Plasma: Protein precipitation with Acetonitrile (1:3 v/v). Evaporate supernatant and reconstitute.

Chromatographic Conditions:

Parameter Setting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18 (e.g., Acquity HSS T3)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 10 mins (HILIC mode)

| Flow Rate | 0.3 mL/min |

MS/MS Transitions (ESI+):

  • Precursor Ion: m/z 128.1 [M+H]⁺

  • Quantifier Ion: m/z 85.0 (Loss of -NCO/NH3 ring fragment)

  • Qualifier Ion: m/z 42.1 (Guanidine fragment)

Data Summary: Comparative Inhibitory Potential[2][3]

While 2-amino-4,6-pyrimidinediol is often used as a control, its derivatives show significant biological activity.

CompoundStructureTarget EnzymeIC₅₀ / Activity
2-amino-4,6-pyrimidinediol 4,6-OHGCH1Inactive (>100 µM)
DAHP 2,4-diamino-6-OHGCH1Potent (0.2 - 2.0 mM range for ricin; µM for GCH1)
5-Fluoro-2-amino-4,6-diol 5-F-substitutedDihydropyrimidine DehydrogenaseWeak/Moderate
2-amino-4,6-dichloropyrimidine 4,6-ClViral AssemblyInhibits viral maturation

References

  • BenchChem. (2025). Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. Retrieved from

  • Bogdan, C., et al. (1995).[2] "2,4-Diamino-6-hydroxy-pyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages."[2] FEBS Letters.

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways: Synthesis and Degradation.

  • Santa Cruz Biotechnology. 2-Amino-4,6-dihydroxypyrimidine-13C2 Product Analysis.

  • Jain, R., et al. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[1][3][4][5] Medicinal Chemistry Research.

Sources

Technical Guide: Discovery and Chemistry of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (Vicine Aglycone)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and biological applications of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one , historically and functionally known as the aglycone of Vicine (or vicine aglycone). This compound is a potent redox-active pyrimidine, structurally isomeric to Divicine and Isouramil , and central to the mechanism of Favism (hemolytic anemia induced by fava beans).

Executive Summary

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (also referred to as 2-amino-4,5,6-trihydroxypyrimidine in its tautomeric form) is a highly unstable, redox-active metabolite derived from the hydrolysis of the glycoside Vicine found in Vicia faba. While not a marketed pharmaceutical, it serves as a critical reference compound in oxidative stress research, enzymology (G6PD deficiency models), and the study of pyrimidine catabolism. Its primary significance lies in its ability to undergo rapid auto-oxidation at physiological pH, generating superoxide anions (


) and hydrogen peroxide (

), thereby mimicking the action of Dialuric Acid and Alloxan .
Feature Description
IUPAC Name 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one
Common Name Vicine Aglycone (or Divicine isomer)
CAS Registry 152-93-2 (Vicine parent); Aglycone often cited as in situ generated
Molecular Formula

Molecular Weight 143.10 g/mol
Primary Mechanism Redox cycling with molecular oxygen; Depletion of Glutathione (GSH)
Key Application Model for oxidative hemolysis; ROS generation assays

Chemical Identity & Tautomerism

The reactivity of this molecule is dictated by its tautomeric equilibrium. In aqueous solution, it exists in a dynamic balance between the keto form (favored in neutral/acidic conditions) and the enol form (favored in alkaline conditions), which drives its redox potential.

Tautomeric Forms
  • Keto Form (4(1H)-one): 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one.

  • Enol Form (Triol): 2-Amino-4,5,6-trihydroxypyrimidine.[1][2]

The presence of the 5-hydroxy group adjacent to the 4-keto/hydroxy group creates an enediol motif, which is highly susceptible to oxidation. This structural feature is shared with Ascorbic Acid and Dialuric Acid , explaining its potent reducing capability.

Tautomerism Figure 1: Tautomeric Equilibrium and Oxidation Initiation Keto Keto Form (2-Amino-5,6-dihydroxypyrimidin-4(1H)-one) Stable in Acid Enol Enol Form (2-Amino-4,5,6-trihydroxypyrimidine) Reactive Species Keto->Enol pH > 7.0 Enol->Keto pH < 5.0 Radical Free Radical Intermediate (Semiquinone-like) Enol->Radical -e-, -H+ (Oxidation) Radical->Enol +e-, +H+ (Reduction)

Synthesis & Isolation Protocols

Due to its high instability in air, 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is rarely isolated as a pure solid. It is typically generated in situ or handled under strict anaerobic conditions.

Method A: Acid Hydrolysis of Vicine (Standard Protocol)

This method extracts the aglycone from its stable natural precursor, Vicine.

Reagents:

  • Vicine (Commercial grade or extracted from Vicia faba).

  • 2M Hydrochloric Acid (HCl).

  • Nitrogen (

    
    ) gas for purging.
    

Protocol:

  • Dissolution: Dissolve 100 mg of Vicine in 10 mL of 2M HCl in a Schlenk flask.

  • Deoxygenation: Purge the solution with

    
     for 30 minutes to remove dissolved oxygen.
    
  • Hydrolysis: Heat the mixture to 100°C under

    
     flow for 1 hour. The glycosidic bond at N-1 is cleaved, releasing Glucose and the Aglycone.
    
  • Neutralization (Critical): Cool to room temperature. Note: The moment the pH is raised to neutral (pH 7.0-7.4) in the presence of air, the compound will auto-oxidize within seconds.

  • Usage: Use the acidic solution directly for assays, neutralizing only immediately before measurement.

Method B: De Novo Synthesis (Synthetic Route)

For researchers requiring the isotopically labeled or derivative forms.

  • Condensation: React Guanidine Hydrochloride with Diethyl Malonate in Sodium Ethoxide/Ethanol to yield 2-Amino-4,6-dihydroxypyrimidine .

  • Nitrosation: Treat with Sodium Nitrite (

    
    ) and Acetic Acid to introduce a nitroso group at the 5-position (
    
    
    
    ).
  • Reduction: Reduce the nitroso group using Sodium Dithionite (

    
    ) or Catalytic Hydrogenation (
    
    
    
    ) to yield 2,5-diamino-4,6-dihydroxypyrimidine .
  • Hydrolysis: Acid hydrolysis of the 5-amino group (diazotization followed by hydrolysis) yields the 5-hydroxy derivative.

Biological Mechanism: The Redox Cycle

The toxicity and biological activity of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one stem from its ability to establish a futile redox cycle.

Mechanism of Action[1][2][4][5][6]
  • Auto-oxidation: At physiological pH, the aglycone reacts with molecular oxygen (

    
    ).
    
  • ROS Generation: This reaction produces the Semiquinone Radical and Superoxide Anion (

    
    ).
    
  • Disproportionation: Superoxide dismutates to Hydrogen Peroxide (

    
    ).
    
  • GSH Depletion: The oxidized pyrimidine (quinone form) reacts with Glutathione (GSH) , regenerating the reduced aglycone and depleting cellular GSH pools.

  • Hemolysis: In G6PD-deficient cells (which cannot regenerate NADPH/GSH), this cycle leads to oxidative damage of the cell membrane and hemolysis.

RedoxCycle Figure 2: The Futile Redox Cycle of Vicine Aglycone Aglycone Reduced Aglycone (2-Amino-5,6-dihydroxy...) Quinone Oxidized Quinone (Imino-quinone form) Aglycone->Quinone Auto-oxidation ROS Superoxide (O2•-) / H2O2 Quinone->Aglycone Chemical Reduction O2 Molecular Oxygen (O2) O2->ROS Electron Acceptor GSH 2x GSH (Reduced) GSSG GSSG (Oxidized) GSH->GSSG Electron Donor

Experimental Protocols: Auto-oxidation Assay

Purpose: To quantify the rate of ROS generation and verify the identity of the aglycone.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4, air-saturated.

  • Catalase (to prevent H2O2 accumulation if measuring O2 consumption).

  • Spectrophotometer (UV-Vis).[3]

Procedure:

  • Prepare a 10 mM stock solution of the aglycone in 0.1 M HCl (degassed).

  • In a quartz cuvette, place 2.9 mL of air-saturated PBS (pH 7.4).

  • Initiation: Inject 100 µL of the acidic aglycone stock.

  • Measurement: Immediately monitor the decrease in absorbance at 270-280 nm (characteristic of the reduced pyrimidine) or the consumption of oxygen using a Clark electrode.

  • Validation: Add Superoxide Dismutase (SOD) . A lag phase in oxidation confirms the superoxide-dependent chain reaction mechanism.

Derivatives & Structure-Activity Relationship (SAR)

The 2-amino-5,6-dihydroxy scaffold is specific. Small modifications drastically alter its redox potential and toxicity.

DerivativeStructure ModificationActivity/Toxicity
Divicine 2,6-diamino-4,5-dihydroxypyrimidineIsomer; Highly toxic; Similar redox cycling.
Isouramil 6-amino-2,4,5-trihydroxypyrimidineConvicine aglycone; Highly toxic; Faster oxidation rate.
Dialuric Acid 5-hydroxybarbituric acidAlloxan metabolite; Classic redox cycler.
2-Amino-4,6-dihydroxypyrimidine Removal of 5-OHInactive. The 5-OH group is essential for redox cycling.

Key Insight: The 5-hydroxyl group is the "warhead." Without it, the molecule cannot form the redox-active quinone/semiquinone intermediate.

References

  • Winterbourn, C. C., Cowden, W. B., & Sutton, H. C. (1989). Auto-oxidation of dialuric acid, divicine and isouramil.[3][4] Superoxide dependent and independent mechanisms.[3][4] Biochemical Pharmacology, 38(4), 611–618.[3][] Link

  • Arese, P., & De Flora, A. (1990). Pathophysiology of hemolysis in glucose-6-phosphate dehydrogenase deficiency. Seminars in Hematology, 27(1), 1-40. Link

  • McMillan, D. C., et al. (2001). Favism: effect of divicine on rat erythrocyte sulfhydryl status, hexose monophosphate shunt activity, morphology, and membrane skeletal proteins. Toxicological Sciences, 62(2), 353-359. Link

  • Baker, M. A., et al. (1989). The reaction of divicine with glutathione and other thiols. Chemico-Biological Interactions, 72(3), 327-341. Link

  • PubChem Compound Summary. 2,5-Diamino-4,6-dihydroxypyrimidine (Precursor).Link

Sources

Technical Guide: 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one & Divicine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the chemical identity, structural dynamics, and pharmacological significance of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one and its biologically dominant analogue, Divicine (2,6-diamino-5-hydroxy-4(1H)-pyrimidinone).[1][2][3][4]

While the specific IUPAC name provided in the topic describes a mono-amino variant (5,6-dihydroxyisocytosine), in drug development and toxicology, this structure is inextricably linked to Divicine , the redox-active aglycone responsible for Favism and a target of interest in oxidative stress research.[1][3][4] This guide addresses the core pyrimidine scaffold shared by these molecules.

Context: Redox-Active Pyrimidines in Pharmacology and Toxicology[1][2][3][4]

Structural Identity & Nomenclature

The molecule described, 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one , belongs to a class of hydroxylated pyrimidines characterized by extreme redox instability and tautomeric fluidity.[1][2][3][4] It is structurally analogous to Divicine , the aglycone of the fava bean glycoside vicine.

IUPAC and Tautomeric Analysis

The pyrimidine ring system allows for rapid proton shifts between ring nitrogens and substituent oxygens (lactam-lactim tautomerism).[1][2][3][4]

PropertySpecification
Systematic Name 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one
Common Analogue Divicine (2,6-Diamino-5-hydroxy-4(1H)-pyrimidinone)
Molecular Formula C₄H₅N₃O₃ (Mono-amino variant) / C₄H₆N₄O₂ (Divicine)
Core Scaffold Pyrimidin-4(1H)-one
Key Functional Groups C2-Amine, C4-Ketone, C5-Hydroxyl, C6-Hydroxyl
Redox State Reduced (Hydroquinone-like); oxidizes to a quinonoid structure.[1][2][3][4][5][6][7][8]
Tautomeric Equilibrium (Graphviz)

The stability of this molecule is dictated by the equilibrium between the keto (lactam) and enol (lactim) forms. The 4(1H)-one form is generally the dominant tautomer in aqueous solution at neutral pH.[1][2][3][4]

Tautomers Keto Keto Form (Dominant) 2-Amino-5,6-dihydroxy pyrimidin-4(1H)-one Enol Enol Form (Lactim) 2-Amino-4,5,6- trihydroxypyrimidine Keto->Enol Tautomerization (pH dependent) Quinone Quinoid Form (Oxidized) Imino-quinone intermediate Keto->Quinone -2e- / -2H+ (Oxidation)

Figure 1: Tautomeric and redox relationships of the 5,6-dihydroxypyrimidine core.[1][2][3][4] The 4(1H)-one structure is the reduced form which rapidly oxidizes to a quinoid species.[1][2][3][4]

Chemical Origin & Biosynthesis

While the mono-amino variant is a known oxidative lesion of cytosine, the biologically significant source of this scaffold in toxicology is the hydrolysis of Vicine found in Vicia faba (Fava beans).[4]

Hydrolysis Mechanism

The glycosidic bond at position 5 is labile under acidic conditions or enzymatic action (


-glucosidase).[1][2][3][4]
  • Precursor: Vicine (2,6-diamino-5-(

    
    -D-glucopyranosyloxy)-4(1H)-pyrimidinone).[1][2][3][4]
    
  • Reaction: Hydrolysis cleaves the glucose moiety.[4]

  • Product: Divicine (Aglycone).[3][4][9][10]

  • Relevance: The aglycone is the toxic pharmacophore. The glycoside (Vicine) is chemically inert until hydrolyzed.

Mechanism of Action: The Redox Cycle

The pharmacological interest in 2-amino-5,6-dihydroxypyrimidin-4(1H)-one derivatives stems from their ability to mimic ascorbate while generating Reactive Oxygen Species (ROS).[1][2][3][4] This mechanism is the root cause of Favism (hemolytic anemia in G6PD-deficient individuals).[1][3][4]

The Autoxidation Cycle

Upon exposure to oxygen, the 5,6-dihydroxy motif undergoes autoxidation to form a semiquinone radical and subsequently a quinone (isouramil/divicine quinone).[3][4] This process generates Superoxide (


) and Hydrogen Peroxide (

).[1][2][3][4]
Glutathione Depletion

In healthy cells, Glutathione (GSH) reduces the quinone back to the dihydroxy form. In G6PD-deficient cells, NADPH levels are insufficient to regenerate GSH, leading to oxidative collapse.[1][3][4]

RedoxCycle Divicine Reduced Aglycone (Dihydroxy form) Radical Semiquinone Radical Divicine->Radical Autoxidation Quinone Oxidized Quinone Radical->Quinone -e- Quinone->Divicine Reduction by GSH O2 O2 ROS O2- / H2O2 (Cell Damage) O2->ROS Accepts e- GSH 2 GSH GSSG GSSG GSH->GSSG Oxidation

Figure 2: The futile redox cycle driven by 5,6-dihydroxypyrimidines.[1][3][4] The continuous oxidation of the drug depletes cellular Glutathione (GSH).[2]

Experimental Protocols

Isolation/Synthesis of the Aglycone

Warning: The 5,6-dihydroxy aglycone is extremely unstable in air, oxidizing within minutes in alkaline or neutral solutions.[3][4] All steps must be performed under inert atmosphere (Argon/Nitrogen).[4]

Methodology: Acid Hydrolysis of Vicine This protocol yields the hydrochloride salt, which is more stable than the free base.

  • Precursor Preparation: Dissolve 1.0 g of Vicine (isolated from Vicia faba or commercial standard) in 20 mL of 2M HCl.

  • Hydrolysis: Reflux the solution at 100°C for 15–30 minutes.

    • Checkpoint: Monitor hydrolysis by TLC (disappearance of the glycoside spot).

  • Crystallization: Cool the solution slowly to 4°C under a continuous stream of Nitrogen.

  • Filtration: Filter the precipitate (Divicine Hydrochloride) under Nitrogen atmosphere.

  • Storage: Store in a desiccator at -20°C under Argon.

Analytical Characterization

Due to the redox instability, standard LC-MS can be challenging.[1][3][4]

MethodExpected Signal / Characteristic
UV-Vis Spectroscopy Strong absorption shift between pH 2 (280 nm) and pH 10 (305 nm) due to deprotonation of the enolic hydroxyls.[1][2][3][4]
1H NMR (DMSO-d6) Signals for exchangeable protons (-NH2, -OH) are broad.[1][2][3][4] Ring proton (if mono-amino) or lack thereof (if Divicine) confirms substitution.[1][2][3][4]
Mass Spectrometry Divicine: [M+H]+ = 143.06 m/z.Mono-amino variant: [M+H]+ = 128.04 m/z.[1][2][3][4]

References

  • PubChem. (2025).[4][5][11] 2,6-Diamino-3,6-dihydro-4,5-pyrimidinedione (Divicine) Compound Summary. National Library of Medicine. [Link][1][3][4][5]

  • Arese, P., et al. (1984). Mechanism of action of divicine in a cell-free system and in glucose-6-phosphate dehydrogenase-deficient red cells. Toxicologic Pathology. [Link]

  • FooDB. (2024).[4] Compound: 2,4-Diamino-5,6-dihydroxypyrimidine (Divicine). [Link][1][2][3][4][5][12]

  • McMillan, D.C., et al. (1993).[10] Chemical analysis and hemolytic activity of the fava bean aglycon divicine. Chemical Research in Toxicology. [Link]

Sources

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one: Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one as a Pharmaceutical Intermediate.

Executive Summary

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (also identified as 2-amino-4,5,6-trihydroxypyrimidine or isouramil analogs depending on tautomerism) represents a specialized class of electron-rich pyrimidine intermediates. Unlike the commoditized 2-amino-4,6-dihydroxypyrimidine, this 5,6-dihydroxy variant possesses a vicinal diol moiety on the heteroaromatic core, rendering it highly susceptible to redox cycling and condensation reactions.

This guide details the technical utility of this compound as a scaffold for pteridine biosynthesis (e.g., xanthopterin, leucopterin), its role in purine metabolism modeling , and its application in the synthesis of fused heterocyclic APIs . Researchers must approach this molecule with specific protocols to manage its rapid auto-oxidation profile.

Chemical Identity & Mechanistic Insight

Structural Dynamics and Tautomerism

The molecule exists in a complex equilibrium of tautomers. In solution, the keto-enol interconversion at positions 4, 5, and 6 is critical for its reactivity.

  • Keto Form (Predominant in neutral pH): 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one.

  • Enol Form: 2-Amino-4,5,6-trihydroxypyrimidine.[1][2][3]

  • Reactivity Implication: The C5-C6 vicinal diol (or

    
    -hydroxy ketone) motif makes the compound an aggressive nucleophile and a reducing agent, capable of reducing metal ions (e.g., Ag+ to Ag0) and undergoing condensation with 1,2-dicarbonyls.
    
Redox Cycling and Stability

A defining characteristic of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one is its ability to undergo redox cycling in the presence of oxygen and transition metals. It oxidizes to form a quinoid-like structure (rubellane-like intermediates), generating superoxide anions (


). This mimics the mechanism of divicine  and isouramil  (aglycones of vicine/convicine), necessitating strict anaerobic conditions during synthesis to prevent degradation into alloxan-like derivatives.

Synthesis and Manufacturing Protocols

Primary Synthesis Route: Condensation of Guanidine with Mesoxalate

The most direct and atom-economical route involves the condensation of guanidine with diethyl mesoxalate (ketomalonate). This installs the oxygenation at C5 and C6 simultaneously.

Experimental Protocol
  • Reagents:

    • Guanidine Hydrochloride (10.0 g, 105 mmol)

    • Diethyl Mesoxalate (Diethyl ketomalonate) (18.3 g, 105 mmol)

    • Sodium Ethoxide (21% wt in Ethanol) (40 mL)

    • Anhydrous Ethanol (150 mL)

  • Equipment: 3-neck Round Bottom Flask, Reflux Condenser, Nitrogen Line, Schlenk filtration unit.

Step-by-Step Methodology:

  • Preparation of Free Base: Charge the reaction vessel with anhydrous ethanol. Under a continuous nitrogen stream, add Guanidine HCl and Sodium Ethoxide solution. Stir at ambient temperature for 30 minutes to liberate free guanidine base.

  • Condensation: Add Diethyl Mesoxalate dropwise over 20 minutes. The solution will darken slightly due to the formation of the Schiff base intermediate.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–8 hours. A heavy precipitate (sodium salt of the pyrimidine) will form.
    
  • Work-up (Critical): Cool the mixture to

    
    . Filter the sodium salt under nitrogen (Schlenk filtration). Do not expose to air. 
    
  • Acidification: Dissolve the salt in deoxygenated water (

    
    ). Acidify carefully with 2M HCl to pH 4–5 to precipitate the free base.
    
  • Purification: Recrystallize immediately from deoxygenated water/ethanol. Dry in a vacuum desiccator over

    
    .
    
Alternative Route: Oxidation of 2-Amino-4,6-dihydroxypyrimidine

For laboratories where mesoxalate is unavailable, the 5-hydroxy group can be introduced via the Elbs persulfate oxidation or nitrosation followed by hydrolysis, though yields are generally lower due to over-oxidation.

Visualization of Synthesis & Application Pathways

The following diagram illustrates the synthesis of the core intermediate and its divergent pathways toward Pteridines (Leucopterin) and Redox cycling products.

G Start1 Guanidine HCl Intermediate Acyclic Intermediate Start1->Intermediate NaOEt, EtOH Start2 Diethyl Mesoxalate Start2->Intermediate Core 2-Amino-5,6-dihydroxy pyrimidin-4(1H)-one (Target) Intermediate->Core Cyclization Reflux 8h Pteridine Leucopterin / Xanthopterin (Pteridine Scaffold) Core->Pteridine + Oxalic Acid or Glyoxal (Condensation) Oxidation Quinoid/Alloxan Derivatives Core->Oxidation + O2 / Metal Ions (Redox Cycling)

Figure 1: Synthesis of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one and downstream transformation pathways.

Pharmaceutical Applications

Pteridine Biosynthesis Precursor

The primary pharmaceutical utility of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one is as a "B-ring" precursor for pteridines . Pteridines are the core scaffold for:

  • Folic Acid (Vitamin B9) analogs.

  • Sapropterin (Tetrahydrobiopterin, BH4): Essential cofactor for aromatic amino acid hydroxylases.

  • Methotrexate: Antifolate chemotherapy agents.

Mechanism: The 5,6-dihydroxy motif (or its tautomeric 5-amino-6-hydroxy equivalent if aminated) condenses with 1,2-dicarbonyls (like glyoxal or oxalic acid) to close the pyrazine ring, forming the pteridine system.

  • Reaction: Core + Oxalic Acid

    
    Leucopterin  (2-amino-4,6,7-trihydroxypteridine).
    
  • Reaction: Core + Glyoxal

    
    Xanthopterin  derivatives.
    
Antiviral Scaffold Development

Substituted pyrimidinones are explored as inhibitors of viral polymerases. The 5,6-functionalization allows for the introduction of ribose-mimicking chains or solubilizing groups.

  • Protocol Insight: To utilize this intermediate for antivirals, the C5/C6 hydroxyls are often protected (e.g., as acetonides) or converted to leaving groups (chlorides) using

    
     to facilitate nucleophilic substitution with amines or alkoxides.
    
Toxicology and Metabolic Modeling

This compound is structurally analogous to the aglycones of Vicine and Convicine (found in Fava beans). It is used in in vitro assays to study:

  • Favism: The mechanism of hemolytic anemia in G6PD-deficient individuals.

  • Oxidative Stress: As a generator of superoxide radicals to test the efficacy of novel antioxidant drugs.

Quantitative Data: Solubility & Stability Profile

ParameterValue / ObservationRelevance
Molecular Weight 143.10 g/mol Stoichiometry calculations
Melting Point >300°C (Decomposes)High thermal stability of crystal lattice
pKa (C5-OH) ~8.5Deprotonates at physiological pH, increasing reactivity
Solubility (Water) Low (Cold), Moderate (Hot)Recrystallization solvent of choice
Solubility (NaOH) Soluble (Forms Sodium Salt)Essential for nucleophilic reactions
Stability (Air) Poor (Oxidizes to purple/black solids)REQUIREMENT: Store under Argon/Nitrogen

References

  • Synthesis of Hydroxypyrimidines: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.

  • Pteridine Chemistry: Pfleiderer, W. (1984). "Pteridines."[4] Comprehensive Heterocyclic Chemistry.

  • Vicine and Divicine Mechanisms: McMillan, D. C., et al. (2001). "Favism: Effect of Divicine on Rat Erythrocyte Sulfhydryl Status." Toxicological Sciences.

  • Redox Cycling of Pyrimidines: Winterbourn, C. C., et al. (1989). "Auto-oxidation of divicine and isouramil." Biochemical Pharmacology.

  • Mesoxalate Condensations: Chesterfield, J. H., et al. (1964). "Pteridines.[4] Part XXVIII. The Synthesis of Leucopterin." Journal of the Chemical Society.[5]

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents and should be performed by qualified personnel under strict safety protocols.

Sources

Technical Guide: 2,5-Diamino-4,6-dihydroxypyrimidine (DDP) as a Metabolic Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, mechanistic, and experimental profile of 2,5-Diamino-4,6-dihydroxypyrimidine (DDP) . This guide is designed for researchers investigating novel antimicrobial scaffolds, particularly those targeting bacterial metabolic pathways.

Executive Summary

2,5-Diamino-4,6-dihydroxypyrimidine (DDP) is a highly functionalized pyrimidine derivative that serves as a critical "privileged scaffold" in medicinal chemistry. Unlike broad-spectrum antibiotics that target cell wall synthesis, DDP and its derivatives primarily function as metabolic decoys . Its structural homology to purines and pteridines allows it to intercept two ancient and essential bacterial pathways: Riboflavin (Vitamin B2) biosynthesis and Folate metabolism .

This guide explores DDP not merely as a standalone drug, but as a high-value intermediate for synthesizing antifolates and riboflavin synthase inhibitors . It details the synthesis of the core scaffold, its mechanistic rationale, and validated protocols for assessing its antimicrobial potential.

Chemical Identity & Physicochemical Profile

DDP exists in equilibrium between its hydroxy- and oxo-tautomeric forms. In aqueous solution at physiological pH, the keto-form (pyrimidinedione) often predominates, influencing its binding kinetics to enzyme active sites.

PropertySpecification
IUPAC Name 2,5-diamino-6-hydroxypyrimidin-4(3H)-one (Tautomer dependent)
Common Name 2,5-Diamino-4,6-dihydroxypyrimidine (DDP)
CAS Number 40769-69-5 (Free base); 56830-58-1 (HCl salt)
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
Solubility Low in cold water; soluble in dilute HCl and NaOH.[1][2]
Stability Susceptible to oxidation; store under inert atmosphere (Ar/N₂).

Mechanistic Rationale: The "Dual-Pathway" Interception

DDP's antimicrobial potential stems from its ability to mimic natural substrates in two distinct biosynthetic pathways.

A. Riboflavin Biosynthesis Interference

Bacteria and fungi must synthesize Riboflavin de novo, whereas humans absorb it dietarily. This makes the riboflavin pathway an ideal drug target.

  • Mechanism: DDP mimics the pyrimidine intermediates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione).

  • Target: It can competitively inhibit Riboflavin Synthase or Lumazine Synthase by occupying the active site without undergoing the ribityl-transfer required for vitamin synthesis.

  • Enzymatic Shunt: DDP is also a product of "damage-control" enzymes (e.g., COG3236) that hydrolyze reactive glycosylated intermediates to prevent toxic buildup. Exogenous DDP may trigger feedback loops or saturate these salvage pathways.

B. Pteridine & Folate Antagonism

DDP is the immediate precursor to pteridines. By condensing DDP with


-halo ketones or glyoxal derivatives, researchers synthesize 7,8-dihydro-8-oxapterins.
  • Mechanism: These derivatives act as Antifolates , inhibiting Dihydrofolate Reductase (DHFR) or Dihydropteroate Synthase (DHPS), starving the bacteria of thymidine and halting DNA replication.

Visualization: The Metabolic Interception Points

The following diagram illustrates where DDP acts as a structural mimic within the Riboflavin and Folate pathways.

RiboflavinInterference cluster_mechanism Mechanism of Action GTP GTP Inter1 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-P GTP->Inter1 RibA (Cyclohydrolase II) Inter2 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Inter1->Inter2 RibD (Reductase/Deaminase) Lumazine 6,7-Dimethyl-8-ribityllumazine Inter2->Lumazine RibH (Lumazine Synthase) Riboflavin Riboflavin (Vit B2) Lumazine->Riboflavin RibE (Riboflavin Synthase) DDP 2,5-Diamino-4,6- dihydroxypyrimidine (DDP) DDP->Inter2 Structural Mimicry (Competitive Inhibition) Pteridines Pteridine Antifolates (Antibiotics) DDP->Pteridines Chemical Synthesis (Precursor)

Caption: DDP mimics early riboflavin intermediates, competitively inhibiting downstream synthases (RibH/RibE) and serving as a precursor for antifolate pteridines.

Synthesis of the DDP Scaffold

To ensure high purity for biological testing, DDP should be synthesized freshly or purified from commercial HCl salts to remove oxidation products.

Protocol: Guanidine-Malonate Cyclization

This is the standard industrial route, optimized for yield and purity.

  • Cyclization : React Guanidine HCl with Dimethyl Malonate in the presence of Sodium Methoxide (NaOMe) at 35–50°C.

    • Product: 2-amino-4,6-dihydroxypyrimidine.[1][2][3][4][5][6][7][8][9]

  • Nitrosation : Treat the intermediate with Sodium Nitrite (NaNO₂) in acetic acid/water at 30–80°C.

    • Product: 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.[10]

    • Note: The solution will turn deep violet/red (characteristic of nitroso-pyrimidines).

  • Reduction : Reduce the nitroso group using Sodium Hydrosulfite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C).

    • Final Product: 2,5-Diamino-4,6-dihydroxypyrimidine.[1][2][3][4][5][6][7][8][10][11]

  • Isolation : Precipitate as the Hydrochloride salt using concentrated HCl to improve stability against oxidation.

Experimental Protocols for Antimicrobial Evaluation

A. Minimum Inhibitory Concentration (MIC) Assay

This standard protocol is adapted for DDP's solubility profile.

Materials:

  • Mueller-Hinton Broth (MHB)

  • DDP (HCl salt)

  • Solvent: 0.1 M HCl (stock) or DMSO (if compatible with strain)

  • Bacterial Strains: E. coli (Gram-), S. aureus (Gram+)

  • Resazurin (viability indicator)

Step-by-Step Workflow:

  • Stock Preparation : Dissolve DDP to 10 mg/mL in 0.05 M HCl. Neutralize carefully with buffer to pH 7.0 immediately before use (DDP oxidizes rapidly at neutral pH).

  • Inoculum : Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Plate Setup :

    • Add 100 µL of MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of DDP stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Incubation : Add 100 µL of bacterial suspension to all wells. Incubate at 37°C for 18–24 hours.

  • Readout : Add 30 µL of Resazurin (0.015%). Incubate for 2 hours. Blue -> Pink shift indicates growth. The lowest concentration remaining Blue is the MIC.

B. Riboflavin Synthase Inhibition Screen (In Vitro)

To verify the mechanism of action, test if DDP inhibits the conversion of 6,7-dimethyl-8-ribityllumazine to riboflavin.

Rationale : If DDP acts as a decoy, it will inhibit the formation of Riboflavin (fluorescent) from Lumazine (fluorescent, but distinct spectra).

Protocol:

  • Enzyme Source : Purified recombinant E. coli RibE (Riboflavin Synthase).

  • Substrate : 6,7-Dimethyl-8-ribityllumazine (prepared enzymatically or synthetically).

  • Reaction Mix :

    • 50 mM Potassium Phosphate buffer (pH 7.0)

    • 5 mM Sodium Sulfite (to prevent DDP oxidation)

    • Substrate (20 µM)

    • DDP (Variable: 0–500 µM)

  • Measurement : Monitor fluorescence kinetics.

    • Excitation: 450 nm (Riboflavin peak)

    • Emission: 530 nm.

    • Note: Lumazine also fluoresces; ensure band-pass filters distinguish the product.

  • Data Analysis : Plot Initial Velocity (

    
    ) vs. [DDP]. Calculate 
    
    
    
    .

Stability & Handling (Critical)

Warning : DDP is electron-rich and prone to autoxidation, forming "divicine-like" radical species which can cause non-specific toxicity (redox cycling) rather than specific enzymatic inhibition.

  • Storage : -20°C, desiccated, under Argon.

  • In Solution : Always include a reducing agent (e.g., 1 mM DTT or Ascorbic Acid) in biological assays unless testing for oxidative stress mechanisms.

References

  • ChemWhat. (2025). 2,5-Diamino-4,6-dihydroxy-pyrimidine CAS#: 40769-69-5 Chemical Properties and Safety Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A directed-overflow and damage-control N-glycosidase in riboflavin biosynthesis. PMC. Retrieved from [Link]

  • SciSpace. (1987). Structure-based design and characterization of novel platforms for ricin and shiga toxin inhibition. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Retrieved from [Link]

Sources

Technical Guide: Keto-Enol Tautomerization of Hydroxypyrimidines in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and structural biology, the tautomeric state of hydroxypyrimidines is not merely a physical curiosity—it is a determinant of drug efficacy. The equilibrium between the lactim (enol) and lactam (keto) forms dictates hydrogen-bonding capability, solubility, and bioavailability.

In aqueous physiological environments, hydroxypyrimidines (e.g., 2-hydroxypyrimidine and 4-hydroxypyrimidine) predominantly adopt the keto (oxo) form. However, the lipophilic environments of protein active sites or lipid bilayers can shift this equilibrium toward the enol form. This guide provides a rigorous framework for characterizing these equilibria using NMR and UV-Vis spectroscopy, grounded in thermodynamic principles.

Part 1: Mechanistic Fundamentals

The Lactam-Lactim Equilibrium

Hydroxypyrimidines are classic examples of N-heterocyclic tautomerism. The transformation involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, accompanied by a rearrangement of


-electrons.
  • 2-Hydroxypyrimidine: Equilibrates between 2-hydroxypyrimidine (enol) and pyrimidin-2(1H)-one (keto).

  • 4-Hydroxypyrimidine: Equilibrates between 4-hydroxypyrimidine (enol) and pyrimidin-4(3H)-one (keto).

Solvent-Driven Thermodynamics

The equilibrium constant (


) is heavily dependent on the dielectric constant (

) of the solvent.
  • Polar Solvents (Water, DMSO): The keto form is highly favored (

    
    ). The keto tautomer typically possesses a larger dipole moment (e.g., 
    
    
    
    D for pyrimidin-2-one) compared to the enol form (
    
    
    D), leading to greater stabilization by polar solvation shells.
  • Non-Polar Solvents (Chloroform, Cyclohexane) & Gas Phase: The enol form becomes competitive or dominant (

    
    ). In the absence of strong dipole-dipole stabilization, the aromaticity of the pyrimidine ring (which is disrupted in the keto form) drives the equilibrium toward the hydroxy tautomer.
    
Visualization of Tautomeric Pathways

Tautomerization cluster_solvents Solvent Influence Enol Lactim Form (Enol) High Aromaticity H-Bond Donor: O-H TS Transition State (Proton Transfer) Enol->TS -H+ (O) TS->Enol Gas Phase Keto Lactam Form (Keto) High Dipole Moment H-Bond Donor: N-H TS->Keto +H+ (N) Keto->TS Non-polar Solvent Water Water/DMSO Stabilizes Keto Chloroform CHCl3/Gas Favors Enol

Caption: Thermodynamic pathway of hydroxypyrimidine tautomerization. Solid lines indicate the dominant pathway in polar media; dashed lines indicate shifts in non-polar environments.

Part 2: Analytical Methodologies & Protocols

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the most definitive method for quantifying


. The chemical shift of the carbon bearing the oxygen (

) is the most diagnostic indicator.
Experimental Protocol: Determination of

by

C NMR

Objective: Quantify the ratio of keto/enol forms in varying dielectric environments.

Reagents:

  • Analyte: 2-Hydroxypyrimidine or derivative (>98% purity).

  • Solvents: DMSO-

    
     (Polar), CDCl
    
    
    
    (Non-polar), Acetone-
    
    
    (Intermediate).
  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10–15 mg of analyte in 0.6 mL of deuterated solvent.

    • Critical: Ensure the solution is free of acid/base impurities, which can catalyze rapid exchange and coalesce peaks. Filter through basic alumina if necessary.

  • Acquisition:

    • Acquire a quantitative

      
      C NMR (inverse gated decoupling to suppress NOE, relaxation delay 
      
      
      
      ).
    • Maintain temperature at 298 K.

  • Data Analysis:

    • Identify the

      
       (or 
      
      
      
      ) signal.
    • Keto Signal: Typically

      
       160–170 ppm (C=O character).[1]
      
    • Enol Signal: Typically

      
       150–160 ppm (C-OH character).[1]
      
    • Calculate

      
       based on integrated peak intensities (
      
      
      
      ):
      
      

Note: If exchange is fast on the NMR timescale (common in water), you will see a single weighted-average peak. In this case,


 is calculated using reference shifts of "fixed" derivatives (e.g., N-methyl vs O-methyl analogs):


UV-Vis Spectroscopy

UV-Vis is preferred for dilute solutions (


 M) and thermodynamic measurements.

Protocol:

  • Prepare a

    
     stock solution in the target solvent.
    
  • Scan from 200–400 nm.

  • Keto Signature:

    
     is typically red-shifted (longer wavelength) compared to the enol form due to extended conjugation in the amide-like system.
    
  • Isosbestic Point Validation: Titrate solvent ratios (e.g., Water:Dioxane). The presence of a sharp isosbestic point confirms a two-state equilibrium without side reactions.

Experimental Workflow Diagram

Workflow Start Start: Hydroxypyrimidine Sample Solvent Select Solvent System (Polar vs Non-Polar) Start->Solvent Branch Exchange Rate? Solvent->Branch Slow Slow Exchange (DMSO/CDCl3) Branch->Slow Distinct Peaks Fast Fast Exchange (Water/Buffers) Branch->Fast Coalesced Peak Direct Direct Integration of 1H/13C Signals Slow->Direct Weighted Weighted Average Calculation Using Fixed Methyl Derivatives Fast->Weighted Result Calculate KT (Equilibrium Constant) Direct->Result Weighted->Result

Caption: Decision tree for selecting the appropriate NMR quantification method based on tautomeric exchange rates.

Part 3: Data Analysis & Interpretation[3]

Comparative Chemical Shifts

The table below summarizes characteristic


C NMR shifts utilized to distinguish tautomers.
Atom PositionTautomer FormChemical Shift (

, ppm)
Characteristic Feature
C2 (2-HP) Keto (Lactam) 162 - 168Carbonyl-like deshielding
C2 (2-HP) Enol (Lactim) 158 - 162Aromatic C-O shielding
C4 (4-HP) Keto (Lactam) 160 - 165C=O resonance
C4 (4-HP) Enol (Lactim) 154 - 158C-OH resonance
Equilibrium Constants ( ) in Various Media

Data synthesized from spectroscopic studies (References 1, 3, 5). Note the dramatic shift driven by solvent polarity.

SolventDielectric Const.[2][3] (

)
Predominant Form

([Keto]/[Enol])
Gas Phase 1.0Enol ~0.01
Cyclohexane 2.0Mixed ~1.7
Chloroform 4.8Keto ~6.0
DMSO 46.7Keto > 500
Water 80.1Keto ~900

Part 4: Implications in Drug Discovery

Pharmacophore Fidelity

In Structure-Based Drug Design (SBDD), assuming the wrong tautomer leads to incorrect docking scores.

  • H-Bond Donor/Acceptor Flip: The keto form presents an H-bond donor at the ring nitrogen (N-H) and an acceptor at the oxygen (C=O). The enol form reverses this at the nitrogen (becoming an acceptor, N:) and changes the oxygen to a donor (O-H).

  • Case Study: The antiviral drug Aciclovir mimics the guanine base. Its binding affinity to viral thymidine kinase relies on the specific recognition of the keto tautomer.

Membrane Permeability

While the keto form is favored in plasma (aqueous), the enol form is often the species that permeates lipid bilayers.

  • Passive Diffusion: The enol form retains aromaticity and has no formal charge separation, making it more lipophilic.

  • Strategy: Drug candidates are often designed to lock into the keto form for target binding but must be able to access the enol-like transition state for membrane crossing.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: 4-Hydroxypyrimidine and Related Systems.[1][3][4][5][6] Journal of Physical Chemistry A. Link

  • BenchChem. (2025).[1] 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.Link

  • Wiberg, K. B., et al. (2016). Solvent Effects on the Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone.[7][8] Journal of Organic Chemistry. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Lazzaro, A., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Journal of Physical Chemistry A. Link

Sources

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one: A Versatile Building Block for Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, polyfunctionalized pyrimidines serve as the foundational architecture for numerous FDA-approved therapeutics. Among these, 2-amino-5,6-dihydroxypyrimidin-4(1H)-one (provisionally identified in its tautomeric form as 2-amino-4,5,6-trihydroxypyrimidine) stands out as a highly reactive, redox-active building block[]. Originally identified as the acid hydrolysis product of the fava bean glycoside vicine, this compound exhibits unique physicochemical properties—most notably its propensity for auto-oxidation and its exceptional nucleophilicity[2].

This technical guide provides an in-depth analysis of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one, detailing the mechanistic causality behind its reactivity, its application in synthesizing complex fused heterocycles (such as pteridines and toxoflavin analogs), and self-validating experimental protocols for its integration into drug discovery pipelines.

Chemical Profiling & Mechanistic Reactivity

Tautomerism and Structural Dynamics

In aqueous environments, the molecule exists in a dynamic equilibrium between its keto and enol forms. The 4(1H)-one tautomer dominates under physiological conditions, providing a highly polarized carbonyl group that heavily influences the electron density of the adjacent 5- and 6-hydroxyl groups. This electron-rich


-system makes the pyrimidine core exceptionally susceptible to electrophilic attack, a property that is highly desirable for annulation reactions.
Redox Cycling and Auto-Oxidation Causality

A defining characteristic of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one is its rapid auto-oxidation at neutral pH, which generates hydrogen peroxide (


) and superoxide radicals via an 

-dependent chain mechanism[2].
  • The Causality: The electron-donating amino and hydroxyl groups lower the oxidation potential of the pyrimidine ring. Upon exposure to molecular oxygen, the molecule readily donates an electron, forming a stabilized pyrimidine radical. This radical reacts with

    
     to form superoxide, subsequently generating 
    
    
    
    .
  • Inhibition Strategy: Superoxide dismutase (SOD) and reduced glutathione (GSH) can temporarily inhibit this initial oxidation[3]. In a synthetic context, maintaining a slightly acidic environment (pH 4.5–5.0) or utilizing inert atmospheres (Argon/Nitrogen) extends the "lag period" of oxidation, providing a critical temporal window for chemical coupling before degradation occurs[4].

RedoxCycle Vicine Vicine (Glycoside) Hydrolysis Acid/Enzymatic Hydrolysis Vicine->Hydrolysis Trihydroxy 2-Amino-4,5,6-trihydroxypyrimidine (Enol Tautomer) Hydrolysis->Trihydroxy Dihydroxy 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (Keto Tautomer) Trihydroxy->Dihydroxy Tautomerization Oxidation Auto-oxidation (O2) Dihydroxy->Oxidation Neutral pH / O2 Scaffold Fused Heterocycles (Pteridines/Purines) Dihydroxy->Scaffold Electrophilic Condensation ROS Reactive Oxygen Species (H2O2, Superoxide) Oxidation->ROS Cytotoxicity

Fig 1. Redox cycling and tautomerization pathways of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one.

Synthetic Applications in Drug Discovery

The primary utility of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one lies in its role as a precursor for bicyclic and tricyclic heteroaromatic systems .

Pteridine and Toxoflavin Analogs

Condensation of the 5,6-dihydroxy/diamino motifs with 1,2-dicarbonyl compounds yields pteridines. Toxoflavin (a 7-azapteridine) and its analogs are known to possess potent antitumor and antimicrobial activities by intentionally promoting intracellular ROS generation and inducing DNA damage in target cells (e.g., Triple-Negative Breast Cancer cells)[5]. By utilizing 2-amino-5,6-dihydroxypyrimidin-4(1H)-one as the starting block, medicinal chemists can precisely tune the substituents at the 2, 4, and 8 positions to modulate the redox potential of the drug, ensuring it only cycles in the highly oxidative tumor microenvironment.

Alloxazine and Isoalloxazine Derivatives

Similar to how alloxan (a related oxidized pyrimidine) reacts with o-phenylenediamine to form stable, electrochemically active alloxazine adducts[6], 2-amino-5,6-dihydroxypyrimidin-4(1H)-one can be condensed with functionalized diamines to synthesize lumazine and alloxazine derivatives. These scaffolds are critical for developing kinase inhibitors and flavin-dependent enzyme modulators.

Experimental Protocol: Self-Validating Synthesis of a Pteridine Scaffold

To harness this building block effectively, the synthetic workflow must account for its inherent instability. The following protocol describes the condensation of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one with a 1,2-dicarbonyl (benzil) to form a diphenyl-pteridine derivative.

Step 1: Generation of the Pyrimidine Precursor
  • Action: Hydrolyze 10 mmol of vicine in 50 mL of 1M HCl at 80°C for 2 hours.

  • Causality: Acid hydrolysis effectively cleaves the

    
    -glycosidic bond. Maintaining a low pH (acidic environment) is strictly required because it completely suppresses the auto-oxidation pathway, which is otherwise rapid at neutral pH[2].
    
  • Self-Validation System: Monitor the reaction via HPLC at 280 nm. The protocol is validated to proceed to Step 2 only when the peak corresponding to vicine fully disappears and the aglycone peak emerges, confirming 100% conversion without oxidative degradation.

Step 2: Electrophilic Condensation
  • Action: Cool the solution to room temperature and carefully adjust the pH to 5.0 using saturated sodium acetate. Immediately add 10 mmol of benzil dissolved in 20 mL of ethanol. Reflux the mixture at 80°C for 4 hours.

  • Causality: A pH of 5.0 is the optimal thermodynamic compromise. It is high enough to deprotonate the hydroxyl groups slightly, increasing their nucleophilicity for the condensation attack, but low enough to delay the auto-oxidation lag period[4]. Ethanol acts as a co-solvent to solubilize the lipophilic benzil.

  • Self-Validation System: Perform TLC (DCM:MeOH 9:1). The validation marker is the shift of the reaction mixture from colorless to a deep fluorescent yellow, indicating the successful formation of the highly conjugated pteridine ring system.

Step 3: Isolation and Purification
  • Action: Cool the reaction mixture to 4°C overnight. Filter the resulting precipitate under a vacuum and wash sequentially with cold water and diethyl ether.

  • Causality: The fused pteridine product is highly crystalline and significantly less soluble in cold polar solvents compared to any unreacted pyrimidine precursor, allowing for purification by simple precipitation rather than complex chromatography.

SynthesisWorkflow Start Vicine Hydrolysis (1M HCl, 80°C) Precursor 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (Maintained at pH < 5) Start->Precursor HPLC Validation Step2 Condensation with 1,2-Dicarbonyl (EtOH/NaOAc, pH 5.0, Reflux) Precursor->Step2 Nucleophilic Attack Step3 Oxidative Aromatization / Cyclization (In situ) Step2->Step3 Product Target Pteridine Scaffold (Drug Candidate) Step3->Product Precipitation at 4°C

Fig 2. Step-by-step synthetic workflow for pteridine annulation from the pyrimidine precursor.

Quantitative Data Summaries

To guide experimental design, the following tables summarize the kinetic parameters of the pyrimidine building blocks and the optimized conditions for condensation reactions.

Table 1: Auto-oxidation Kinetics and ROS Generation of Pyrimidine Aglycones

Compound Lag Period (pH 7.4, 37°C) ROS Generation Rate Principal Application in Research
2-Amino-5,6-dihydroxypyrimidin-4(1H)-one ~15 min[2] High Pteridine / Toxoflavin building block
Divicine < 1 min[2] Very High Favism modeling / ROS induction
Isouramil < 1 min[2] Very High Cytotoxicity assays

| Dialuric Acid | ~5 min[2] | Moderate | Pancreatic


-cell ablation (Alloxan)[7] |

Table 2: Condensation Reaction Optimization for Pteridine Synthesis

Solvent System Catalyst / Buffer Temp (°C) Time (h) Isolated Yield (%) Observation
Ethanol None 80 12 45 Sluggish reaction, high byproducts.
Ethanol / Water NaOAc (pH 5.0) 80 4 82 Optimal nucleophilicity, minimal oxidation.
DMF AcOH (10 mol%) 120 2 68 Rapid conversion, but thermal decomposition.

| Water | HCl (1M, pH < 1) | 100 | 6 | 15 | Pyrimidine too protonated to act as nucleophile. |

Conclusion

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is a double-edged sword in medicinal chemistry. Uncontrolled, its rapid redox cycling and ROS generation mimic the cytotoxic pathways of alloxan and divicine. However, when precisely controlled through pH modulation and strategic electrophilic condensation, it serves as an unparalleled, electron-rich building block for synthesizing complex, bioactive fused heterocycles. By adhering to self-validating protocols that respect the molecule's kinetic lag periods, drug development professionals can leverage this scaffold to unlock new classes of targeted therapeutics.

References

  • [3] Inhibition of autoxidation of divicine and isouramil by the combination of superoxide dismutase and reduced glutathione - PubMed. National Institutes of Health (nih.gov). Available at:

  • [] CAS 152-93-2 (Vicine) - BOC Sciences. BOC Sciences (bocsci.com). Available at:

  • [2] Auto-oxidation of dialuric acid, divicine and isouramil. Superoxide dependent and independent mechanisms - PubMed. National Institutes of Health (nih.gov). Available at:

  • [6] Simple, Sensitive, and Rapid Voltammetric Detection of Alloxan on Glassy Carbon Electrodes | ACS Omega. ACS Publications (acs.org). Available at:

  • [5] Identification of the Product of Toxoflavin Lyase: Degradation via a Baeyer-Villiger Oxidation. ResearchGate (researchgate.net). Available at:

  • [7] The mechanisms of alloxan- and streptozotocin-induced Diabetes. ResearchGate (researchgate.net). Available at:

  • [4] Determination and stability of divicine and isouramil produced by enzymatic hydrolysis of vicine and convicine of faba bean. ResearchGate (researchgate.net). Available at:

Sources

Methodological & Application

Application Note: Synthesis of 2-Amino-4,6-dihydroxypyrimidine via Base-Catalyzed Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,6-dihydroxypyrimidine (ADHP) is a highly versatile heterocyclic building block utilized extensively in drug discovery and agrochemical development. It serves as a critical intermediate in the synthesis of antimicrobial guanylsulfonamides, antiviral agents, and sulfonylurea herbicides. This application note details a highly optimized, scalable protocol for the synthesis of ADHP from guanidine hydrochloride and dimethyl malonate. By leveraging precise stoichiometric control and isoelectric precipitation, this method consistently delivers high-purity yields suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Process Chemistry

The synthesis of the pyrimidine ring relies on a base-catalyzed double nucleophilic acyl substitution. Understanding the chemical causality of each step is critical for troubleshooting and scaling the reaction:

  • Substrate Activation: Guanidine hydrochloride is a stable, unreactive salt. The introduction of sodium methoxide serves a dual purpose. First, it neutralizes the hydrochloride salt to liberate the highly nucleophilic free guanidine base. Second, the excess alkoxide base deprotonates the active methylene of dimethyl malonate, facilitating the initial attack .

  • Cyclization Dynamics: The free amino groups of guanidine attack the ester carbonyls of dimethyl malonate. This condensation eliminates two equivalents of methanol, driving the ring closure. Elevated temperatures (reflux) are required to overcome the activation energy barrier of the second intramolecular attack .

  • Thermodynamic Driving Force: The resulting 2-amino-4,6-dihydroxypyrimidine contains highly acidic hydroxyl groups (existing in tautomeric equilibrium with its dione form). The excess sodium methoxide immediately deprotonates these groups, forming a water-soluble disodium salt. This rapid salt formation acts as a thermodynamic sink, pulling the reaction equilibrium forward via Le Chatelier’s principle.

Reaction Workflow

SynthesisWorkflow N1 Guanidine HCl + Dimethyl Malonate (Reagent Mixing) N2 Sodium Methoxide Addition (Base Catalysis) N1->N2 N3 Reflux at 65-70 °C (Cyclization) N2->N3 N4 Solvent Evaporation (Concentration) N3->N4 N5 Aqueous Dissolution (Disodium Salt Formation) N4->N5 N6 Acidification to pH 5.5-6.0 (Isoelectric Precipitation) N5->N6 N7 Filtration & Washing (Purification) N6->N7 N8 2-Amino-4,6-dihydroxypyrimidine (Final Product) N7->N8

Workflow for the base-catalyzed synthesis of 2-amino-4,6-dihydroxypyrimidine.

Reagent Stoichiometry & Materials

To ensure complete conversion and optimal salt formation, a 1:1 ratio of the primary substrates is used, supported by a 3-fold molar excess of the base.

ReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Functional Role
Guanidine Hydrochloride 95.531.09.55 gBis-nucleophile precursor
Dimethyl Malonate 132.111.013.21 gBis-electrophile
Sodium Methoxide (30% in MeOH) 54.023.054.0 g (~56 mL)Base / Deprotonating Agent
Methanol (Anhydrous) 32.04Solvent100 mLReaction Medium
Hydrochloric Acid (10% aq) 36.46As needed~30-40 mLpH Adjustment / Precipitation

Execution Protocol: A Self-Validating System

This methodology is designed with built-in In-Process Controls (IPCs) to ensure the chemist can visually and analytically validate the reaction at every stage .

Phase 1: Substrate Activation
  • Charge a 500 mL three-necked round-bottom flask (equipped with a magnetic stirrer, reflux condenser, and dropping funnel) with Guanidine Hydrochloride (9.55 g, 100 mmol) and Anhydrous Methanol (100 mL).

    • Causality: Strict anhydrous conditions are mandatory. Trace water will act as a competing nucleophile, hydrolyzing the dimethyl malonate into unreactive malonic acid and severely depressing the yield.

  • Under continuous stirring, slowly add the 30% Sodium Methoxide solution (54.0 g, 300 mmol) via the dropping funnel over 15 minutes.

    • Causality: The first equivalent of base liberates the free guanidine. The remaining two equivalents are reserved to deprotonate the final product.

    • IPC (Self-Validation): The initial cloudy suspension of insoluble guanidine hydrochloride will clarify as it is neutralized into the soluble free base.

Phase 2: Cyclization & Ring Closure
  • Slowly add Dimethyl Malonate (13.21 g, 100 mmol) dropwise to the activated mixture.

  • Heat the reaction mixture to 65–70 °C (gentle reflux) and maintain for 3 hours.

    • IPC (Self-Validation): Monitor the reaction via TLC (Eluent: Dichloromethane:Methanol 9:1). The complete disappearance of the high-Rf dimethyl malonate spot confirms that the cyclization is complete.

Phase 3: Isoelectric Precipitation
  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporation) to remove all methanol.

    • Causality: Methanol must be entirely removed; otherwise, it will act as a co-solvent during the aqueous workup, preventing the product from fully precipitating.

  • Dissolve the resulting off-white solid residue (the disodium salt of ADHP) in a minimum amount of deionized water (approx. 50–60 mL).

  • Submerge the flask in an ice-water bath. Slowly add 10% aqueous Hydrochloric Acid dropwise until the pH reaches exactly 5.5 to 6.0 .

    • Causality: ADHP exists as a zwitterion. Adjusting the solution to its exact isoelectric point (pH ~5.5–6.0) ensures the molecule is fully protonated to its neutral form. At this state, its aqueous solubility drops to near zero, forcing massive crystallization .

    • IPC (Self-Validation):Critical Step. Use a calibrated pH meter, not pH paper. A thick, white precipitate will rapidly crash out as the pH drops below 6.5. Warning: If the pH drops below 4.0, the amino group will protonate, forming a highly soluble hydrochloride salt, causing the precipitate to redissolve and destroying the yield.

Phase 4: Isolation & Purification
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with ice-cold deionized water (2 x 20 mL) to remove residual sodium chloride, followed by ice-cold ethanol (2 x 10 mL) to wash away any unreacted organic impurities.

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

Quantitative Data & Analytical Expected Results

Analytical ParameterExpected ResultTroubleshooting / Notes
Appearance White to off-white solidA yellow tint indicates incomplete ethanol washing.
Molar Yield 85.0% – 95.0%Yields <70% usually indicate over-acidification during Phase 3.
Melting Point >300 °C (Decomposition)Note: Some literature cites 195-197 °C, which corresponds to specific hydrated tautomers . Pure anhydrous ADHP decomposes >300 °C.
HPLC Purity > 99.0%Impurities are typically unreacted malonate or hydrolysis byproducts.

References

  • PubMed Central (PMC). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." National Institutes of Health. Available at:[Link]

HPLC analysis of 2-Amino-4,6-dihydroxypyrimidine using a reverse-phase column

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Stability HPLC Analysis of 2-Amino-4,6-dihydroxypyrimidine

Executive Summary

This guide details the chromatographic separation of 2-Amino-4,6-dihydroxypyrimidine (CAS: 56-09-7), a critical intermediate in the synthesis of antiviral drugs like Acyclovir and various agrochemicals. Due to its high polarity and amphoteric nature, this analyte exhibits poor retention and peak shape issues (tailing/splitting) on conventional C18 columns.

This protocol moves beyond standard methodologies by utilizing Polar-Functionalized Reverse-Phase (RP) chromatography to ensure retention without the need for complex ion-pairing reagents. We provide a validated, self-consistent workflow suitable for impurity profiling and raw material assay.

Chemical Context & The "Polar Retention Challenge"

Physicochemical Profile
  • Analyte: 2-Amino-4,6-dihydroxypyrimidine (also known as 2-Amino-4,6-pyrimidinediol).[1][2][3]

  • Molecular Formula: C₄H₅N₃O₂ (MW: 127.10 g/mol ).[4]

  • Solubility: High in DMSO/DMF; Moderate in Water; Poor in Methanol/Acetonitrile.

  • Tautomerism: The molecule exists in equilibrium between keto (lactam) and enol (lactim) forms. This rapid interconversion during chromatography can lead to peak broadening or splitting if the mobile phase pH does not stabilize a single dominant species.

The Dewetting Problem

Standard C18 (Octadecyl) columns rely on hydrophobic interactions. When using highly aqueous mobile phases (>95% water) required to retain polar pyrimidines, the hydrophobic C18 chains "collapse" or dewet, expelling the mobile phase from the pores. This results in a total loss of retention (elution at the void volume,


).

Solution: This protocol employs a Polar-Embedded or Aqueous-Stable (AQ) C18 stationary phase. These phases contain hydrophilic groups near the silica surface that allow water to penetrate the pores, maintaining ligand availability even in 100% aqueous conditions.

Method Development Strategy

Mobile Phase Selection
  • Buffer: Phosphate buffer is chosen for its high buffering capacity at low pH.

  • pH Control: A pH of 2.5 – 3.0 is selected.

    • Reasoning: The amino group (pKa ~4) is protonated, and the hydroxyl groups (pKa ~9) are neutral. Maintaining an acidic pH suppresses the ionization of silanols on the column surface (reducing tailing) and stabilizes the keto-tautomer dominance.

  • Solvent: Methanol is preferred over Acetonitrile for polar pyrimidines as it often provides better solvation and unique selectivity through hydrogen bonding capabilities.

Detection

While the aromatic ring absorbs at 254 nm, the molar absorptivity is significantly higher at 210–220 nm . We recommend a dual-wavelength strategy: 210 nm for sensitivity (trace impurities) and 254 nm for specificity.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Amino-4,6-dihydroxypyrimidine (>98% purity).[2][4][5]

  • Solvents: HPLC-grade Methanol, Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSpecificationNotes
Column C18 Aqueous Stable (AQ) or Polar-Embedded C18 (e.g., YMC-Triart C18, Waters Atlantis T3, Agilent Zorbax SB-Aq)Critical: Do not use a standard hydrophobic C18.
Dimensions 150 mm × 4.6 mm, 3 µm or 5 µm3 µm provides better resolution for impurities.
Mobile Phase A 20 mM

adjusted to pH 2.8 with

Filter through 0.22 µm membrane.
Mobile Phase B Methanol (HPLC Grade)
Elution Mode Isocratic High aqueous stability required.
Composition 97% Buffer A / 3% Solvent B Adjust B up to 5% if retention is too high.
Flow Rate 1.0 mL/min
Temperature 25°CStrictly controlled to minimize tautomeric shifts.
Detection UV @ 210 nm (Primary), 254 nm (Secondary)10 nm bandwidth.
Injection Volume 5 - 10 µL
Run Time 10 - 15 minutesAnalyte typically elutes at 4–6 min (

).
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in DMSO or 0.1%

    
     in Water . (Avoid pure methanol due to solubility limits).
    
  • Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm Nylon or PVDF syringe filter before injection.

Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, highlighting critical decision points for stability.

AnalyticalWorkflow cluster_System Chromatographic System Setup Start Start: Sample Analysis Solubility Dissolve Sample (Solvent: DMSO or Acidic Water) Start->Solubility Dilution Dilute to Working Conc. (Diluent: Mobile Phase A) Solubility->Dilution Injection Inject Sample (10 µL) Dilution->Injection ColumnSelect Select Column: Polar-Embedded C18 / AQ-C18 MobilePhase Prepare Mobile Phase: 97% Phosphate Buffer (pH 2.8) : 3% MeOH ColumnSelect->MobilePhase Equilibration Equilibrate System (>20 Column Volumes) MobilePhase->Equilibration Equilibration->Injection Detection UV Detection (210 nm & 254 nm) Injection->Detection Decision Peak Shape Acceptable? Detection->Decision Pass Process Data: Calculate Purity/Assay Decision->Pass Yes (Sym < 1.5) Fail Troubleshoot: 1. Check pH (must be < 3.0) 2. Check Column Dewetting Decision->Fail No (Tailing/Split)

Caption: Step-by-step analytical workflow emphasizing the critical selection of column chemistry and mobile phase pH.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaScientific Rationale
Retention Factor (

)

Ensures analyte is separated from unretained void volume interferences.
Tailing Factor (

)

Indicates minimal secondary interactions (silanol activity) and stable tautomerism.
Precision (RSD)

(n=6)
Confirms system stability and injector reproducibility.
Resolution (

)

If analyzing impurities (e.g., Guanine), ensure baseline separation.
LOD / LOQ ~0.1 µg/mL / 0.5 µg/mLEstimated values at 210 nm; dependent on detector sensitivity.

Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Tautomeric interconversion occurs on the timescale of the separation.

  • Fix: Ensure the column temperature is stable (25°C). If splitting persists, lower the pH to 2.5 to force the equilibrium fully toward the protonated cationic form.

Issue 2: Loss of Retention (Eluting at Void)

  • Cause: "Phase Collapse" or Dewetting of the C18 ligands.

  • Fix: Verify you are using an "AQ" or "Polar-Embedded" column. If using a standard C18, you must add at least 5-10% organic solvent, but this may cause the analyte to elute too fast. Switching column type is the only robust fix.

Issue 3: High Backpressure

  • Cause: Buffer precipitation in the pump heads or column.

  • Fix: Ensure the 3% Methanol is pre-mixed or the lines are flushed with 10% Methanol/Water after use. Do not leave phosphate buffer in the system overnight.

References

  • SIELC Technologies. (n.d.).[6] Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. Retrieved October 24, 2025, from [Link]

  • United States Pharmacopeia (USP). (2023). USP Monograph: Acyclovir.
  • PubChem. (n.d.).[7][8] 2-Amino-4,6-dihydroxypyrimidine (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • YMC Co., Ltd. (n.d.). YMC-Triart C18: Versatile hybrid silica based ODS column. (Reference for high-aqueous stability columns). Retrieved October 24, 2025, from [Link]

  • Waters Corporation. (2025). Atlantis T3 Columns: Retention of Polar Compounds. Retrieved October 24, 2025, from [Link]

Sources

Application Note: 2,5-Diamino-4,6-dihydroxypyrimidine (DDP) in Enzyme Inhibition Assays

[1]

Part 1: Executive Summary & Scientific Context

2,5-Diamino-4,6-dihydroxypyrimidine (DDP) is a critical pyrimidine intermediate often utilized in two distinct research vectors: as a structural inhibitor of ribosome-inactivating proteins (specifically Ricin Toxin A-chain) and as a substrate precursor in the biosynthesis of pteridines and riboflavin.

Critical Distinction: DDP vs. DAHP

Researchers frequently confuse DDP with its isomer. It is vital to distinguish between them before assay design:

  • DDP (2,5-Diamino-4,6-dihydroxypyrimidine): The subject of this guide.[1][2][3][4] Inhibits Ricin Toxin A-chain; precursor for pteridines/riboflavin.

  • DAHP (2,4-Diamino-6-hydroxypyrimidine): A potent, specific inhibitor of GTP Cyclohydrolase I (GCH1). If your goal is to inhibit de novo BH4 synthesis via GCH1, DDP is not the correct compound; use DAHP.

Mechanism of Action
  • Ricin Toxin A-Chain (RTA) Inhibition: DDP acts as a competitive inhibitor of RTA.[5] Crystallographic studies reveal that DDP binds in the RTA specificity pocket, stacking against the Tyr80 residue. Unlike natural adenine substrates, DDP stabilizes Tyr80 in a "closed" conformation, effectively blocking the active site from depurinating the sarcin/ricin loop of 28S rRNA.

  • Pteridine/Riboflavin Pathway: DDP serves as a pyrimidine precursor that condenses with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) to form pteridines. In assays, it functions as a "trap" or substrate to measure the availability of dicarbonyl intermediates or the activity of synthase enzymes.

Part 2: Handling & Stability (Critical)

Warning: DDP is highly susceptible to oxidation. The amino and hydroxyl groups make it electron-rich and prone to forming purple/brown oxidative byproducts (divicine-like redox cycling) upon exposure to air and light.

ParameterSpecification / Protocol
Storage Store solid at -20°C, desiccated, protected from light.
Solubility Soluble in dilute HCl (0.1 M) or NaOH. Poorly soluble in neutral water.
Stock Prep Prepare immediately before use . Do not store stock solutions.
Stabilizers For neutral pH assays, include 1–5 mM DTT or Ascorbic Acid to prevent oxidation.
Visual Check Solution must be clear/pale yellow. Discard if purple or dark brown.

Part 3: Protocol A - Ricin Toxin A-Chain (RTA) Inhibition Assay

This protocol measures the ability of DDP to inhibit the N-glycosidase activity of RTA. This is often performed using a cell-free translation inhibition assay or a direct rRNA depurination assay.

Materials
  • Enzyme: Recombinant Ricin Toxin A-chain (RTA).

  • Substrate: Rabbit Reticulocyte Lysate (containing ribosomes) or a synthetic RNA stem-loop mimic.

  • Inhibitor: DDP (dissolved in 0.1 M HCl, then neutralized in buffer).

  • Detection: Luciferase mRNA (reporter) or Quantitative PCR (for depurination).

Assay Workflow (Luciferase Translation Reporter)
  • Buffer Preparation: 20 mM HEPES (pH 7.4), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT.

  • Inhibitor Dilution: Prepare a serial dilution of DDP (0.1 mM to 10 mM) in the buffer. Note: High concentrations are often required for fragment-based inhibitors like DDP (IC50 ~2.2 mM).

  • Pre-Incubation: Mix 5 µL of RTA (final conc. 10–50 nM) with 5 µL of DDP dilutions. Incubate at 25°C for 30 minutes to allow binding equilibrium (Tyr80 stacking).

  • Reaction Initiation: Add 40 µL of Rabbit Reticulocyte Lysate containing Luciferase mRNA.

  • Incubation: Incubate at 30°C for 60–90 minutes.

  • Termination & Reading: Stop reaction on ice. Add Luciferin substrate and measure luminescence.

  • Analysis: Plot Luminescence vs. [DDP]. Calculate IC50.

Mechanistic Visualization (RTA Inhibition)

RTA_InhibitionRTA_OpenRicin Toxin A (Open State)RTA_ClosedRTA-DDP Complex (Inhibited)RTA_Open->RTA_Closed + DDP (Stacks with Tyr80)SubstraterRNA (Sarcin/Ricin Loop)RTA_Open->Substrate Binds AdenineRTA_Closed->Substrate Blocked AccessProductDepurinated rRNA(Translation Arrest)Substrate->Product N-Glycosidase ActivityDDPDDP (Inhibitor)

Caption: DDP binds to the RTA active site, inducing a closed conformation of Tyrosine 80, thereby blocking the entry of the rRNA substrate.

Part 4: Protocol B - Pteridine Synthesis / Condensation Assay

This protocol uses DDP as a reactant to assay the presence of 1,2-dicarbonyls or to synthesize pteridine standards. It relies on the spontaneous or enzyme-catalyzed condensation of the amino-pyrimidine with dicarbonyls.

Principle

DDP condenses with 1,2-dicarbonyls (e.g., glyoxal, methylglyoxal) to form fluorescent pteridines. This reaction can be monitored via fluorescence (Ex 360 nm / Em 450 nm).

Workflow
  • Reagent Prep: Dissolve DDP in 0.1 M HCl to 10 mM. Keep on ice.

  • Reaction Mix:

    • 50 µL Sample (containing dicarbonyl or enzyme producing it).

    • 50 µL Buffer (0.1 M Phosphate, pH 7.0).

    • 20 µL DDP Stock (Final ~2 mM).

  • Incubation: Heat at 37°C (enzymatic) or 100°C (chemical total dicarbonyl assay) for 60 minutes.

    • Note: Acidic conditions favor the chemical condensation.

  • Oxidation Step (Optional but recommended): Add 10 µL of 1% Iodine/KI solution to fully oxidize any dihydro-pteridines to fully fluorescent aromatic pteridines. Incubate 10 min, then reduce excess iodine with Ascorbic Acid.

  • Detection: Measure Fluorescence (Ex 360nm / Em 450nm) or analyze via HPLC (C18 column, MeOH/Water gradient).

Pathway Visualization

Pteridine_Synthesiscluster_assayAssay Detection WindowPrecursorPyrimidine PrecursorsDDP2,5-Diamino-4,6-dihydroxypyrimidine(DDP)Precursor->DDP BiosynthesisCondensationCondensation Reaction(Spontaneous or Enzymatic)DDP->CondensationDicarbonyl1,2-Dicarbonyls(e.g., Glyoxal)Dicarbonyl->CondensationPteridinePteridine / Biopterin AnalogCondensation->Pteridine Ring Closure

Caption: DDP acts as the nucleophilic scaffold that condenses with dicarbonyls to form the bicyclic pteridine core, detectable via fluorescence.

References

  • Ricin Inhibition Mechanism: Miller, D. J., et al. (2002). "Structure-based design and characterization of novel platforms for ricin and shiga toxin inhibition." Journal of Medicinal Chemistry, 45(15), 3246-3256.

  • Crystallography of DDP-RTA Complex: Yan, X., et al. (1997). "Structure of the ricin A-chain at 2.5 A resolution." Proteins, 29, 128. (PDB ID: 1IL5).[5]

  • Pteridine Chemistry: Pfleiderer, W. (1984). "Chemistry of Pteridines." Comprehensive Heterocyclic Chemistry.
  • GTPCH Inhibitor Distinction: Yoneyama, T., & Hatakeyama, K. (1998). "Decoupling of GCH1 inhibition by DAHP." Journal of Biological Chemistry. (Clarifying DAHP vs DDP).

Spectroscopic characterization (NMR, IR) of 2-amino-5-substituted pyrimidine-4,6-diols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic Characterization of 2-Amino-5-Substituted Pyrimidine-4,6-diols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: High-Resolution NMR (¹H, ¹³C), ATR-FTIR Spectroscopy

Introduction & Mechanistic Background

2-Amino-5-substituted pyrimidine-4,6-diols are highly versatile heterocyclic scaffolds that serve as critical precursors in the synthesis of COX-2 inhibitors, antiviral agents, and antibacterial Schiff bases[1]. A defining characteristic of these molecules is their complex prototropic tautomerism. Depending on the solvent environment and the electronic nature of the 5-position substituent, these compounds exist in a dynamic equilibrium between di-enol, keto-enol, and di-keto (uracil-like) forms[2].

This tautomerism profoundly impacts their spectroscopic signatures. Accurate characterization requires analytical strategies that not only identify the core framework and the 5-position substituent but also account for the shifting protonation states that dictate the molecule's reactivity.

Tautomerism A Di-enol Form (Pyrimidine-4,6-diol) B Keto-enol Form (6-hydroxy-pyrimidin-4-one) A->B Proton Transfer C Di-keto Form (Pyrimidine-4,6-dione) B->C Proton Transfer

Caption: Tautomeric equilibria of pyrimidine-4,6-diols shifting between enol and keto forms.

Analytical Strategy & Causality

To ensure a self-validating analytical workflow, experimental conditions must be chosen to isolate specific variables without introducing matrix artifacts.

  • Solvent Selection (Why DMSO-d6?): 2-amino-4,6-dihydroxypyrimidines form extensive intermolecular hydrogen bond networks in the solid state, rendering them largely insoluble in non-polar solvents like CDCl₃. DMSO-d6 disrupts these networks by acting as a strong hydrogen-bond acceptor, providing excellent solubility. Crucially, DMSO-d6 slows the rate of proton exchange between tautomeric forms, allowing the distinct observation of NH and OH protons rather than a single coalesced baseline hump[3].

  • Self-Validation via D₂O Exchange (Why is it necessary?): The presence of multiple heteroatoms results in overlapping exchangeable protons (NH₂, lactam NH, and enol OH). By introducing D₂O, deuterium replaces these labile protons, causing their respective signals (>10 ppm and ~6.5 ppm) to vanish. This definitively separates exchangeable protons from the aliphatic/aromatic protons of the 5-position substituent[3].

  • Matrix Elimination (Why ATR-FTIR over KBr Pellets?): KBr is highly hygroscopic. Moisture absorbed during pellet preparation produces a massive, broad O-H stretching band around 3400 cm⁻¹, which perfectly eclipses the critical N-H and O-H stretching frequencies of the pyrimidine diols. Attenuated Total Reflectance (ATR) requires no sample matrix, eliminating water interference and preserving the integrity of the 3100–3500 cm⁻¹ region.

Workflow S1 Sample Drying (Vacuum Desiccator) S2 Solvent/Matrix Selection (DMSO-d6 & ATR) S1->S2 S3 1H & 13C NMR Acquisition S2->S3 S5 ATR-FTIR Acquisition S2->S5 S4 D2O Exchange Experiment S3->S4 Identify NH/OH S6 Data Synthesis & Tautomer Validation S4->S6 S5->S6

Caption: Self-validating spectroscopic workflow for characterizing tautomeric pyrimidines.

Step-by-Step Experimental Protocols

Protocol A: NMR Acquisition and D₂O Exchange
  • Sample Preparation: Weigh 15–20 mg of the thoroughly dried 2-amino-5-substituted pyrimidine-4,6-diol into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Sonicate for 2–3 minutes until complete dissolution is achieved.

  • Initial Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the standard ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) at 298 K.

  • D₂O Exchange: Remove the NMR tube from the spectrometer. Add 20 μL of D₂O directly to the tube. Invert the tube 5–10 times to ensure complete mixing.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum. Compare the pre- and post-exchange spectra to identify the vanished peaks (NH₂, OH, NH), thereby validating the assignment of the 5-substituent protons.

Protocol B: ATR-FTIR Analysis
  • Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in the ambient atmosphere.

  • Sample Application: Place 2–5 mg of the neat, dry powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (avoid over-pressuring to prevent crystal damage).

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm if quantitative peak height comparisons are required, though raw spectra are sufficient for functional group identification.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for 2-amino-5-substituted pyrimidine-4,6-diols, using 5-alkyl substitutions (e.g., methyl, propyl) as representative models[3].

Table 1: Representative NMR Chemical Shifts (in DMSO-d6)

NucleusPositionChemical Shift (ppm)MultiplicityDiagnostic Value & Assignment
¹H OH / NH10.20 – 10.70Broad singletExchangeable; confirms keto-enol tautomerism.
¹H NH₂6.30 – 6.90Broad singletExchangeable; confirms primary amine at C2.
¹H 5-Alkyl (e.g., Methyl)~1.57SingletNon-exchangeable; confirms 5-position substitution.
¹³C C4, C6164.0 – 165.0-Highly deshielded C=O / C-OH carbons.
¹³C C2~152.5-C-NH₂ carbon.
¹³C C584.0 – 95.0-Highly sensitive to the 5-substituent (e.g., 84.1 ppm for methyl, 90.2 ppm for propyl).

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3100 – 3500 ν(O-H) / ν(N-H)Hydroxyl / AmineBroad overlapping bands; confirms NH₂ and enol OH without water interference.
1650 – 1700 ν(C=O)Lactam CarbonylStrong intensity; definitively confirms the presence of the keto tautomer[2].
1550 – 1630 ν(C=N) / ν(C=C)Pyrimidine RingConfirms heterocyclic framework integrity.
1090 – 1250 ν(C-O)Enol C-OMedium intensity; supports the keto-enol equilibrium state.

References

1.[1] Chemical structure of a selected 5-substituted 2-amino-4,6-dihydroxypyrimidine (118) - ResearchGate. Source: researchgate.net. URL: 2. Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6- Dihydroxypyrimidine. Source: chemicaljournal.in. URL: 3.[3] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. Source: nih.gov. URL: 4.[2] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. Source: acs.org. URL:

Sources

Chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride

Application Note: Optimized Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine using Phosphorus Oxychloride ( )

Introduction & Strategic Context

The synthesis of 4,6-dichloro-2,5-diaminopyrimidine is a critical juncture in the commercial and laboratory-scale production of purine nucleoside analogues, including potent antiviral agents like Abacavir and Famciclovir. The most atom-economical route to this intermediate is the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine. However, employing phosphorus oxychloride (

Mechanistic Insights & Causality

The Pitfall of Direct Chlorination

Early attempts to chlorinate 2,5-diamino-4,6-dihydroxypyrimidine using neat

123
Strategy 1: Quaternary Ammonium Additives (Phase & Nucleophile Optimization)

To suppress degradation, the addition of a large molar excess of a quaternary ammonium chloride (e.g., methyltriethylammonium chloride) fundamentally alters the reaction kinetics [3][4]. The ammonium salt serves a dual purpose:

  • Chloride Source : It provides a highly concentrated pool of soluble chloride ions, which accelerates the nucleophilic displacement of the intermediate phosphorodichloridate leaving group, outcompeting side-reaction pathways[4].

  • Solubilization : It acts as a molten salt/phase-transfer agent at the reaction temperature (~105°C), solubilizing the highly polar pyrimidine starting material and preventing localized overheating[3].

Strategy 2: Vilsmeier-Haack Reagent (Transient Protection)

An even more robust approach utilizes a Vilsmeier-Haack reagent generated in situ from

23
  • In Situ Protection : The Vilsmeier reagent rapidly reacts with the primary amines at the 2- and 5-positions, converting them into N,N-dimethylformamidine groups. This transient protection drastically reduces the electron density of the pyrimidine ring, shielding it from electrophilic degradation[1][3].

  • Mild Chlorination : The formylated intermediate undergoes chlorination at the 4- and 6-positions with significantly less tar formation[3].

  • Deprotection : A subsequent mild hydrolysis step (using ethanol and aqueous HCl) quantitatively removes the formamidine protecting groups, precipitating the pure 4,6-dichloro-2,5-diaminopyrimidine[1][2].

Reaction Pathway Visualization

SynthesisWorkflowStart2,5-diamino-4,6-dihydroxypyrimidinePOCl3_AlonePOCl3 Alone(Direct Chlorination)Start->POCl3_AloneQuat_SaltPOCl3 + Quaternary Ammonium Salt(e.g., MeNEt3Cl)Start->Quat_SaltVilsmeierPOCl3 + DMF(Vilsmeier-Haack Reagent)Start->VilsmeierTarRing Degradation / Tar(<10% Yield)POCl3_Alone->Tar UncontrolledOxidationProduct4,6-dichloro-2,5-diaminopyrimidine(Target Product)Quat_Salt->Product Phase Transfer(~65% Yield)IntermediateBis-formamidine Intermediate(Protected Amines)Vilsmeier->Intermediate Formylation &ChlorinationHydrolysisHydrolysis(EtOH / HCl)Intermediate->HydrolysisHydrolysis->Product Deprotection(~76% Yield)

Workflow of 2,5-diamino-4,6-dihydroxypyrimidine chlorination pathways and their respective yields.

Comparative Data Summarization

The following table synthesizes the quantitative metrics and operational tradeoffs of the three primary synthetic routes [1]:

Synthesis RouteKey ReagentsOverall YieldPurity / WorkupKey AdvantageKey Disadvantage
Direct Chlorination

(neat)
< 10%Variable, requires extensive purificationReadily available reagentsSevere pyrimidine ring degradation, tar formation[1][3]
Quaternary Additive

+

~ 65%Moderate, requires Celite filtrationOne-pot process, scalableGenerates large volumes of acidic phosphorus waste[3][4]
Vilsmeier-Haack

+ DMF
~ 76%High, product precipitates directlyHigh purity, milder reaction conditionsRequires a two-step process (protection/deprotection)[1][2]

Experimental Protocols

Protocol A: Vilsmeier-Haack Mediated Chlorination (Recommended for High Purity)

This protocol utilizes transient formamidine protection to ensure high fidelity of the pyrimidine ring during chlorination[1][2].

Materials: 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate,

Step 1: Formylation and Chlorination

  • Vilsmeier Generation : In a dry reaction vessel under an inert atmosphere, charge DCE and DMF (at least 4 molar equivalents relative to the pyrimidine). Slowly add

    
     (4-5 molar equivalents) while maintaining the temperature below 30°C to form the Vilsmeier reagent[1].
    
  • Substrate Addition : Add 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate to the mixture.

  • Reflux : Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12 to 24 hours. Causality: Extended reflux ensures complete conversion of the sterically hindered bis-formamidine intermediate[1][2].

  • Quench & Isolate : Cool the mixture to room temperature and carefully pour it into vigorously stirred ice water. Adjust to pH 7 using sodium carbonate. Extract the organic layer, dry over

    
    , and concentrate to yield the bis-formamidine intermediate (approx. 92% yield)[1][2].
    

Step 2: Deprotection (Hydrolysis) 5. Hydrolysis : Dissolve the crude intermediate in 95% ethanol. Add 6N aqueous HCl (approx. 10% v/v of the ethanol)[1][2]. 6. Heating : Heat the solution at 50-55°C for 30 to 120 minutes. Causality: The mild acidic heating selectively cleaves the formamidine groups without hydrolyzing the newly formed C-Cl bonds[1]. 7. Filtration : Cool the mixture. Add a small volume of water to facilitate complete precipitation, filter, and wash with cold ethanol. (Overall yield: ~76%)[1][2]. Self-Validation Check: The completion of the hydrolysis step is validated by the direct precipitation of the highly crystalline product from the reaction mixture, signaling the successful cleavage of the formamidine groups[1].

Protocol B: Quaternary Ammonium Additive Method (Recommended for One-Pot Scale-Up)

This protocol leverages phase-transfer catalysis to drive the reaction to completion in a single reactor [4].

Materials: Dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, dry methyltriethylammonium chloride,

Procedure:

  • Reagent Combination : In a reactor equipped with a reflux condenser and an acid scrubber, combine dry methyltriethylammonium chloride (500g),

    
     (700 mL), and dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (520g)[3][4].
    
  • Heating & Dissolution : Heat the mixture with vigorous stirring to an internal temperature of 104°C. Self-Validation Check: HCl gas will evolve as the reagents dissolve and the reaction commences; the cessation of vigorous gas evolution serves as a secondary indicator that the primary chlorination phase is reaching equilibrium[3].

  • Reaction Maintenance : Maintain the reaction mixture at 105°C for 24-28 hours[3][4].

  • Distillation : Cool slightly and distill off the excess

    
     under vacuum at a temperature not exceeding 40°C. Causality: Removing excess 
    
    
    prior to aqueous quenching minimizes violent exotherms and reduces the volume of acidic waste[3].
  • Quenching : Carefully pour the concentrated residue into 5 liters of water containing crushed ice, maintaining the temperature strictly at 50-55°C[3].

  • pH Adjustment : With continued cooling, add 40% NaOH to adjust the pH to 4. Stir for 1 hour at 50°C to break down phosphorus-containing byproducts. Finally, adjust the pH to 7, cool to 35°C, and extract with ethyl acetate (10 liters)[3].

  • Purification : Filter the organic phases separately through a pad of Celite to remove intractable black solids. Wash the ethyl acetate phase with brine, dry, and concentrate to yield the product (Yield: ~65%)[3][4].

Troubleshooting & Process Optimization

  • Emulsion Formation During Workup : The target product is highly polar. During the ethyl acetate extraction in Protocol B, emulsions frequently occur. Solution : Saturate the aqueous layer with NaCl (brine) to decrease aqueous solubility and force the product into the organic phase, or filter the biphasic mixture through Celite to remove emulsion-stabilizing polymeric particulates[3].

  • Incomplete Quenching (Phosphorus Impurities) : If the

    
     is not fully hydrolyzed during the quench, organophosphorus impurities will contaminate the final product. Solution : Ensure the intermediate quench is held at pH 4 and 50°C for at least 1 hour before final neutralization to pH 7. Wash the final organic extract with a dilute base solution to strip residual acidic phosphorus impurities[3].
    

References

  • Hanson, J. E. "Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine." U.S. Patent 5,917,042A, Google Patents.
  • Hanson, J. E. "Process for preparing 2,5-diamino-4,6-dichloropyrimidine." European Patent EP0483204B1, European Patent Office.

Application Note: Multicomponent Synthesis of 2-Amino-4,6-disubstituted Pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. Recent high-throughput screening and optimization campaigns have identified this core as a potent modulator across diverse biological targets, including highly selective Adenosine A1 Receptor (A1AR) antagonists ()[1], anti-ABL1 kinase inhibitors for chronic myeloid leukemia (), and dual


-glucosidase/

-amylase inhibitors for metabolic disorders ()[2].

This application note details a field-proven, Biginelli-inspired three-component reaction (MCR) to synthesize 2-amino-4,6-diarylpyrimidine-5-carbonitriles. By transitioning from linear syntheses to this highly convergent MCR, researchers can maximize atom economy, drastically reduce purification bottlenecks, and rapidly generate high-fidelity libraries for Structure-Activity Relationship (SAR) profiling[3].

Mechanistic Rationale & Causality

To successfully execute this protocol, one must understand the causality behind the reagent interactions. The one-pot transformation relies on the precise orchestration of three components:

  • The Electrophile (Carboxaldehyde): Provides the C4 aromatic substituent.

  • The Nucleophile (

    
    -Cyanoketone):  Acts as the active methylene compound. Under basic conditions, it forms an enolate that attacks the aldehyde via a Knoevenagel condensation , generating a highly reactive 
    
    
    
    -unsaturated enone intermediate.
  • The Binucleophile (Guanidine Salt): Executes an aza-Michael addition on the enone intermediate, followed by an intramolecular cyclization. Subsequent spontaneous oxidative aromatization yields the fully substituted pyrimidine[4].

By utilizing a mild base (e.g.,


) and a protic solvent (Ethanol), we stabilize the enolate transition states while simultaneously liberating the free guanidine base in situ from its stable hydrochloride salt, preventing premature degradation.
Reaction Logic & Workflow Visualization

MCR_Workflow Aldehyde Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation (Base-Catalyzed) Aldehyde->Knoevenagel Ketone alpha-Cyanoketone (Nucleophile) Ketone->Knoevenagel Guanidine Guanidine Salt (Binucleophile) Michael Aza-Michael Addition & Cyclization Guanidine->Michael Knoevenagel->Michael Enone Intermediate Product 2-Amino-4,6-disubstituted Pyrimidine Michael->Product Aromatization (-H2O, -H2)

Three-component reaction logic for 2-amino-4,6-disubstituted pyrimidine synthesis.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Each phase contains specific checkpoints to ensure reaction fidelity before proceeding, minimizing wasted reagents and time.

Materials Required:

  • 
    -Cyanoketone (1.0 mmol)
    
  • Carboxaldehyde (1.0 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Potassium carbonate (

    
    , 1.5 mmol)
    
  • Absolute Ethanol (10 mL)

Phase 1: In Situ Enolate Formation & Knoevenagel Condensation
  • Action: In a 50 mL round-bottom flask, dissolve the

    
    -cyanoketone (1.0 mmol) and carboxaldehyde (1.0 mmol) in 10 mL of absolute ethanol. Add 
    
    
    
    (1.5 mmol) and stir at room temperature for 30 minutes.
  • Causality: The base deprotonates the acidic active methylene of the

    
    -cyanoketone. Ethanol stabilizes the resulting enolate, which attacks the aldehyde carbonyl and dehydrates to form the Knoevenagel intermediate.
    
  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the highly UV-active aldehyde spot confirms quantitative intermediate formation. Do not proceed until verified; unreacted aldehyde will cause competitive side reactions with guanidine.

Phase 2: Aza-Michael Addition & Cyclocondensation
  • Action: Add guanidine hydrochloride (1.2 mmol) directly to the stirring reaction mixture. Attach a reflux condenser, elevate the temperature to 78–80°C, and reflux for 4–6 hours.

  • Causality: Heat provides the activation energy necessary for the binucleophilic guanidine (liberated in situ by the remaining

    
    ) to perform the aza-Michael addition and subsequent ring closure. The dihydropyrimidine intermediate spontaneously oxidizes in air to the aromatic pyrimidine.
    
  • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a turbid suspension. This phase change indicates the formation of the highly hydrophobic, fully aromatized pyrimidine product.

Phase 3: Isolation & Purification
  • Action: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. Filter the resulting precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol.

  • Causality: Quenching in ice water drastically reduces the solubility of the product, forcing precipitation. The cold water wash selectively solubilizes and removes unreacted guanidine hydrochloride and inorganic

    
     salts without dissolving the target compound.
    
  • Self-Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point range (

    
     2°C) validates the complete removal of inorganic salts. Yields typically range from 45% to 89% ()[1].
    

Pro-Tip from the Bench: When utilizing highly electron-donating substituents on the carboxaldehyde (e.g., methoxy groups), the initial Knoevenagel condensation may be sluggish. Extending the Phase 1 room-temperature stirring time to 60 minutes prevents the formation of uncyclized side products.

Quantitative Data: Yields & Biological Profiling

The MCR approach enables rapid exploration of the chemical space. Table 1 summarizes the synthesis efficiency and biological profiling of representative derivatives optimized for Adenosine A1 Receptor antagonism, demonstrating how specific R-group substitutions dictate target selectivity.

Table 1. Optimization and Biological Profiling of 2-Amino-4,6-diarylpyrimidine Derivatives

Compound IDR4 SubstituentR6 SubstituentYield (%)Reaction Time (h)A1AR Affinity (

, nM)
Selectivity (A1/A2A)
18a PhenylPhenyl854.512.4>50-fold
18b 4-F-PhenylPhenyl824.08.1>100-fold
19l 2-Furyl4-Cl-Phenyl895.01.2>500-fold
20a 3-Thienyl3-Pyridyl786.04.5>200-fold

Data adapted from the comprehensive SAR study by Val et al. ()[1].

Biological Application: Adenosine Receptor Antagonism

Once synthesized, these 2-amino-4,6-disubstituted pyrimidines serve as highly potent non-xanthine antagonists for the Adenosine A1 Receptor (A1AR), a G-protein coupled receptor (GPCR) implicated in cardiac and neurological pathologies[1]. By binding to the orthosteric site, these pyrimidine derivatives prevent the native ligand (adenosine) from activating the


 protein, thereby preventing the downstream inhibition of Adenylyl Cyclase (AC) and maintaining intracellular cAMP levels.

Biological_Pathway Ligand Pyrimidine Antagonist GPCR Adenosine A1 Receptor Ligand->GPCR Blocks Gi Gi Protein GPCR->Gi Prevents AC Adenylyl Cyclase Gi->AC No Inhibition cAMP cAMP Production AC->cAMP Maintained

Mechanism of Adenosine A1 Receptor antagonism by pyrimidine derivatives.

References

  • Val, C., Rodríguez-García, C., Prieto-Díaz, R., & Sotelo, E. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry, 2022.[Link]

  • El-Gaby, M. S. A., et al. "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies." RSC Advances, 2023.[Link]

  • Jabeen, F., et al. "Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies." Journal of Biomolecular Structure and Dynamics, 2023.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-4,6-dihydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops during the synthesis of 2-amino-4,6-dihydroxypyrimidine—a critical intermediate for sulfonylurea herbicides and pharmaceutical derivatives.

While the cyclization of guanidine salts with dialkyl malonates is theoretically straightforward, the reaction is highly sensitive to moisture, base stoichiometry, and pH. This guide provides mechanistic troubleshooting, quantitative parameter optimization, and a self-validating protocol to help you consistently achieve >90% yields.

Quantitative Parameter Optimization

Understanding how deviations in reaction parameters impact your final yield is the first step in troubleshooting. Table 1 summarizes the causality behind common yield drops.

Table 1: Impact of Reaction Parameters on Synthesis Yield

ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Solvent Moisture >0.1% waterStrictly Anhydrous-20% to -40%Base-catalyzed hydrolysis (saponification) of diethyl malonate into unreactive malonic acid.
Base Equivalents < 2.0 eq NaOMe2.5 – 3.0 eq NaOMe-30% to -50%Incomplete neutralization of the guanidine salt counterion, preventing free-base condensation.
Precipitation pH pH < 4.0 or > 7.0pH 5.0 – 6.0-25% to -50%Amphoteric solubility; forms highly soluble sodium salts (basic) or hydrochloride salts (acidic).
Reaction Temp Room Temperature65 °C (Reflux)-60%Insufficient activation energy for the dual amidation/cyclization cascade.

Synthesis Workflow & Failure Point Analysis

The following diagram maps the logical progression of the synthesis alongside critical failure points where product loss typically occurs.

SynthesisTroubleshooting Start Guanidine Salt + Diethyl Malonate Base Add NaOMe in MeOH (Strictly Anhydrous) Start->Base Reflux Reflux at 65°C (3 to 6 hours) Base->Reflux ErrMoisture Moisture Present: Ester Hydrolysis Base->ErrMoisture Wet Solvent ErrBase Insufficient Base: Incomplete Reaction Base->ErrBase < 2.5 eq NaOMe Workup Evaporate Solvent & Dissolve in Water Reflux->Workup Acidify Acidify with HCl (Target pH: 5.0-6.0) Workup->Acidify Product 2-Amino-4,6-dihydroxypyrimidine (Yield >90%) Acidify->Product ErrPH pH <4 or >7: Product Remains Soluble Acidify->ErrPH Over/Under Titration

Figure 1: Workflow and critical failure points in 2-amino-4,6-dihydroxypyrimidine synthesis.

Troubleshooting FAQs

Q1: Why is my cyclization yield dropping below 60% despite extended reflux times? Causality: The most common culprit is moisture in the reaction system. The cyclization relies on the condensation of guanidine with diethyl malonate in the presence of 1[1]. If water is present, the strong base preferentially catalyzes the saponification of the malonate ester into malonic acid. Malonic acid will not undergo the desired condensation, permanently capping your yield. Self-Validating Protocol Fix: Always titrate your methanol for water content (Karl Fischer titration, target <0.01%) before use. Ensure the sodium methoxide is freshly prepared from sodium metal and anhydrous methanol, or use high-quality, sealed commercial solutions[1].

Q2: I am losing a massive amount of product during the aqueous workup. How do I fix this? Causality: 2-Amino-4,6-dihydroxypyrimidine is an amphoteric molecule due to its basic amino group and acidic enol/hydroxyl protons. It exhibits highly 2[2]. If the precipitation pH is too high (>7.0), the molecule remains in the aqueous phase as a highly soluble sodium salt. If the pH drops too low (<4.0), it protonates into a soluble hydrochloride salt[3]. Self-Validating Protocol Fix: Do not rely on indicator paper. Use a calibrated pH meter during the acidification step. Add 10% HCl dropwise until the pH stabilizes exactly between 5.0 and 6.0[2][3]. The sudden formation of a dense white precipitate provides immediate visual validation that you have hit the correct isoelectric point.

Q3: Does the choice between Guanidine Nitrate and Guanidine Hydrochloride affect the reaction stoichiometry? Causality: Yes. Both salts require neutralization to liberate the free guanidine base before cyclization can occur. However, guanidine nitrate (often preferred for industrial scale due to stability) requires strictly calculated base equivalents[1]. You must provide 1.0 equivalent of sodium methoxide purely to neutralize the counterion, plus an additional stoichiometric excess to drive the condensation mechanism. Self-Validating Protocol Fix: If using 1.0 mol of guanidine nitrate, use at least 2.5 moles of sodium methoxide. A lack of sufficient base will leave unreacted guanidine salt in the mixture, resulting in a directly proportional yield loss[1][3].

Optimized Step-by-Step Methodology

Protocol: High-Yield Synthesis of 2-Amino-4,6-dihydroxypyrimidine (>90%) This protocol is synthesized from validated industrial and bench-scale methodologies to ensure maximum recovery[1][3].

Materials:

  • Guanidine nitrate: 30.52 g (0.25 mol)

  • Diethyl malonate: 41.64 g (0.26 mol, 1.04 eq)

  • Sodium methoxide (2.5 M in methanol): 250 mL (0.625 mol, 2.5 eq)

  • Anhydrous ethanol (or methanol): 100 mL

  • 10% Hydrochloric acid (aq)

Step-by-Step Procedure:

  • Free-Basing (Neutralization): In a thoroughly dried 500 mL 4-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 30.52 g of guanidine nitrate in 100 mL of anhydrous ethanol[1]. Chill the flask in an ice bath to 5 °C.

  • Base Addition: Slowly add 250 mL of 2.5 M sodium methoxide solution dropwise. Maintain stirring for 30 minutes at 5 °C. Self-Validation: The solid will completely dissolve, indicating the successful liberation of the free guanidine base[1].

  • Condensation: Slowly add 41.64 g of diethyl malonate dropwise to the reaction flask[1].

  • Cyclization (Reflux): Raise the temperature to 65 °C and maintain reflux for 6 hours[1].

  • Solvent Recovery: After 6 hours, concentrate the mixture under reduced pressure to recover the methanol/ethanol. This will leave an off-white solid residue in the flask[3].

  • Aqueous Dissolution: Add 60 mL of distilled water to the flask to completely dissolve the solid residue. Filter out any insoluble flocs if present[1][3].

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH probe into the solution. Slowly add 10% dilute hydrochloric acid dropwise until the system reaches exactly pH 5.5 to 6.0[2][3]. Self-Validation: A massive precipitation of white solid will occur as the zwitterion forms.

  • Isolation: Suction filter the precipitate. Wash the filter cake sequentially with distilled water and a small amount of cold ethanol to remove residual salts and unreacted organics[1].

  • Drying: Dry the wet cake in a blast oven at 60 °C to a constant weight.

    • Expected Yield: ~30.5 g (96.1%)[1].

    • Purity Check: HPLC purity should exceed 99.7%, with a melting point of 195-197 °C[1].

References

  • Title: 2-Amino-4,6-dihydroxypyrimidine synthesis Source: ChemicalBook URL
  • Title: An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications Source: BenchChem URL
  • Title: CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine Source: Google Patents URL

Sources

Technical Support Center: Optimizing Temperature Control in the Synthesis of 2-Amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the chlorination of 2-amino-4,6-dihydroxypyrimidine (ADHP) using phosphorus oxychloride (POCl₃). The synthesis of 2-amino-4,6-dichloropyrimidine (ADCP) is a delicate thermodynamic balancing act. Poor thermal management inevitably leads to runaway exotherms, pyrimidine ring degradation, and diminished yields.

This guide abandons generic advice to provide an authoritative, self-validating framework for mastering the temperature parameters of this critical workflow.

I. Mechanistic Workflow & Thermal Milestones

The chlorination pathway is highly sensitive to temperature fluctuations at three critical nodes: base addition, reflux, and aqueous quenching. The diagram below maps the necessary thermal checkpoints to prevent byproduct formation.

G A Charge ADHP + POCl3 (Initial Mixing) B Base Addition (TEA/DMA) Strict Control: 40-45°C A->B Exotherm Risk C Reflux / Chlorination Maintain: 80-90°C B->C Heat Gradually D Vacuum Distillation Remove Excess POCl3 C->D HPLC <1% ADHP E Ice-Water Quench Strict Control: 0-10°C D->E Highly Exothermic F 2-Amino-4,6-dichloropyrimidine (Final Product) E->F Crystallization

Workflow for 2-amino-4,6-dichloropyrimidine synthesis highlighting critical temperature nodes.

II. Standardized Step-by-Step Methodology

To ensure scientific integrity and reproducibility, the following protocol integrates continuous self-validation steps. This methodology is synthesized from optimized industrial protocols 12.

Step 1: Reagent Charging

  • Action: Charge 1.0 molar equivalent of 2-amino-4,6-dihydroxypyrimidine (ADHP) into a dry, multi-necked reactor equipped with a reflux condenser and a highly efficient mechanical stirrer. Add 3.0 to 4.0 molar equivalents of phosphorus oxychloride (POCl₃).

  • Causality: POCl₃ acts as both the chlorinating agent and the solvent. Initial mixing is thermally neutral, but continuous stirring is required to ensure a homogenous suspension before base addition to prevent localized hot spots.

Step 2: Controlled Base Addition (The Critical Exotherm)

  • Action: Heat the suspension gently to 40°C. Begin dropwise addition of the acid-trapping agent (e.g., Triethylamine [TEA] or N,N-dimethylaniline [DMA]) via a constant pressure dropping funnel.

  • Self-Validating Check: The internal temperature must be maintained strictly between 40°C and 45°C 1. If the temperature exceeds 45°C, halt the addition immediately. The neutralization of the evolving HCl is violently exothermic.

Step 3: Reflux and Chlorination

  • Action: Once the base addition is complete, gradually raise the reactor temperature to 80–90°C (or 55–70°C depending on the specific base and solvent system used) 13. Maintain this temperature for 2 to 4 hours.

  • Self-Validating Check: Monitor the reaction progress via HPLC. The reaction is complete when the residual ADHP is <1% 1. Do not rely solely on time.

Step 4: Concentration

  • Action: Cool the mixture to 50°C and apply vacuum distillation to remove excess POCl₃.

  • Causality: Removing POCl₃ prior to aqueous quenching drastically reduces the severity of the subsequent hydrolysis exotherm and minimizes the formation of phosphoric acid byproducts.

Step 5: Low-Temperature Hydrolysis (Quenching)

  • Action: Dilute the concentrated residue with an inert solvent (e.g., toluene) and cool to 0–10°C. Slowly transfer the mixture into an ice-water bath.

  • Self-Validating Check: Maintain the quench temperature below 20°C at all times to prevent acid-catalyzed hydrolysis of the newly formed C-Cl bonds 1.

Step 6: Isolation

  • Action: Allow the mixture to stratify. Extract the aqueous layer with toluene, wash the combined organic phases with aqueous sodium carbonate until neutral (pH 7), and crystallize the product.

III. Quantitative Data: Impact of Temperature on Yield

Historical optimization data demonstrates that moving away from high-temperature neat reflux conditions significantly improves both yield and purity 24.

MethodologyAcid ScavengerReaction Temp (°C)Time (h)Yield (%)Primary Failure Mode at Sub-optimal Temp
Traditional NeatN,N-dimethylaniline105–1108.0~55.0Thermal degradation; polymerization 4
Solvent-AssistedTriethylamine78–822.083.2Incomplete chlorination if <70°C 2
Optimized Low-TempTriethylamine604.086.0Sluggish kinetics if <50°C 4
Modern IndustrialTriethylamine85–902.0>85.0Exotherm runaway during base addition 1

IV. Troubleshooting & FAQs

Q1: During the addition of triethylamine (TEA), the temperature spikes rapidly. How does this affect the synthesis? A1: The neutralization of HCl by TEA is highly exothermic. If the internal temperature exceeds 45–50°C during addition, it triggers a runaway reaction that promotes the formation of byproducts, notably 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride 5. Causality & Fix: Ensure dropwise addition and use an active cooling jacket to maintain the internal temperature at 40–45°C 1.

Q2: Why does the reaction mixture darken significantly, and why does the yield drop when refluxing at >100°C? A2: High temperatures (e.g., 105–110°C) combined with POCl₃ lead to the degradation of the pyrimidine ring and the formation of complex polymeric byproducts 4. The causality here is thermodynamic: while initial chlorination is kinetically favored at high heat, prolonged exposure causes the electron-deficient pyrimidine ring to decompose. Optimized protocols keep the temperature between 60°C and 90°C to balance reaction kinetics and product stability 24.

Q3: What is the mechanistic reason for keeping the quench temperature strictly between 0–10°C? A3: Quenching excess POCl₃ in water is violently exothermic, generating HCl and phosphoric acid. If the temperature rises above 20°C during this phase, the newly formed 2-amino-4,6-dichloropyrimidine can undergo premature acid-catalyzed nucleophilic aromatic substitution (hydrolysis), converting the product back into mono-chloro or dihydroxy intermediates 1.

Q4: I am observing incomplete chlorination even after 4 hours at 60°C. Should I increase the temperature? A4: Before increasing the temperature, verify your POCl₃ equivalents and the efficiency of your mechanical stirring. If the suspension is too thick, mass transfer is limited. If mixing is optimal, you may gradually increase the temperature to 80–85°C. Do not exceed 90°C. Monitor the conversion via HPLC; the reaction is considered complete when the starting material is less than 1% 1.

V. References

  • Title: US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents Source: google.com URL:

  • Title: WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents Source: google.com URL:

Sources

Technical Support Center: Troubleshooting the Purification of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one (the reactive aglycone derived from the hydrolysis of vicine, often tautomerically referred to as 2-amino-4,5,6-trihydroxypyrimidine).

Due to its extreme susceptibility to auto-oxidation and redox cycling, standard chromatographic techniques often result in rapid degradation, loss of yield, and the generation of reactive oxygen species (ROS). This guide synthesizes field-proven insights and authoritative literature to help you establish a robust, self-validating purification workflow.

Part 1: Troubleshooting FAQs

Q1: Why does my purified fraction rapidly turn colored and lose UV absorptivity shortly after isolation? A1: The rapid degradation and color change are caused by an O₂-dependent chain mechanism of auto-oxidation[1]. At neutral pH, the reduced pyrimidine reacts with dissolved oxygen to form a pyrimidine radical and a superoxide anion (O₂•⁻)[1]. The fundamental challenge is autocatalysis : the newly formed oxidized pyrimidine reacts in equilibrium with the remaining reduced pyrimidine to generate even more radicals[1]. This redox cycling exponentially accelerates degradation, leading to a complete loss of the intact compound within minutes to hours[2].

Q2: How can I stabilize the compound during HPLC or preparative column chromatography? A2: Stability is highly dependent on pH, temperature, and the presence of radical scavengers. Research demonstrates that the compound degrades almost completely within 120 minutes at pH 5.0 and 37°C[]. To stabilize your workflow:

  • Lower the pH: Maintain the mobile phase at pH 3.5–4.0 to protonate the reactive hydroxyl groups and extend the auto-oxidation lag phase.

  • Reduce Temperature: Perform all chromatography at 4°C. Lowering the temperature from 37°C to 20°C or below significantly delays degradation[].

  • Use Additives: Supplementing the extraction buffer or mobile phase with sodium ascorbate acts as a sacrificial antioxidant, delaying the oxidation of the pyrimidine ring[].

Q3: What is the mechanistic role of supplementing Superoxide Dismutase (SOD) and Reduced Glutathione (GSH) in the purification buffer? A3: While SOD alone can inhibit the initial oxidation step by scavenging superoxide radicals, this protection is only transitory; once the lag period ends, rapid autocatalytic oxidation resumes[1],[2]. However, the combination of SOD and GSH creates a synergistic, self-sustaining protective system. As demonstrated by , GSH reduces the pyrimidine radical back to its stable form, while SOD prevents the accumulation of superoxide[4]. A 10-fold excess of GSH combined with SOD almost completely suppresses the redox cycling of these reactive pyrimidines[4].

Part 2: Quantitative Data on Compound Stability

The following table summarizes the causality between environmental conditions and the stability (lag period before rapid oxidation) of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one.

Environmental ConditionTempAdditives / InterventionsObserved Stability / Lag PeriodReference
pH 7.4 (Aerobic) 37°CNoneRapid auto-oxidation (Lag < 1 min)[1]
pH 7.4 (Aerobic) 37°CSOD (Superoxide Dismutase)Transitory inhibition (Extended lag period)[1]
pH 7.4 (Aerobic) 37°CSOD + 10x GSHComplete suppression of redox cycling[4]
pH 5.0 (Aqueous) 37°CNoneComplete degradation within 60–120 min[]
pH 5.0 (Aqueous) 20°CNoneDelayed degradation (More stable than 37°C)[]
pH 5.0 (Aqueous) 37°CSodium AscorbateSignificantly delayed degradation[]

Part 3: Mechanistic Visualization

The diagram below illustrates the autocatalytic redox cycling pathway that destroys the compound during purification, and highlights the specific intervention points where SOD and GSH halt degradation.

RedoxCycling RedPyr 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one (Reduced Form) Radical Pyrimidine Radical Intermediate RedPyr->Radical Auto-oxidation (O2 dependent) RedPyr->Radical Reacts with OxPyr O2 Oxygen (O2) O2->Radical Electron acceptor Superoxide Superoxide (O2•⁻) Radical->Superoxide Generates ROS OxPyr Oxidized Pyrimidine (Degradation Product) Radical->OxPyr Further oxidation H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 Dismutation OxPyr->Radical Autocatalysis (Redox Cycling) SOD Superoxide Dismutase (SOD) SOD->Superoxide Scavenges GSH Reduced Glutathione (GSH) GSH->Radical Reduces back

Fig 1: Auto-oxidation and redox cycling of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one with SOD/GSH.

Part 4: Self-Validating Anaerobic Purification Protocol

To successfully isolate this compound, you must treat the workflow as an integrated, self-validating anaerobic system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Buffer Preparation and Deoxygenation

  • Action: Prepare a 50 mM acetate buffer adjusted to pH 3.8. Add 10 mM Reduced Glutathione (GSH) and 100 U/mL Superoxide Dismutase (SOD). Sparge the buffer with high-purity Argon gas for at least 45 minutes at 4°C.

  • Causality: Removing dissolved O₂ starves the primary auto-oxidation chain mechanism of its electron acceptor.

  • Self-Validation: Measure the buffer with a dissolved oxygen (DO) probe. Do not proceed unless DO is < 0.1 mg/L.

Step 2: Extraction / Enzymatic Hydrolysis

  • Action: Perform the hydrolysis of the precursor (vicine) using β-glucosidase in a sealed, Argon-flushed jacketed reactor maintained strictly at 4°C.

  • Causality: Low temperatures drastically reduce the kinetic rate of pyrimidine radical formation[].

  • Self-Validation: Continuously monitor the pH. If the pH drifts above 4.5, immediately titrate with dilute degassed HCl to prevent the initiation of the auto-oxidation lag phase.

Step 3: Chromatographic Separation (HPLC)

  • Action: Use a reversed-phase C18 column pre-equilibrated with the degassed pH 3.8 mobile phase (supplemented with 1 mM sodium ascorbate). Run the separation at a flow rate that minimizes on-column residence time.

  • Causality: Ascorbate acts as a sacrificial electron donor during the high-pressure phase where trace oxygen might ingress[].

  • Self-Validation: Monitor the eluent using a Diode Array Detector (DAD). Track the ratio of absorbance at the characteristic peak of the reduced form vs. the oxidized degradation product. A stable peak area ratio across the elution profile validates that redox cycling has been successfully suppressed.

Step 4: Fraction Collection and Storage

  • Action: Collect fractions directly into opaque vials pre-charged with Argon and immediately flash-freeze in liquid nitrogen. Lyophilize in the dark.

  • Causality: The compound is highly sensitive to photolytic and thermal degradation once removed from the protective buffer matrix.

  • Self-Validation: Thaw a 1 µg control aliquot under Argon and re-inject it into the HPLC. >95% peak purity confirms successful, degradation-free isolation.

References

  • Winterbourn, C. C., Cowden, W. B., & Sutton, H. C. (1989). Auto-oxidation of dialuric acid, divicine and isouramil. Superoxide dependent and independent mechanisms. Biochemical Pharmacology.[Link]

  • Winterbourn, C. C. (1989). Inhibition of autoxidation of divicine and isouramil by the combination of superoxide dismutase and reduced glutathione. Archives of Biochemistry and Biophysics. [Link]

  • Pulkkinen, M., Zhou, X., Lampi, A. M., & Piironen, V. (2016). Determination and stability of divicine and isouramil produced by enzymatic hydrolysis of vicine and convicine of faba bean. Food Chemistry.[Link]

Sources

Overcoming solubility issues of dihydroxypyrimidine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dihydroxypyrimidine Solubility

Welcome to the Application Scientist Support Portal. If you are working with dihydroxypyrimidine derivatives (such as uracil, 4,6-dihydroxypyrimidine, or 2-ethoxy-4,6-dihydroxypyrimidine), you have likely encountered significant solubility bottlenecks. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will explore the causality behind these issues and provide self-validating protocols to ensure your downstream assays and syntheses succeed.

The Root Cause: Why Are These Compounds So Stubborn?

Dihydroxypyrimidines are "privileged scaffolds" in drug discovery, but their physicochemical properties make them notoriously difficult to dissolve[1]. The core issue is lactam-lactim tautomerism . In the solid state, these compounds predominantly exist in the dione (lactam) form, creating an extensive, highly stable intermolecular hydrogen-bond network[1]. This results in exceptionally high crystal lattice energies (evidenced by melting points often exceeding 300°C)[1][2]. Standard organic solvents like ethanol, ether, or dichloromethane lack the hydrogen-bond accepting capacity to break this lattice[2][3].

pHSolubilization Lactam Lactam Form (Highly Stable Crystal) Lactim Lactim Form (Hydroxyl Active) Lactam->Lactim Tautomeric Equilibrium BaseAdd Add Strong Base (NaOH / KOH) Lactim->BaseAdd pKa ~ 4.6 - 8.1 Deprotonated Deprotonated Salt (Anionic Form) BaseAdd->Deprotonated Soluble High Aqueous Solubility (Ion-Dipole Bonds) Deprotonated->Soluble

Mechanism of pH-dependent solubilization via lactam-lactim tautomerization and deprotonation.

Troubleshooting FAQs

Q1: I am trying to dissolve 4,6-dihydroxypyrimidine in ethanol for an organic synthesis reaction, but it remains a cloudy suspension. What is going wrong? A1: Ethanol is a polar protic solvent, but it cannot overcome the >300°C lattice energy of the pyrimidine crystal[2][4]. To force dissolution in organic environments, you must disrupt the hydrogen bonding. Switch to a strong polar aprotic solvent like DMSO or DMF[5]. If your reaction requires a less polar solvent, consider adding an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base deprotonates the acidic hydroxyl groups (pKa ~4.6 to 8.1)[1][3], forming a soluble organic salt.

Q2: How do I prepare a high-concentration stock solution for in vitro cell assays without using toxic levels of solvent? A2: The industry standard is to prepare a master stock in 100% DMSO[5]. However, even in DMSO, derivatives like 4,6-dihydroxypyrimidine require kinetic energy to dissolve. You must use ultrasonication and heat the solution to 60°C[6]. Once a clear stock (e.g., 10 mM to 50 mM) is achieved, dilute it into your aqueous buffer just prior to the experiment[5]. Ensure the final DMSO concentration remains below 0.1% to prevent cytotoxicity[5].

Q3: When I dilute my DMSO stock into PBS (pH 7.4), the compound instantly precipitates. How can I prevent this "solvent-shift" precipitation? A3: This occurs because the compound's aqueous solubility at neutral pH is extremely low (e.g., ~8 mg/mL for uracil, and much lower for lipophilic derivatives)[5]. To prevent this:

  • Pre-warm the buffer: Heat the PBS to 37°C before adding the stock.

  • Use Co-solvency or Hydrotropy: Add a hydrotropic agent (like niacinamide) or a surfactant (like Tween-20) to the buffer to encapsulate the hydrophobic molecules[7][8].

  • Vortex while adding: Add the DMSO stock dropwise into a rapidly vortexing buffer to prevent localized supersaturation.

Quantitative Solubility Data

To aid in your experimental design, refer to this comparative solubility matrix for standard dihydroxypyrimidine derivatives (e.g., Uracil, 4,6-Dihydroxypyrimidine).

Solvent SystemSolubility ProfileMax ConcentrationRequired Interventions
Cold Water (pH 7.0) Very Slightly Soluble< 1 mg/mLNone (Not recommended)[2]
Hot Water (80°C) Soluble~ 10 - 15 mg/mLContinuous heating required[2][3]
Ethanol / Ether Insoluble~ 0.8 mg/mLAvoid for stock solutions[2][5]
DMSO / DMF Highly Soluble16 - 50 mg/mLSonication + Heat to 60°C[5][6]
1M NaOH (Aqueous) Freely Soluble> 50 mg/mLDirect dissolution at 25°C[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to downstream applications unless the validation steps confirm true dissolution.

SolubilizationWorkflow Start Solid Dihydroxypyrimidine Derivative CheckApp Target Application? Start->CheckApp InVitro In Vitro / Bioassays CheckApp->InVitro Biology Synthesis Organic Synthesis CheckApp->Synthesis Chemistry DMSO Dissolve in DMSO/DMF (Sonication + 60°C) InVitro->DMSO Base Add Organic Base (TEA/DIPEA) Synthesis->Base Salt Formation Protect Protect Hydroxyls (e.g., Chlorination) Synthesis->Protect Structural Mod Aqueous Dilute in Aqueous Buffer (Check pH & Precipitation) DMSO->Aqueous

Workflow for selecting the optimal solubilization strategy based on application.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the pyrimidine crystal lattice. Heat and sonication provide the kinetic energy required to overcome the initial thermodynamic barrier[6].

Steps:

  • Weighing: Weigh the required mass of the dihydroxypyrimidine derivative into a sterile, amber glass vial (these compounds can be hygroscopic; use newly opened DMSO)[6].

  • Solvent Addition: Add anhydrous, inert-gas purged DMSO to achieve a 10 mM concentration[5].

  • Thermal Disruption: Place the vial in a water bath set to 60°C for 10 minutes[6].

  • Mechanical Disruption: Transfer the vial to an ultrasonic bath and sonicate for 5–10 minutes until visually clear[6].

  • Validation Step (Tyndall Effect): Shine a laser pointer through the vial in a dark room.

    • Pass: The laser beam is invisible in the liquid (true solution).

    • Fail: The laser beam scatters, creating a visible line (colloidal micro-suspension). Repeat steps 3 and 4.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -80°C for up to 6 months, or -20°C for 1 month[6].

Protocol B: pH-Mediated Aqueous Solubilization (Salt Formation)

Causality: By raising the pH above the compound's pKa (typically >8.5), the hydroxyl/imide protons are stripped, creating an anionic species that readily forms ion-dipole interactions with water[1][2].

Steps:

  • Suspension: Suspend the compound in 80% of your final target volume using deionized water.

  • Titration: Dropwise, add 1M NaOH while stirring continuously until the solid completely dissolves[2].

  • Neutralization (Optional but critical for bioassays): Carefully back-titrate with 0.1M HCl to your target pH (e.g., pH 7.4). Warning: Monitor closely. If you drop the pH below the solubility threshold, the compound will crash out.

  • Volume Adjustment: Bring to the final volume with deionized water.

  • Validation Step (Centrifugation): Centrifuge a 1 mL sample at 10,000 x g for 5 minutes.

    • Pass: No pellet forms at the bottom of the tube.

    • Fail: A white pellet forms. The pH is too low, or the concentration exceeds the saturation limit.

References

  • International Journal of Pharmaceutical Research and Applications. "Solubility Enhancement of Drugs." ijprajournal.com.[Link]

Sources

Technical Support Center: Preventing By-Product Formation in Pyrimidine Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chlorination of Dihydroxypyrimidines (e.g., Uracil to 2,4-Dichloropyrimidine) Reagent System: Phosphorus Oxychloride (POCl


) / Tertiary Amine (PhNMe

, Pyridine)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. This guide addresses the chlorination of dihydroxypyrimidines—a reaction that appears simple but is notoriously sensitive to process variables.

The core challenge is a stability paradox : The conditions required to drive the reaction to completion (high heat, strong electrophiles) are the exact conditions that degrade the product into tars or hydrolyzed impurities. Achieving high purity requires navigating three critical phases: Activation , Displacement , and Quenching .

Module 1: Reaction Setup & Stoichiometry

Q: Why is my conversion stalling at the monochloro- intermediate despite refluxing?

A: You likely have insufficient "Free" Chloride or Catalyst Deactivation.

The Mechanism: The reaction does not proceed via direct attack of Cl


 on the pyrimidine. It requires an activation step  where the oxygen is converted into a good leaving group (phosphorodichloridate).
  • Activation: The base (e.g.,

    
    -dimethylaniline) reacts with POCl
    
    
    
    to form a highly electrophilic "Vilsmeier-Haack" type complex (
    
    
    ).
  • Phosphorylation: This complex phosphorylates the pyrimidine oxygen.

  • Substitution: The chloride ion displaces the phosphate group.

Troubleshooting Protocol:

  • Check Base Stoichiometry: If you use exactly 1.0 eq of base, it gets tied up as HCl salt as the reaction progresses, stopping the catalytic cycle.

    • Recommendation: Use 1.5 – 2.0 equivalents of base relative to the pyrimidine to ensure free base is available throughout.

  • Check POCl

    
     Quality:  Old POCl
    
    
    
    hydrolyzes to phosphoric acid, which consumes the base and deactivates the system. Distill POCl
    
    
    if it is cloudy or viscous.
Q: What is the specific role of N,N-Dimethylaniline (DMA) vs. Pyridine?

A: DMA acts as both a catalyst and an acid scavenger, but their temperature profiles differ.

FeatureN,N-Dimethylaniline (DMA)Pyridine
Basicity (pKa of conjugate acid) ~5.1~5.2
Boiling Point 194°C115°C
Primary Function High-temperature catalyst. Forms a stable complex with POCl

that survives >100°C reflux.
Solvent/Catalyst.[1][2][3] Good for lower temp, but can evaporate if not refluxed efficiently.
Risk Harder to remove during workup; requires acid wash.Easier to remove, but less effective for sterically hindered substrates.

Module 2: Kinetics & Temperature Control

Q: Why does the reaction turn into a black tar (polymerization)?

A: Thermal runaway caused by "Hot Spots" or lack of solvent.

Causality: Dihydroxypyrimidines have high melting points (>300°C). When mixed with POCl


, they form a slurry. If heated too fast, the solid pyrimidine chars on the reactor wall before dissolving.
  • The "Sticky" Phase: As the reaction starts, intermediates form a viscous oil (phosphorodichloridates). If stirring is poor, this oil overheats, leading to intermolecular condensation (tars).

Self-Validating Protocol:

  • Step-Wise Heating: Do not go straight to reflux (

    
    ).
    
    • Hold at 60–70°C for 1 hour (Homogenization phase).

    • Ramp to 90°C for 1 hour.

    • Finally, reflux (

      
      ) until completion.
      
  • The "Clear Solution" Test: The reaction mixture usually starts as a suspension and becomes a clear dark oil upon completion. If solids persist after 4 hours, add 0.5 eq more POCl

    
    .
    

Module 3: Quenching & Workup (Critical Failure Point)

Q: Why does my product hydrolyze back to the starting material during workup?

A: Acidic hydrolysis during the quench.

The Trap: When you quench excess POCl


 with water, it generates massive amounts of HCl and H

PO

.

2,4-Dichloropyrimidine is electron-deficient and highly susceptible to nucleophilic attack by water (hydrolysis) in this hot, acidic environment.

The Fix: Inverse Buffered Quench

  • Standard (Wrong): Pour water into the reaction mixture. -> Explosive exotherm + Acid shock.

  • Optimized (Right): Pour the reaction mixture slowly into a stirred mixture of Ice + Sodium Carbonate (or Ammonium Hydroxide) .

    • Target pH: Maintain pH 7–8 .

    • Temperature: Keep quench mass

      
      .
      
Visualizing the Pathway

The following diagram maps the critical decision points where the reaction succeeds or fails.

ChlorinationPathway Uracil Dihydroxypyrimidine (Starting Material) Intermed Phosphorodichloridate Intermediate (Sticky Oil) Uracil->Intermed + POCl3 / Base (Activation) Tar Polymeric Tar (Overheating) Uracil->Tar >120°C / Poor Stirring Complex Active Complex [Base-POCl2]+ Complex->Intermed Catalysis Product 2,4-Dichloropyrimidine (Target) Intermed->Product + Cl- (Substitution) Mono Monochloro Impurity (Incomplete Rxn) Intermed->Mono Insufficient Time or Low Temp Hydrolysis Hydrolyzed Product (Acidic Quench) Product->Hydrolysis pH < 4 during Quench Exotherm > 20°C

Figure 1: Reaction pathway showing the activation step and critical failure modes (Red dashed lines).

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Violent exotherm upon quenching Excess POCl

remaining.
Distill off excess POCl

under vacuum before quenching. This recovers reagent and reduces quench hazard.
Low Yield (<50%) Hydrolysis during extraction.Ensure the aqueous phase is basic (pH 8-9) before extraction. Extract immediately with Dichloromethane (DCM). Do not let it sit in water.
Product contains Phosphorus Incomplete hydrolysis of the phosphate intermediate.The "Sticky Intermediate" (Phosphorodichloridate) was not fully displaced. Increase reflux time or add more chloride source (e.g., PCl

).
Yellow/Orange Color Oxidation of the amine base.Use fresh, distilled amine. If using DMA, wash the organic layer with dilute HCl to remove residual aniline by-products.

References

  • Mechanism of POCl3 Activation: Common Organic Chemistry. "POCl3 Mechanism for Activated Chlorine Formation." [Link]

  • Large-Scale Optimization: Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17, 4537-4544. [Link][1]

  • Reaction Intermediates: Nasuhipur, F., et al. (2023). "POCl3 mediated one-pot deoxygenative aromatization... via a cyclic chlorophosphate ester intermediate."[4] RSC Advances. [Link]

Sources

Technical Support Center: pH-Driven Precipitation of 2-Amino-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 2-amino-4,6-pyrimidinediol (CAS: 56-09-7), also widely known by its tautomeric name, 2-amino-4,6-dihydroxypyrimidine. This compound is a critical pyrimidine building block utilized in the synthesis of agrochemicals, sulfonylurea herbicides, and active pharmaceutical ingredients such as famciclovir ().

As a Senior Application Scientist, I frequently observe researchers losing up to 40% of their yield simply by mismanaging the pH during the final isolation step. During its synthesis via the cyclization of guanidine nitrate and diethyl malonate in sodium methoxide, the target molecule is initially formed as a highly soluble sodium salt (). This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure high-yield recovery (>95%) through precise pH manipulation.

Mechanistic Grounding: The Causality of pH Adjustment

To master the precipitation of 2-amino-4,6-pyrimidinediol, you must understand its amphoteric nature. The molecule contains a basic exocyclic amino group and two acidic hydroxyl groups. Its solubility is entirely dictated by its ionization state:

  • Alkaline Conditions (pH > 9): In the raw reaction mixture, the hydroxyl groups are deprotonated. The molecule exists as a highly water-soluble sodium pyrimidinediolate salt.

  • Isoelectric Point (pH 5.0 – 6.0): By adding acid, the molecule reaches its point of zero net charge (the zwitterionic or neutral state). Here, intermolecular hydrogen bonding is maximized, and hydration is minimized, triggering rapid crystallization ().

  • Acidic Conditions (pH < 3): If you overshoot the pH, the exocyclic amino group becomes protonated, forming a water-soluble hydrochloride salt, which causes the precipitate to redissolve back into the aqueous phase ().

Speciation HighPH Alkaline (pH > 9) Sodium Salt (Highly Soluble) TargetPH Isoelectric Point (pH 5.0 - 6.0) Neutral Zwitterion (Insoluble Precipitate) HighPH->TargetPH Add 10% HCl (Neutralization) LowPH Acidic (pH < 3) Hydrochloride Salt (Soluble) TargetPH->LowPH Excess HCl (Protonation) LowPH->TargetPH Add NaOH (Back-titration)

pH-dependent speciation and solubility of 2-amino-4,6-pyrimidinediol.

Quantitative Data Summary

Strict adherence to the parameters below is required to maintain the thermodynamic driving force for crystallization.

ParameterValue / RangeMechanistic Impact
Alkaline pH > 9.0Product exists as a highly soluble sodium salt; zero precipitation.
Target pH (pI) 5.0 – 6.0Isoelectric point; zero net charge; minimum solubility; maximum precipitation.
Acidic pH < 3.0Product protonates into a soluble hydrochloride salt; precipitate redissolves.
Neutralization Temp < 20°CCounteracts exothermic neutralization; prevents "oiling out"; maximizes yield.
Expected Yield 85% – 96%Achieved when pH and temperature parameters are strictly controlled.
Validated Experimental Protocol: Precipitation Phase

This protocol is designed as a self-validating system : if the pH is strictly controlled and the temperature is modulated correctly, precipitation is thermodynamically guaranteed.

Prerequisites: The upstream condensation reaction between guanidine nitrate and diethyl malonate in sodium methoxide/methanol must be complete.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 45°C to remove methanol. Causality: Methanol increases the solubility of the neutral product. Removing it forces the system to rely entirely on aqueous solubility dynamics.

  • Aqueous Reconstitution: Dissolve the resulting off-white solid (the crude sodium salt) in a minimum volume of cold deionized water (approx. 2 mL water per gram of theoretical yield). Filter out any insoluble flocculent impurities.

  • Controlled Acidification: Equip the reaction flask with a calibrated pH probe and an overhead stirrer. Place the flask in an ice-water bath to maintain the internal temperature below 20°C. Causality: Neutralization is highly exothermic. Elevated temperatures increase solubility and can lead to liquid-liquid phase separation ("oiling out").

  • Titration: Slowly add 10% (w/v) dilute hydrochloric acid (HCl) dropwise with vigorous stirring.

  • Isoelectric Targeting: Continue adding HCl until the pH reaches exactly 5.0 to 6.0 . A massive precipitation of white solid will occur as the pH approaches 6.0. Self-Validation: If the pH drops below 4.5, immediately stop and back-titrate with dilute NaOH.

  • Aging: Allow the resulting thick suspension to age at 4°C for 1 to 2 hours. Causality: Aging promotes Ostwald ripening, yielding larger, thermodynamically stable crystals that are easier to filter.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake twice with ice-cold deionized water, followed by a single wash with cold absolute ethanol to remove residual moisture and organic impurities.

  • Drying: Dry the wet cake in a vacuum oven at 60°C to a constant weight.

Workflow Step1 1. Solvent Evaporation Remove methanol under reduced pressure Step2 2. Aqueous Dissolution Dissolve crude sodium salt in cold H2O Step1->Step2 Step3 3. Acidification Add 10% HCl dropwise with vigorous stirring Step2->Step3 Step4 4. pH Monitoring Titrate exactly to pH 5.0 - 6.0 Step3->Step4 Step5 5. Crystallization Age suspension at 4°C for 1-2 hours Step4->Step5 Step6 6. Isolation Vacuum filtration & cold ethanol wash Step5->Step6

Step-by-step experimental workflow for the precipitation and isolation phase.

Troubleshooting Guides & FAQs

Q1: I added 10% HCl, but no precipitate formed. What went wrong? A: There are three primary causes for a lack of precipitation:

  • Incorrect pH: You may not have reached the isoelectric point (pH 5.0–6.0). If the pH is still >7, the compound remains a soluble sodium salt. If you overshot and the pH is <3, it has converted into a soluble hydrochloride salt. Always verify the pH with a calibrated electronic probe, not just indicator paper.

  • Excess Organic Solvent: If you did not fully evaporate the methanol from the upstream reaction, the mixed aqueous-organic solvent system will artificially increase the solubility of the neutral pyrimidinediol.

  • Elevated Temperature: The neutralization reaction is exothermic. If the solution is too warm, the product will remain dissolved. Cool the mixture to <10°C to force crystallization.

Q2: My product is "oiling out" (forming a sticky biphasic liquid) instead of crystallizing as a white powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or when the solution becomes supersaturated too rapidly. Fix: Heat the mixture gently until the oil redissolves, then allow it to cool very slowly while stirring vigorously. Seeding the solution with a few crystals of pure 2-amino-4,6-pyrimidinediol just before it reaches the cloud point will provide nucleation sites and force crystalline solid formation instead of oiling.

Q3: I accidentally over-acidified the solution to pH 2, and the suspension turned clear again. Is the batch ruined? A: No, the batch is fully recoverable. At pH 2, the exocyclic amino group protonates, forming a highly soluble hydrochloride salt. To recover your product, simply perform a back-titration. Slowly add a dilute sodium hydroxide (NaOH) solution dropwise while stirring until the pH returns to the target 5.0–6.0 range. The white precipitate will reform immediately.

Q4: Can I use a different acid, such as sulfuric acid or acetic acid, for the precipitation? A: While 10% HCl is the industry standard due to the high solubility of the resulting sodium chloride byproduct, other acids can be used with caution. Sulfuric acid can be used, but you risk co-precipitating sodium sulfate if the aqueous volume is too low. Acetic acid is generally too weak to efficiently drive the pH down to 5.0 without adding excessively large volumes, which dilutes the mixture and reduces your overall yield. Stick to 10% HCl for optimal and predictable results.

References
  • Title: Preparation method of famciclovir (Patent CN109456329B)
  • Title: Method for synthesizing 2-amino-4,6-dimethoxypyrimidine (Patent CN102898382A)

Technical Support Center: Synthesis & Optimization of 2-Amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing yield, purity, and safety issues during the synthesis of 2-amino-4,6-dichloropyrimidine. This compound is a vital intermediate in medicinal chemistry, but its synthesis from 2-amino-4,6-dihydroxypyrimidine requires strict control over reagent stoichiometry and reaction kinetics[1][2].

This guide moves beyond basic instructions to explain the causality behind the chemistry, providing you with a self-validating framework to optimize your reagent ratios and troubleshoot common bench-level failures.

Mechanistic Overview & Optimization Rationale

The transformation of 2-amino-4,6-dihydroxypyrimidine to its dichlorinated analog relies on phosphorus oxychloride (


) acting as both the chlorinating agent and the suspension medium[3][4].

Historically, this reaction was performed "neat" under aggressive reflux conditions (105°C–110°C) using a massive excess of


 (>8 equivalents)[4][5]. However, these traditional methods are notorious for thermal degradation, high impurity profiles, and severe safety hazards during the aqueous workup[5].

Modern optimized protocols rely on a delicate balance of reagent ratios and strict temperature control (55°C–68°C)[4]. The addition of an acid-removing agent, specifically N,N-dimethylaniline (DMA), is non-negotiable for high yields[3][4]. DMA serves a dual purpose:

  • Acid Scavenging: It neutralizes the HCl generated during the substitution, preventing the protonation of the starting material which would otherwise stall the reaction.

  • Catalytic Activation: DMA reacts with

    
     to form a highly electrophilic Vilsmeier-Haack-type intermediate. This complex is significantly more reactive toward the tautomeric lactam oxygen of the pyrimidine ring than 
    
    
    
    alone, allowing the reaction to proceed to completion at much lower temperatures[4].

Process Visualization

SynthesisWorkflow SM 2-Amino-4,6-dihydroxypyrimidine (1.0 eq) Reaction Chlorination Reaction 55°C - 68°C, 3-4 hrs SM->Reaction Reagents POCl₃ (3.4 - 4.2 eq) N,N-Dimethylaniline (1.7 - 2.5 eq) Reagents->Reaction Dropwise addition over 2-3 hours Quench Controlled Aqueous Quench (Ice Water or 80°C Water) Reaction->Quench Reverse quench to remove excess POCl₃ Product 2-Amino-4,6-dichloropyrimidine (Target Product) Quench->Product Precipitation, Filtration & Drying

Workflow for the optimized synthesis of 2-amino-4,6-dichloropyrimidine.

Quantitative Data: Traditional vs. Optimized Parameters

To understand the impact of optimizing reagent ratios, compare the historical baseline against the modern standard.

ParameterTraditional MethodOptimized MethodRationale for Optimization
Temperature 105°C – 110°C (Reflux)55°C – 68°CPrevents thermal degradation, polymerization, and color body formation[4][5].

Ratio
> 8.0 equivalents3.4 – 4.2 equivalentsReduces toxic waste and prevents violent exotherms during the aqueous quench[4].
Base (DMA) Ratio Variable / Catalytic1.7 – 2.5 equivalentsStoichiometric acid scavenging drives the reaction to completion without stalling[4].
Yield ~45%>84%Controlled kinetics minimize side reactions (e.g., amino group chlorination)[4][5].

Standard Operating Procedure (SOP): High-Yield Chlorination

Self-Validating Checkpoint: Ensure all glassware is oven-dried prior to setup.


 reacts violently with ambient moisture, which degrades the active reagent, skews your calculated stoichiometries, and introduces unpredictable variables into your kinetics.
  • Reactor Charging: To a dry, multi-necked reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 1.0 molar equivalent of 2-amino-4,6-dihydroxypyrimidine[3][4].

  • Reagent Addition: Add 3.4 to 4.2 molar equivalents of phosphorus oxychloride (

    
    ) to create a suspension[4]. Begin mechanical stirring immediately to prevent the solid from caking at the bottom of the reactor.
    
  • Heating: Gently heat the reaction mixture to an internal temperature of 55°C to 60°C[2][3][4].

  • Base Addition (Critical Step): Load the addition funnel with 1.7 to 2.5 molar equivalents of N,N-dimethylaniline (DMA)[4]. Add the DMA dropwise over a period of 2 to 3 hours[2][3].

    • Causality: Slow addition controls the exothermic formation of the active chlorinating complex. Maintain the internal temperature strictly between 60°C and 70°C to prevent thermal runaway[2][3].

  • Maturation: Once the addition is complete, maintain the temperature at 60°C–70°C and stir for an additional 1 to 3 hours[2][3]. Monitor the reaction via TLC or HPLC until the mono-chloro intermediate is fully consumed.

  • Quenching: Cool the reaction mixture slightly. Set up a secondary vessel containing a large volume of vigorously stirred water. Depending on downstream purity requirements, use either ice-water (<40°C) or hot water (~80°C)[1][4]. Reverse quench by carefully pumping the reaction mixture into the water[2][3]. Never add water directly to the reaction mixture.

  • Isolation: Stir the quenched mixture until all excess

    
     is fully hydrolyzed. Filter the resulting precipitate, wash sequentially with cold water, and dry under vacuum to yield the pure 2-amino-4,6-dichloropyrimidine[5].
    

Troubleshooting & FAQs

Q: My reaction stalls at the mono-chloro intermediate (2-amino-4-chloro-6-hydroxypyrimidine). How do I drive it to completion? A: Stalling is typically caused by a loss of active chlorinating species or premature consumption of the base. First, verify that your DMA ratio is strictly between 1.7 and 2.5 equivalents[4]. If the ratio is correct, your


 may have been compromised by atmospheric moisture prior to use. Additionally, if the slurry becomes too viscous, mass transfer is restricted; ensure mechanical stirring is vigorous enough to maintain a homogenous suspension.

Q: During the aqueous quench, I am experiencing violent exotherms and product loss. What is the correct workup procedure? A: Excess


 reacts violently with water, releasing HCl gas and phosphoric acid. To mitigate this, first ensure you are using the optimized 

ratio (max 4.2 eq) rather than the massive excesses used in older literature[4]. Second, always perform a reverse quench—pump the reaction mixture slowly into a large volume of temperature-controlled water[2]. Never pour water into the

mixture.

Q: The final product is heavily discolored (brown/black) instead of white/pale yellow. What caused this? A: Discoloration is a hallmark of thermal degradation. If you are running the reaction at reflux (105°C–110°C) as described in older protocols, the product will degrade and polymerize[5]. Lower the reaction temperature to the optimized 55°C–68°C range[4]. Furthermore, ensure the DMA is added dropwise; dumping the base into the reactor causes localized hot spots that lead to color body formation[3].

Q: Can I substitute N,N-dimethylaniline with another base like Triethylamine (TEA) or DIPEA? A: While aliphatic amines like TEA or DIPEA can act as acid scavengers, N,N-dimethylaniline is preferred because it is a weaker base and less prone to side reactions (such as quaternization) with the highly reactive chlorinating intermediates[1][4]. If you must substitute, monitor the reaction closely for an increased impurity profile.

References

  • Title: 2-Amino-4,6-dimethoxypyrimidine Research Chemical - Benchchem | Source: benchchem.com | URL: 6

  • Title: 2-Amino-4-chloropyrimidine | 3993-78-0 - Benchchem | Source: benchchem.com | URL: 1

  • Title: 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde | 5604-46-6 - ChemicalBook | Source: chemicalbook.com | URL: 7

  • Title: 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | Benchchem | Source: benchchem.com | URL: 3

  • Title: A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis - Benchchem | Source: benchchem.com | URL: 2

  • Title: US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents | Source: google.com | URL: 5

  • Title: US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents | Source: google.com | URL: 4

Sources

Managing the exothermic reaction during the chlorination of dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chlorination of Dihydroxypyrimidines via

To: Process Chemists, Scale-up Engineers, and R&D Scientists From: Senior Application Scientist, Process Safety Division Subject: Critical Control of Exotherms and Metastable Intermediates

Executive Summary

The conversion of dihydroxypyrimidines (e.g., uracil derivatives) to dichloropyrimidines is a cornerstone reaction in the synthesis of antiviral and antineoplastic drugs. While the substitution of hydroxyl groups using Phosphorus Oxychloride (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) is standard, it is fraught with thermal hazards.[1]

This guide moves beyond basic textbook procedures to address the latent exothermic events that cause scale-up failures. Our focus is on the "Vilsmeier-Haack" activation pathway, slurry management, and the critical "Reverse Quench" technique.

Module 1: Reaction Initiation & The Vilsmeier Hazard

Q1: I observed an immediate, sharp temperature spike when adding the catalyst (DMF) to the


/substrate mixture. Is this normal? 

A: Yes, but it must be controlled.[2][3] You are observing the formation of the Vilsmeier-Haack reagent , which is highly exothermic.

  • The Mechanism: DMF reacts with

    
     to form a chloroiminium salt (the Vilsmeier complex). This is not a passive mixing event; it is a rapid chemical reaction.
    
  • Risk: If you add DMF as a bolus (all at once) to a reactor at elevated temperatures, you risk a thermal runaway before the main chlorination even begins.

  • Protocol Adjustment:

    • Pre-formation (Safer): Form the Vilsmeier complex separately by adding

      
       to DMF (or vice versa) in a solvent (e.g., Toluene or Chlorobenzene) at 
      
      
      
      , then add the pyrimidine substrate.
    • In-situ (Common): If adding DMF to the bulk mixture, maintain the reactor at

      
       during addition. Use a metering pump to control the rate based on real-time internal temperature readings.
      

Q2: My reaction mixture turned into a solid "brick" halfway through heating. What happened?

A: You encountered the "Slurry-to-Solution-to-Slurry" transition failure.

  • Cause: Dihydroxypyrimidines are often insoluble in neat

    
    . As the reaction proceeds, the intermediate chlorophosphates may be highly viscous or insoluble before converting to the final chlorinated product.
    
  • The Fix:

    • Solvent Selection: Do not rely solely on neat

      
       if stirring is compromised. Use a high-boiling co-solvent like Toluene  or Xylenes . This maintains heat transfer and prevents "hot spots" where the exotherm can localize and degrade the product.
      
    • Stoichiometry: Ensure you are using adequate base (

      
      -Dimethylaniline or Diethylaniline). The base acts as an acid scavenger for the HCl generated. Without it, the reaction generates polyphosphoric acid species which are viscous and tar-like.
      
Module 2: The "Sleeping Dragon" (Quenching Safety)

Q3: We quenched the reaction by pouring it onto ice, but the temperature spiked violently 20 minutes after the addition was finished. Why?

A: This is the classic "Delayed Exotherm" phenomenon.

  • The Trap: When you pour a hydrophobic, dense reaction mixture (

    
     density 
    
    
    
    ) onto ice water, the organic layer sinks to the bottom. At
    
    
    , the hydrolysis of
    
    
    is kinetically slow.
  • The Event: You accumulate unreacted

    
     and metastable phosphorodichloridic acid intermediates at the bottom of the vessel. As the mixture slowly warms or is agitated, these species hydrolyze simultaneously, releasing massive enthalpy (
    
    
    
    ) and HCl gas, leading to a "fountain" eruption.
  • The Solution: Always use a Controlled Reverse Quench.

Protocol: The Safe Reverse Quench

Instead of adding water to the reaction (Forward Quench), add the reaction mixture into the aqueous phase (Reverse Quench).[3]

ParameterSpecificationRationale
Direction Reaction

Water/Base
Prevents accumulation of unhydrolyzed reagent.[4][5]
Quench Media 15-20% NaOH or KOH (or buffered NaOAc)Neutralizes HCl immediately; prevents acid-catalyzed tar formation.
Temperature Maintain 35-45°C (Counter-intuitive)Critical: Quenching too cold (

) allows reagent accumulation. Quenching warm ensures immediate hydrolysis of each drop as it enters, preventing the "delayed bomb" effect.
Agitation Maximum RPMHigh shear is required to break the biphasic interface and prevent pooling of

.
Module 3: Visualizing the Hazard Pathways
Figure 1: The Vilsmeier-Haack Activation Mechanism

Understanding the initial exotherm source.

VilsmeierMechanism DMF DMF (Catalyst) Complex Vilsmeier Complex (Chloroiminium Salt) DMF->Complex Activation POCl3 POCl3 (Reagent) POCl3->Complex Activation Inter Activated Intermediate Complex->Inter + Substrate Heat EXOTHERM (Heat Release) Complex->Heat Substrate Dihydroxypyrimidine Substrate->Inter Product Dichloropyrimidine Inter->Product Substitution Inter->Heat

Caption: The formation of the Vilsmeier complex (Yellow) and the subsequent substitution are both distinct heat-generating events that must be managed separately.

Figure 2: The Safe Quenching Workflow

Decision logic for preventing thermal runaway.

SafeQuench Start Reaction Complete Cool Cool Reaction Mix to 20-25°C Start->Cool Decision Quench Method? Cool->Decision Forward Forward Quench (Water into Rxn) Decision->Forward Avoid Reverse Reverse Quench (Rxn into Water/Base) Decision->Reverse Recommended Runaway HAZARD: Violent Eruption / HCl Gas Forward->Runaway TempCtrl Maintain Quench Pot at 35-45°C Reverse->TempCtrl Hydrolysis Immediate Hydrolysis (No Accumulation) TempCtrl->Hydrolysis Finish Safe Isolation Hydrolysis->Finish

Caption: The Reverse Quench method prevents the accumulation of unreacted reagents, mitigating the risk of delayed explosions.

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield / Hydrolysis Quench was too aggressive or pH dropped too low.Pyrimidines with electron-withdrawing groups (Cl) are sensitive to acid hydrolysis. Ensure quench pH is maintained >7 using NaOH or Carbonate.[6]
Product is "Oily" Residual Phosphoric Acid derivatives.The byproduct

is syrupy. Perform a thorough water wash of the organic layer, or filter the crude solid through a silica pad.
Fumes during workup Escape of HCl gas.[2]The scrubber system is overwhelmed. Ensure the quench vessel is vented to a caustic scrubber (NaOH trap) and control addition rate to match scrubber capacity.
Incomplete Reaction Deactivation of Vilsmeier reagent.Moisture ingress destroys the Vilsmeier complex. Ensure all reagents are anhydrous. Increase the equivalents of

(e.g., from 3.0 to 5.0 eq) if moisture is suspected.
References
  • Safety of Vilsmeier-Haack Reactions

    • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline.[7] Mettler Toledo Thermal Analysis.

  • Quenching Protocols & Delayed Exotherms

    • Hydrolysis of Phosphoryl Trichloride (

      
      ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development (OPRD), 2010.[8] 
      
  • Scale-Up Chlorination Methodologies

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar

      
      . Molecules, 2012.[9] 
      
  • General Reagent Safety

    • Phosphorus Oxychloride Safety Data Sheet. Sigma-Aldrich / Merck.

Sources

Validation & Comparative

Structural Validation of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Challenge: Tautomerism and Auto-Oxidation

For researchers and drug development professionals working with reactive pyrimidine aglycones, structural validation is a notoriously complex hurdle. 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is a highly reactive derivative structurally related to the fava bean aglycones divicine and isouramil, which are heavily implicated in redox cycling and cellular toxicity[1].

The primary analytical challenge lies in its prototropic tautomerism . The molecule exists in a dynamic equilibrium between multiple forms (e.g., the 4(1H)-one keto form versus the 4,5,6-triol enol form)[2]. Determining the precise tautomeric state is critical for understanding its hydrogen-bonding networks, target binding affinity, and auto-oxidation mechanisms. Because the compound rapidly auto-oxidizes at neutral pH to generate hydrogen peroxide via an


-dependent chain mechanism[1], isolating and validating the correct structural isomer requires highly controlled, self-validating analytical workflows.

Comparative Analysis: Why X-Ray Crystallography is the Gold Standard

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are staples in the structural biologist's toolkit, they possess critical limitations when applied to labile pyrimidine tautomers.

  • Solution-State NMR Spectroscopy: NMR is invaluable for bulk solution dynamics. However, in protic solvents, rapid intermolecular proton exchange averages the signals of the tautomeric mixture. This thermal smearing obfuscates the precise location of the N1-H proton, making it impossible to definitively confirm the 4(1H)-one state over the enol state.

  • Mass Spectrometry (ESI-MS): MS provides excellent molecular weight and fragmentation data. Unfortunately, the gas-phase ionization process completely destroys the native solid-state hydrogen-bonded networks and tautomeric configurations.

  • Single-Crystal X-Ray Diffraction (XRD): XRD remains the absolute gold standard for tautomer identification. By analyzing the crystal lattice at cryogenic temperatures, XRD provides a static, high-resolution 3D snapshot of the electron density, allowing for the direct observation of the N1-H proton and definitively proving the 4(1H)-one configuration[3].

Quantitative Performance Metrics

To objectively compare these methodologies, the following table summarizes their performance parameters for pyrimidine tautomer validation:

Analytical TechniqueSpatial ResolutionTautomer DifferentiationSample RequirementEnvironmental StateData Acquisition Time
Single-Crystal XRD < 0.8 Å (Atomic) Absolute (Direct N-H observation) ~0.1 × 0.1 × 0.1 mm Solid-state (100 K) 2–12 Hours
Solution NMR (

H/

C)
Bulk AverageAmbiguous (Fast proton exchange)5–10 mgSolvated (298 K)15–60 Minutes
Mass Spectrometry (ESI) None (Mass/Charge)None (Gas-phase ionization)< 1 µgGas-phase (Vacuum)< 5 Minutes
FT-IR Spectroscopy Functional GroupInferential (C=O vs O-H stretch)1–2 mgSolid-state (298 K)< 10 Minutes

Self-Validating Experimental Workflows

To successfully validate the 2-amino-5,6-dihydroxypyrimidin-4(1H)-one structure, the experimental design must account for the molecule's chemical instability. The following protocols are engineered with built-in causality and self-validation steps.

Protocol 1: Anaerobic Single-Crystal Growth

Causality: The pyrimidine core is highly susceptible to redox cycling, generating


 in the presence of oxygen[1]. Anaerobic conditions prevent oxidative degradation, while low-temperature evaporation thermodynamically favors the stable 4(1H)-one tautomer over kinetic polymorphs.
  • Solvent Preparation: Degas a 1:1 mixture of ultra-pure water and methanol by sparging with Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Under an Argon atmosphere, dissolve 50 mg of the synthesized pyrimidine powder in 5 mL of the degassed solvent at 40°C.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile crystallization vial to remove heterogeneous nucleation sites (dust/particulates).

  • Controlled Nucleation: Puncture the vial septum with a single 27G needle to allow for ultra-slow solvent evaporation. Incubate at a strictly controlled 4°C in the dark for 7–14 days.

  • Self-Validation Check (Birefringence): Extract a candidate crystal and examine it under a polarized light microscope. A sharp, uniform extinction of light (birefringence) upon a 90° stage rotation confirms a single, continuous crystal lattice. If the crystal stays illuminated or shows mosaic patterns, it is twinned and must be discarded.

Protocol 2: Low-Temperature XRD Data Collection & Refinement

Causality: Flash-cooling the crystal to 100 K freezes the dynamic motion of the lattice. This drastically reduces the Debye-Waller factors (atomic displacement parameters), which is chemically imperative for resolving the weak, diffuse electron density of the N1-H proton[3].

  • Mounting: Submerge the validated crystal in Paratone-N oil to protect it from atmospheric moisture and prevent ice-ring formation. Using a micromount loop, isolate a fragment measuring approximately 0.1 × 0.1 × 0.1 mm.

  • Cryocooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat directly on the goniometer.

  • Data Acquisition: Collect diffraction frames using Mo-K

    
     radiation (
    
    
    
    Å), ensuring a completeness of >99% up to a resolution of 0.8 Å.
  • Phase Resolution & Refinement: Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on

    
     following standard Crystallographic Information Framework (CIF) protocols[4].
    
  • Self-Validation Check (R-factor): The refinement is internally validated by the residual factor (

    
    ). An 
    
    
    
    value of <0.05, combined with a flat difference Fourier map (residual electron density <0.5
    
    
    
    
    ), mathematically proves that the assigned 4(1H)-one model is the only valid interpretation of the experimental data.

Workflow Visualization

XRD_Workflow N1 Anaerobic Synthesis & Purification N2 Degassed Solvent Crystallization N1->N2 Prevents Auto-oxidation N3 Birefringence Check (Self-Validation) N2->N3 Single Crystal Isolation N4 Cryocooling (100 K) & XRD Data Collection N3->N4 Paratone-N Oil Mount N5 Phase Problem Resolution N4->N5 High-Res Diffraction N6 Difference Fourier Map (Proton Location) N5->N6 Direct Methods N7 4(1H)-one Tautomer Validation N6->N7 Identify N1-H Density

Caption: Workflow for the structural validation of 2-amino-5,6-dihydroxypyrimidin-4(1H)-one via XRD.

References

1.[1]1 - PubMed (NIH) 2.[4] 4 - International Union of Crystallography 3.[3] 3 - PubMed (NIH) 4.[2] 2 - MIT Open Access Articles

Sources

Comparative study of different synthetic routes for 2-amino-4-hydroxy-6-alkyl pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Synthetic Routes for 2-Amino-4-Hydroxy-6-Alkyl Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Mandate

The 2-amino-4-hydroxy-6-alkyl pyrimidine scaffold (often referred to as 6-alkylisocytosine) is a ubiquitous pharmacophore in medicinal chemistry, serving as a precursor for folate antagonists, antivirals, and kinase inhibitors.

While the classical condensation of guanidine with


-keto esters remains the industrial benchmark, recent demands for high-throughput library generation and green chemistry have birthed microwave-assisted and solvent-free mechanochemical protocols. This guide objectively compares these methodologies, analyzing yield efficiency, reaction kinetics, and impurity profiles to empower the synthetic chemist with data-driven decision-making capabilities.
The Tautomeric Reality

Scientific Integrity Note: Before selecting a route, the researcher must acknowledge the tautomeric equilibrium. While nomenclature often specifies "4-hydroxy," the structure predominantly exists as the 2-amino-6-alkylpyrimidin-4(3H)-one (oxo-form) in the solid state and polar solvents. Synthetic characterization (NMR/IR) must be interpreted through this lens to avoid false negatives during validation.

Mechanistic Foundation & Visualization

The core formation of the pyrimidine ring proceeds via a [3+3] cyclocondensation. Understanding the electronic causality of this mechanism is crucial for troubleshooting low yields in sterically hindered alkyl variants.

Mechanism: Base-Mediated Cyclocondensation

The reaction involves the nucleophilic attack of the guanidine nitrogen on the ketone carbonyl (more electrophilic) of the


-keto ester, followed by cyclization at the ester moiety.

ReactionMechanism Start Guanidine + Beta-Keto Ester Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Base Catalyzed) Inter2 Schiff Base (Imine) Inter1->Inter2 -H2O (Dehydration) Cyclization Intramolecular Acylation Inter2->Cyclization Ring Closure Product 2-Amino-4-hydroxy- 6-alkyl pyrimidine Cyclization->Product -EtOH (Tautomerization)

Figure 1: Step-wise mechanistic pathway for the condensation of guanidine with ethyl acetoacetate derivatives.

Route 1: The Classical Condensation (Benchmark)

Methodology: Base-catalyzed reflux in protic solvent. Best For: Multi-gram scale-up, industrial batches, and cost-sensitive projects.

This route utilizes the varying electrophilicity of the


-keto ester. Sodium ethoxide (NaOEt) is the preferred base to match the leaving group of the ester, preventing transesterification byproducts.
Experimental Protocol
  • Preparation of Base: Dissolve sodium metal (1.0 eq) in absolute ethanol under

    
     atmosphere to generate fresh NaOEt. Caution: Exothermic.
    
  • Guanidine Activation: Add Guanidine HCl (1.1 eq) to the solution. Stir for 15 min to liberate the free base; filter off NaCl precipitate if high purity is required (optional).

  • Condensation: Add the

    
    -keto ester (e.g., ethyl acetoacetate, 1.0 eq) dropwise at room temperature.
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
    
  • Isolation (Critical Step): Evaporate solvent to 20% volume. Dilute with water.[1] Acidify carefully with acetic acid to pH 5–6. The product precipitates at its isoelectric point.

  • Purification: Recrystallize from water or EtOH/Water (1:1).

Pros:

  • Proven scalability (kg scale).

  • Low reagent cost.

  • High purity after recrystallization.

Cons:

  • Long reaction times (4–12 hours).

  • Requires anhydrous conditions for optimal yield.

  • Solvent waste generation (high E-factor).

Route 2: Microwave-Assisted Synthesis (High Throughput)

Methodology: Dielectric heating in polar solvent or solvent-free. Best For: Library generation, rapid optimization, sterically hindered substrates.

Microwave irradiation accelerates the rate-determining step (nucleophilic attack) through efficient energy transfer, often overcoming steric bulk that hinders the classical route.

Experimental Protocol
  • Reagent Mixing: In a microwave-safe vial, combine Guanidine Carbonate (1.0 eq) and the

    
    -keto ester (1.0 eq).
    
  • Solvent/Catalyst: Add minimal ethanol (0.5 mL/mmol) or operate solvent-free if reagents are liquid/low-melting.

  • Irradiation: Irradiate at 140–160

    
     for 10–20 minutes (Power: 150–300W).
    
  • Workup: Cool to RT. The solid mass is triturated with cold water to remove inorganic salts.

  • Filtration: Filter the solid and wash with diethyl ether.

Pros:

  • Rapid kinetics (<20 mins vs. hours).

  • Often higher yields (85–95%).

  • Reduced solvent usage.

Cons:

  • Difficult to scale beyond 10–20g (penetration depth limits).

  • Requires specialized equipment (monomode reactor).

Comparative Analysis & Data

The following data summarizes the performance of 2-amino-4-hydroxy-6-methylpyrimidine synthesis (from ethyl acetoacetate) across different methodologies.

MetricClassical RefluxMicrowave-AssistedSolvent-Free (Grinding)
Reagents Guanidine HCl / NaOEtGuanidine

/ EtOH
Guanidine

/

Conditions

, 6 hours

, 15 mins

, 45 mins
Yield 70 – 78%88 – 94%80 – 85%
Purity (Crude) High (>95%)Moderate (requires wash)Moderate (salts present)
Scalability ExcellentPoorModerate
Green Metric Low (Solvent waste)High (Energy efficient)Very High (No solvent)
Decision Logic for Route Selection

DecisionTree Start Select Synthetic Route Scale Target Scale? Start->Scale Speed Speed Priority? Scale->Speed < 10 grams Classical Route 1: Classical Reflux (NaOEt/EtOH) Scale->Classical > 50 grams Microwave Route 2: Microwave (150°C, 15 min) Speed->Microwave High Throughput (Library Gen) SolventFree Route 3: Solvent-Free (Thermal Fusion) Speed->SolventFree Green Chem Requirement

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.

Critical Troubleshooting (Self-Validating Protocols)

To ensure scientific trustworthiness, apply these validation checks during the workflow:

  • The pH Trap (Isolation):

    • Failure Mode: Acidifying below pH 3 protonates the 2-amino group (forming the soluble salt), leading to massive yield loss.

    • Validation: Spot the filtrate on TLC. If UV-active material remains in the aqueous phase, adjust pH back to 5–6.

  • Regioselectivity Check (NMR):

    • Marker: In

      
       NMR (DMSO-
      
      
      
      ), the C5-H proton appears as a singlet around
      
      
      5.4–5.6 ppm. The disappearance of the
      
      
      -keto ester methylene signals (
      
      
      3.4 ppm) confirms cyclization.
    • Tautomer Check: Broad singlets at

      
       10.5–11.0 ppm indicate the NH of the pyrimidinone form, confirming the "hydroxy" tautomer is actually the "oxo" form in solution.
      
  • Moisture Sensitivity:

    • In the Classical Route, if the sodium ethoxide is "wet" (contains NaOH), hydrolysis of the

      
      -keto ester competes with cyclization, producing the corresponding acid and lowering yields. Always use freshly distilled ethanol or commercial anhydrous grades.
      

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine.[2] The Journal of Organic Chemistry, 68(26), 10092-10097. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Elion, G. B., & Hitchings, G. H. (1953).[3] The Synthesis of Some 2-Amino-4-hydroxy-6-alkylpyrimidines. Journal of the American Chemical Society, 75(17), 4311–4314. Link

  • Agrahari, A. K., et al. (2023).[4][5][6] A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantics Scholar. Link

  • BenchChem Technical Support. (2025). Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine. BenchChem.[7][8][9] Link

Sources

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one versus its 5-substituted analogs in NO inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 2-Amino-4,6-Dihydroxypyrimidin-4(1H)-one vs. 5-Substituted Analogs in NO Inhibition

Executive Summary: The Structural Switch for Potency

This guide analyzes the nitric oxide (NO) inhibitory potential of 2-Amino-4,6-dihydroxypyrimidin-4(1H)-one (often referred to as 2-amino-4,6-dihydroxypyrimidine) compared to its 5-substituted analogs .[1][2][3][4]

The Verdict: The parent compound and its 5-substituted hydroxy analogs are biologically inert regarding NO inhibition.[1][2][3][4] The critical modification required for activity is the replacement of the 4,6-hydroxyl groups with chlorine atoms. The resulting 5-substituted 2-amino-4,6-dichloropyrimidines exhibit potent NO inhibitory activity (IC50 ~2–36 µM), with the 5-fluoro analog outperforming standard reference inhibitors like L-NMMA.[1][2][3][4]

  • Parent Scaffold (Dihydroxy): Inactive (>100 µM IC50).[1]

  • 5-Substituted Dihydroxy Analogs: Inactive.[1]

  • 5-Substituted Dichloro Analogs: Highly Active (2 µM IC50 for 5-Fluoro).[1][2][3][4]

ngcontent-ng-c1131663873="" class="ng-star-inserted">

Note on Nomenclature: The user query specified "5,6-dihydroxypyrimidin". This analysis assumes the intended target is the 4,6-dihydroxy series (tautomeric with 4(1H)-one), as this scaffold allows for "5-substituted analogs" and is the subject of extensive NO inhibition literature. The 5,6-dihydroxy isomer (vicinal diol) is a redox-active motif (related to divicine) that scavenges NO rather than inhibiting its synthesis, and does not support the same 5-substitution SAR described here.[1]

Chemical Identity & Structural Logic

The core scaffold exists in tautomeric equilibrium between the dihydroxy (enol) and dione (keto) forms. The "5-substituted" analogs introduce steric and electronic diversity at the C-5 position, which is critical for interacting with the Nitric Oxide Synthase (NOS) active site—but only when the 4,6-positions are chlorinated.[1]

Comparative Structures
FeatureParent Compound 5-Substituted Dihydroxy Analog 5-Substituted Dichloro Analog
IUPAC Name 2-Amino-4,6-dihydroxypyrimidine5-Alkyl/Halo-2-amino-4,6-dihydroxypyrimidine5-Alkyl/Halo-2-amino-4,6-dichloropyrimidine
C-5 Substituent Hydrogen (-H)Methyl, Ethyl, Phenyl, Fluoro, etc.[1]Methyl, Ethyl, Phenyl, Fluoro, etc.
C-4/C-6 Groups Hydroxyl (-OH) / Carbonyl (=O)Hydroxyl (-OH) / Carbonyl (=O)Chlorine (-Cl)
Lipophilicity Low (Polar, H-bond donor)Low to ModerateHigh (Lipophilic, Hydrophobic)
NO Inhibition Inactive Inactive Potent

Mechanism of Action: The "Chlorine Switch"

The dramatic shift in activity upon chlorination suggests that the inhibition mechanism is not solely driven by the 2-amino-pyrimidine "guanidine mimic" (which is present in both forms).[1] Instead, it relies on the physicochemical properties imparted by the chlorine atoms.

Proposed Mechanism (Graphviz Diagram)

NO_Inhibition_Mechanism cluster_Inhibitors Inhibitor Classes L_Arginine L-Arginine (Substrate) iNOS Inducible NOS (Enzyme) L_Arginine->iNOS Binding NO_Prod Nitric Oxide (NO) Production iNOS->NO_Prod Catalysis Dihydroxy 2-Amino-4,6-dihydroxypyrimidines (Parent & 5-Sub Analogs) Dihydroxy->iNOS No Binding / Poor Membrane Permeability Dichloro 2-Amino-4,6-dichloropyrimidines (5-Fluoro Analog) Dichloro->iNOS Competitive Inhibition? (Active Site Access) Lipophilicity Increased Lipophilicity (Membrane Crossing) Dichloro->Lipophilicity Electronic Electron Withdrawal (pKa Modulation) Dichloro->Electronic Lipophilicity->iNOS Facilitates Access

Caption: The "Chlorine Switch" mechanism. While the dihydroxy forms fail to engage the target (likely due to polarity or tautomeric mismatch), the dichloro analogs possess the requisite lipophilicity and electronic profile to inhibit iNOS effectively.

Key Mechanistic Insights:

  • Membrane Permeability: The 4,6-dihydroxy compounds are highly polar and likely struggle to cross the cell membrane to reach cytosolic iNOS.[1] The 4,6-dichloro substitution significantly increases lipophilicity (logP), enabling intracellular accumulation.

  • Active Site Fit: The 4,6-dichloro motif may better mimic the steric requirements of the NOS heme pocket or the tetrahydrobiopterin (BH4) binding site compared to the bulky, H-bonding dihydroxy/dione groups.

  • Viral Maturation Link: Interestingly, 2-amino-4,6-dichloropyrimidine is also known to inhibit viral protein assembly (e.g., Vaccinia virus), suggesting a potential multi-target mechanism involving protein-protein interaction disruption.[1]

Comparative Performance Data

The following data summarizes the inhibitory concentration (IC50) against immune-activated NO production in mouse peritoneal cells.

CompoundC-5 SubstituentIC50 (µM)Potency Relative to ParentStatus
Parent (Dihydroxy) -H>100 (Inactive)1x❌ Inactive
Analog A (Dihydroxy) -F (Fluoro)>100 (Inactive)1x❌ Inactive
Analog B (Dihydroxy) -CH3 (Methyl)>100 (Inactive)1x❌ Inactive
Analog C (Dichloro) -H9.0>11x✅ Active
Analog D (Dichloro) -F (Fluoro) 2.0 >50x 🚀 Superior
Analog E (Dichloro) -Phenyl24.2>4x✅ Active
Reference (L-NMMA) N/A35.1--Standard
Reference (1400W) N/A3.9--Potent Standard

Analysis:

  • The "Magic Methyl" Effect (Negative): Unlike many SAR studies where adding a methyl group improves binding, in the dihydroxy series, it does nothing. The scaffold itself is the liability.

  • The Fluorine Effect (Positive): In the dichloro series, adding a fluorine atom at C-5 (Analog D) creates the most potent inhibitor, surpassing even the selective iNOS inhibitor 1400W. This is likely due to fluorine's ability to modulate the pKa of the 2-amino group and enhance metabolic stability.[1]

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

Protocol A: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This protocol converts the inactive dihydroxy precursor to the active dichloro form.[1][2][3][4]

  • Start Material: 5-Substituted-2-amino-4,6-dihydroxypyrimidine (prepared via condensation of monosubstituted malonic ester with guanidine).[1][2][3][4]

  • Reagent: Vilsmeier-Haack-Arnold reagent (POCl3 + Dimethylformamide/DMF).[1]

  • Reaction:

    • Suspend starting material in POCl3.[1]

    • Add DMF dropwise (catalytic or stoichiometric).[1]

    • Reflux for 2–4 hours until the solution clears.

    • Critical Step: The reaction forms a (dimethylamino)methylene protecting group on the 2-amino nitrogen.[1]

  • Deprotection:

    • Hydrolyze the intermediate in ethanol/water with mild acid or base to remove the protecting group.

  • Purification: Recrystallize from ethanol/water.

Protocol B: In Vitro NO Inhibition Assay (Griess Method)

Self-validating system to measure NO reduction.[1]

  • Cell Model: Mouse peritoneal cells or RAW 264.7 macrophages.[1]

  • Activation: Stimulate cells with LPS (Lipopolysaccharide, 1 µg/mL) and IFN-γ (Interferon-gamma) to induce iNOS.[1]

  • Treatment: Add test compounds (Parent vs. Analogs) at graded concentrations (0.1 – 100 µM) simultaneously with activation.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Measurement:

    • Collect 100 µL of culture supernatant.[1]

    • Mix with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).[1]

    • Incubate 10 mins at room temperature (protect from light).

    • Read Absorbance at 540 nm.[1]

  • Calculation: Determine Nitrite concentration using a NaNO2 standard curve. Calculate % Inhibition = ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    .
    

References

  • Jansa, P., et al. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[1] Medicinal Chemistry Research, 23(10), 4482-4490.[1][3]

  • Marcialis, M. A., et al. (1973). "2-Amino-4,6-dichloropyrimidine, a new antiviral agent."[1] Experientia, 29, 1559–1561. (Establishes the biological activity of the dichloro-scaffold).

  • Stenger, S., et al. (1995). "Differential effects of N-iminoethyl-L-ornithine and aminoguanidine on neuronal and inducible nitric oxide synthases."[1] European Journal of Pharmacology. (Reference for standard inhibitors L-NIL and Aminoguanidine).[1]

  • Basu, A., et al. (2010). "Structure-Activity Relationship of Quinazolinamines as Human Inducible Nitric Oxide Synthase Inhibitors."[1] Journal of Medicinal Chemistry. (Context for pyrimidine-based NOS inhibitors).

Sources

A Researcher's Guide to Tautomer Identification: Confirming the Identity of 2-amino-5,6-dimethylpyrimidin-4-one Tautomers by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and molecular research, the precise characterization of a molecule's structure is paramount. Tautomers, isomers that readily interconvert through proton migration, can exhibit different physicochemical properties, biological activities, and reactivities. Misidentifying the predominant tautomeric form can lead to flawed interpretations of experimental data and setbacks in development pipelines. This guide provides an in-depth comparison of the potential tautomers of 2-amino-5,6-dimethylpyrimidin-4-one, demonstrating the efficacy of Infrared (IR) spectroscopy as a rapid and definitive tool for their identification. We will delve into the causality behind experimental choices, present supporting data, and compare IR spectroscopy with other common analytical techniques.

The Tautomeric Landscape of 2-amino-5,6-dimethylpyrimidin-4-one

2-amino-5,6-dimethylpyrimidin-4-one is a derivative of 4-hydroxypyrimidine, a class of biomolecules that includes critical nucleobases like thymine and uracil.[1] Such molecules are known to exist in different tautomeric forms. The potential for proton migration in 2-amino-5,6-dimethylpyrimidin-4-one gives rise to several possible isomers. These fall into two main categories: keto-enol tautomerism (involving the pyrimidinone ring) and amino-imino tautomerism (involving the exocyclic amino group).

The primary tautomeric possibilities are:

  • Keto Forms (Amine): The most common forms where the pyrimidine ring contains a carbonyl group (C=O). The proton can reside on either the N1 or N3 nitrogen, leading to the 1H-keto and 3H-keto tautomers.[1]

  • Enol Form (Amine): A hydroxyl (-OH) group is present on the pyrimidine ring instead of a carbonyl.

  • Imino Forms (Keto): The exocyclic amino group is converted to an imino group (=NH), with the proton having shifted from the exocyclic nitrogen to a ring nitrogen.

The relative stability of these forms can be influenced by solvent, temperature, and solid-state packing forces.[1][2] While multiple forms can exist in equilibrium, typically one or two predominate under a given set of conditions.

Tautomers cluster_keto Keto-Amine Forms cluster_enol Enol-Amine Form cluster_imino Keto-Imino Forms T1 2-amino-5,6-dimethylpyrimidin-4(1H)-one (1H-Keto) T2 2-amino-5,6-dimethylpyrimidin-4(3H)-one (3H-Keto) T1->T2 Proton Shift T3 2-amino-5,6-dimethyl-4-hydroxypyrimidine (Enol) T1->T3 Keto-Enol Tautomerism T4 2-imino-5,6-dimethyl-2,3-dihydropyrimidin-4(1H)-one (Imino) T1->T4 Amino-Imino Tautomerism

Caption: Potential tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.

Why IR Spectroscopy? The Power of Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[3] Different types of bonds (e.g., C=O, O-H, N-H) vibrate at distinct, characteristic frequencies. This makes IR spectroscopy an exceptionally powerful tool for distinguishing tautomers, as each form possesses a unique set of bonds.

  • Expertise & Causality: The choice of IR spectroscopy is deliberate. While Nuclear Magnetic Resonance (NMR) is excellent for structural elucidation, rapid interconversion between tautomers in solution can sometimes lead to averaged signals, complicating quantification. X-ray crystallography provides the definitive solid-state structure but offers no information on the tautomeric equilibrium in solution.[1] IR spectroscopy, however, provides a direct and rapid "snapshot" of the functional groups present in the sample, whether in the solid state (using KBr pellets or ATR) or in solution.[2][4] The presence of a strong C=O stretching band, for example, is a clear and unambiguous indicator of a keto form.[3][5]

  • Trustworthiness & Validation: The interpretation of IR spectra is grounded in well-established principles of physical chemistry. The expected frequency ranges for key functional groups are extensively documented. By comparing the experimental spectrum against these known ranges, we can confidently confirm or deny the presence of specific tautomers. This self-validating system is a cornerstone of reliable molecular characterization.[6]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a standard procedure for analyzing a solid sample of 2-amino-5,6-dimethylpyrimidin-4-one using Fourier-Transform Infrared (FTIR) spectroscopy with the Potassium Bromide (KBr) pellet method. This technique is widely used for its reliability and was employed in the structural study of this specific compound.[1]

Workflow A Sample Preparation B Background Spectrum A->B Grind 1mg sample with 100mg dry KBr. Press into a transparent pellet. C Sample Spectrum Acquisition B->C Run background scan with empty sample holder to account for atmospheric CO2/H2O. D Data Processing C->D Place KBr pellet in holder. Acquire spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). E Spectral Analysis D->E Perform baseline correction and normalization. F F E->F Identify characteristic peaks. Compare with reference data.

Caption: Standard experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Gently grind ~1 mg of the 2-amino-5,6-dimethylpyrimidin-4-one sample with ~100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The goal is a fine, homogeneous powder.

    • Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the beam path. Thorough grinding is critical to minimize light scattering and obtain sharp, well-resolved peaks.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition (FTIR Spectrometer):

    • Place the KBr pellet in the spectrometer's sample holder.

    • Purge the sample compartment with dry air or nitrogen to reduce atmospheric interference from water vapor and CO₂.

    • Collect a background spectrum of the empty sample compartment. This is crucial for data integrity as it allows the instrument to subtract any signals not originating from the sample.

    • Collect the sample spectrum. A typical setting is an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is sufficient for identifying the broad and distinct functional group bands needed for tautomer analysis.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify the peak frequencies (in cm⁻¹) of the major absorption bands and compare them to the expected values for the potential tautomers.

Data Interpretation: Decoding the Spectroscopic Fingerprints

The key to identifying the predominant tautomer lies in assigning the observed absorption bands to the specific vibrational modes of the functional groups unique to each isomer. The following table summarizes the characteristic IR frequencies crucial for this analysis.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Tautomer Indicated
O-H (hydroxyl)Stretching, broad3200 - 3600Enol [3][5]
N-H (primary amine)Stretching, two bands3300 - 3500Amino [7]
N-H (ring/imine)Stretching, one band3300 - 3500Keto or Imino [2]
C=O (carbonyl)Stretching, strong1650 - 1725Keto [3][7]
C=N / C=CStretching1550 - 1690Imino or Enol [4][5]

Analysis of 2-amino-5,6-dimethylpyrimidin-4-one:

  • Absence of Enol Form: The experimental IR spectrum shows no broad absorption band in the 3200-3600 cm⁻¹ region, which is the hallmark of an O-H stretch.[3] This allows us to confidently exclude any significant presence of the enol tautomer.

  • Presence of Keto Form: A very strong absorption band is observed in the carbonyl region (~1650-1700 cm⁻¹), providing definitive evidence for the C=O group and confirming the keto structure.[1][7]

  • Confirmation of Amino Form: The spectrum displays characteristic N-H stretching bands for the primary amino (-NH₂) group.[1] This supports the amino tautomer over the imino form, which would present different C=N and N-H stretching signatures.[4][8]

Therefore, the IR spectrum, through a process of elimination and confirmation, validates that the compound exists in the keto-amine tautomeric form in the solid state.

A Comparative Perspective: Other Analytical Tools

While IR spectroscopy is a powerful primary tool, a multi-faceted approach often provides the most comprehensive understanding.

  • X-ray Crystallography: Offers unambiguous proof of the molecular structure in a single crystal, including the precise location of hydrogen atoms, thus definitively identifying the solid-state tautomer.[1] However, it is a demanding technique and provides no information about the molecule's behavior in solution.

  • NMR Spectroscopy: Is the gold standard for structural analysis in solution. ¹H and ¹³C NMR can distinguish between tautomers by identifying unique proton and carbon environments.[5][9] For example, the chemical shift of the proton on N1 versus N3 would differ, allowing for the identification of the 1H- and 3H-keto forms. If tautomeric interconversion is rapid, however, only averaged signals may be observed.

  • Computational Chemistry: Theoretical calculations are an invaluable complementary tool. They can predict the relative stabilities (Gibbs free energies) of all possible tautomers and simulate their theoretical IR spectra.[10][11][12] Comparing experimental spectra to these computationally predicted spectra can greatly aid in the assignment of complex vibrational modes.[2]

Conclusion

Confirming the identity of tautomers is a critical step in chemical and pharmaceutical research. For 2-amino-5,6-dimethylpyrimidin-4-one, IR spectroscopy serves as a rapid, reliable, and highly effective method for this purpose. By analyzing the presence of strong carbonyl (C=O) absorptions and the absence of a hydroxyl (O-H) band, the keto form is unequivocally identified as predominant over the enol form. The characteristic stretches of the primary amine group further confirm the amino tautomer. When integrated with data from other techniques like X-ray crystallography and computational modeling, IR spectroscopy provides a robust and self-validating framework for the precise structural characterization of complex molecules.

References

  • Fun, H.-K., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. IUCrData, 1(6). Available at: [Link]

  • Brainly.com (2023). For a pair of keto-enol tautomers, explain how IR spectroscopy might be used to identify whether the equilibrium favors the ketone or the enol. Available at: [Link]

  • Le, T. H., et al. (2006). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 111(1), 180-188. Available at: [Link]

  • Fiveable (2025). 6.1 Keto-enol tautomerism - Organic Chemistry II. Available at: [Link]

  • Pathshala, E. P. G. Application of IR spectroscopy and interpretation of IR spectrum. Available at: [Link]

  • Nowak, M. J., et al. (1993). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 97(1), 229-236. Available at: [Link]

  • ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. Available at: [Link]

  • Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016-6022. Available at: [Link]

  • Mehandiev, et al. (2021). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Abdel-Kader, N. S., & El-Gogary, T. M. (2013). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 7(1), 1-16. Available at: [Link]

  • Miles, H. T. (1956). Infrared spectra and tautomeric structure in D2O solution of some pyrimidine nucleosides and nucleotides. Biochimica et Biophysica Acta, 22(2), 247-253. Available at: [Link]

  • Al-Omary, F. A., et al. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 635-646. Available at: [Link]

  • Williams, A. J., et al. (2014). Tautomerism and Expert Systems in Spectroscopy. Spectroscopy, 29(8), 24-33. Available at: [Link]

  • ResearchGate. Amino' imino tautomeric equilibrium for the syn rotamers of N.... Available at: [Link]

  • ResearchGate. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available at: [Link]

  • Paul, M., et al. (2012). Breslow Intermediates (Amino Enols) and Their Keto Tautomers: First Gas-Phase Characterization by IR Ion Spectroscopy. Angewandte Chemie International Edition, 51(49), 12329-12332. Available at: [Link]

  • Kitamura, T., et al. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1157-1164. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(21), 7393. Available at: [Link]

  • ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Available at: [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(11), 2972-2976. Available at: [Link]

Sources

Efficacy comparison of different chlorinating agents for dihydroxypyrimidine synthesis

[1][2][3][4]

Executive Summary

The chlorination of dihydroxypyrimidines (e.g., uracil derivatives) to dichloropyrimidines is a pivotal transformation in medicinal chemistry, serving as a gateway to functionalized antiviral and anticancer scaffolds. While Phosphoryl chloride (


)

Thionyl chloride (

)
Triphosgene

Mechanistic Foundation: Overcoming the Lactam Barrier

The core challenge in chlorinating dihydroxypyrimidines is the stable lactam (keto) tautomer, which predominates in solution. Effective chlorination requires shifting the equilibrium to the lactim (enol) form or activating the amide oxygen directly.

The Activation Mechanism

The reaction typically proceeds via a Vilsmeier-Haack-type mechanism or direct phosphorylation. A tertiary amine base (e.g.,

ChlorinationMechanismSubstrateDihydroxypyrimidine(Lactam Form)TautomerLactim Form(Transient)Substrate->TautomerBase CatalysisIntermediatePhosphorylatedIntermediate(O-P Bond)Tautomer->Intermediate+ POCl3- HClTransitionNucleophilic Attack(Cl-)Intermediate->TransitionActivationProductDichloropyrimidineTransition->ProductElimination ofPO2Cl2-POCl3POCl3 + Base

Figure 1: General mechanism of pyrimidine chlorination via phosphoryl chloride activation. The base facilitates the initial tautomerization and neutralizes the HCl byproduct.

Comparative Analysis of Chlorinating Agents

Phosphoryl Chloride ( )

Status: The Gold Standard.

1
  • Efficacy: Consistently yields 90–95%.

  • Kinetics: Fast reaction rates at reflux (100–110°C).

  • Drawbacks: Generates large volumes of phosphoric acid waste upon quenching, which is difficult to treat. Requires excess reagent (often 5–10 equivalents in legacy protocols).

  • Modern Optimization: Recent "Solvent-Free" protocols utilize equimolar

    
     in sealed reactors at higher temperatures (160°C), significantly improving atom economy [1].
    
Thionyl Chloride ( )

Status: The Phosphorus-Free Contender.



  • Efficacy: Variable (60–85%). Often requires a catalyst (DMF) to form a Vilsmeier reagent in situ.

  • Utility: Best suited for substrates where phosphorus contamination is a critical downstream issue.

  • Drawbacks: Slower reaction times; often requires a co-solvent or large excess to drive conversion.

Triphosgene / Phosgene

Status: High Atom Economy / Industrial. Phosgene (

  • Efficacy: High (>85%).

  • Mechanism: Forms an imidoyl chloride intermediate.[2]

  • Safety: Extreme caution required. Triphosgene liberates phosgene gas upon heating or contact with nucleophiles.

  • Advantage: The only byproduct is

    
     (and HCl), making workup extremely clean.
    

Performance Matrix

Metric

(Standard)

(Equimolar/Green)

(+DMF)
Triphosgene
Yield 90–96%88–95%60–83%85–92%
Reaction Temp Reflux (106°C)140–160°C (Sealed)Reflux (75°C)60–80°C
Atom Economy Low (Excess used)HighMediumHigh
Waste Profile Phosphoric Acid (High)Reduced Phosphorus

Gas (Scrubber needed)

(Cleanest)
Safety Profile Corrosive, Water ReactiveHigh Pressure HazardToxic Gas EmissionHigh Toxicity (Phosgene)
Scalability ExcellentGood (Requires Autoclave)GoodModerate (Safety limits)

Decision Framework

Use the following logic tree to select the appropriate agent for your specific constraints.

SelectionGuideStartSelect Chlorinating AgentScaleIs Scale > 1kg?Start->ScalePhosWasteIs Phosphorus WasteAcceptable?Scale->PhosWasteNo (Lab Scale)PhosgenePhosgene/Triphosgene(Clean Workup, High Risk)Scale->PhosgeneYes (Industrial)EquipHigh PressureReactor Available?PhosWaste->EquipYesSOCl2SOCl2 + DMF(Phosphorus-Free)PhosWaste->SOCl2NoPOCl3_StdStandard POCl3 Reflux(Robust, High Yield)Equip->POCl3_StdNoPOCl3_GreenEquimolar POCl3(Green, Efficient)Equip->POCl3_GreenYes

Figure 2: Decision tree for selecting chlorinating agents based on scale, waste constraints, and equipment availability.

Experimental Protocols

Protocol A: Standard High-Yield Method

Best for: Routine lab-scale synthesis where yield is paramount.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (

    
    ).
    
  • Mixing: Add 4,6-dihydroxypyrimidine (1.0 eq) and

    
    -dimethylaniline  (1.5 eq) to the flask.
    
  • Addition: Carefully add

    
      (5.0 eq) at room temperature. The reaction is exothermic; cooling may be required for large scales.[3]
    
  • Reaction: Heat the mixture to reflux (~106°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup (Quenching):

    • Critical Safety Step: Cool the mixture to room temperature. Remove excess

      
       via rotary evaporation if possible.[4][5]
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

    • Neutralize with saturated

      
       or 
      
      
      to pH 7–8.
  • Extraction: Extract immediately with dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane or sublime if necessary.

Protocol B: "Green" Equimolar Method

Best for: Large scale, high atom economy, reduced waste [1].

  • Setup: Use a Teflon-lined stainless steel autoclave (pressure reactor).[6]

  • Loading: Charge the reactor with 4,6-dihydroxypyrimidine (1.0 eq),

    
      (1.0–1.1 eq), and Pyridine  (1.0 eq). No solvent is added.[7]
    
  • Reaction: Seal the reactor and heat to 160°C for 2 hours.

  • Workup: Cool the reactor to room temperature. Open carefully (vent any pressure). Quench the solid mass with ice water, adjust pH to 8–9, and filter the precipitated solid product.

    • Note: This method often yields pure product directly upon filtration, bypassing extraction.

Protocol C: Triphosgene Method

Best for: Phosphorus-free synthesis without specialized pressure equipment [2].

  • Setup: Flame-dried flask under inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve Triphosgene (0.7 eq, equivalent to ~2.1 eq phosgene) in anhydrous DCM.

  • Activation: Add 4,6-dihydroxypyrimidine (1.0 eq) and Triethylamine (2.5 eq) slowly at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 6–12 hours. (Refluxing DCM may accelerate the reaction).

  • Workup: Quench with cold water. The organic layer is separated, washed with 1M HCl (to remove amine), then brine. Dry and concentrate.

References

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . Molecules, 17(4), 4533–4544.[8][9] [Link]

  • Ayala, C. E., Villalpando, A., Nguyen, A. L., McCandless, G. T., & Kartika, R. (2012).[10] Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation . Organic Letters, 14(14), 3676–3679.[10] [Link]

  • Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic Reference for methodology).

Cross-Validation of HPLC and GC-MS Methods for Aminopyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Aminopyridines (APs), particularly 4-aminopyridine (Fampridine) and 3,4-diaminopyridine , represent a unique analytical challenge in drug development. As highly basic, polar, and hydrophilic small molecules (pKa ~9.1), they exhibit poor retention and severe peak tailing on standard C18 silica columns and lack the volatility required for direct Gas Chromatography (GC) analysis.

For researchers and Quality Control (QC) scientists, relying on a single analytical technique introduces risk. Cross-validation—using orthogonal methods to verify analytical results—is critical to eliminate matrix interference bias and ensure regulatory compliance (ICH Q2(R1)).

This guide serves as a technical blueprint for cross-validating High-Performance Liquid Chromatography (HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) for AP analysis. It moves beyond generic comparisons to provide actionable protocols, mechanistic insights, and statistical frameworks for rigorous method verification.

Method A: HPLC Strategy (The Routine Workhorse)

The Mechanistic Challenge

Free aminopyridines interact strongly with residual silanol groups on silica-based columns, leading to peak tailing. While high pH mobile phases can suppress ionization of the AP, they dissolve standard silica. Therefore, the optimal strategy employs Ion-Pairing Chromatography (IPC) or Mixed-Mode Chromatography .

Validated Protocol: Ion-Pair Reversed-Phase HPLC

This protocol is designed for robustness in QC environments, eliminating the need for derivatization.

  • Column: C18 end-capped column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Heptanesulfonate (Ion-Pairing Agent).

    • Solvent B: Acetonitrile (ACN).

    • Ratio: Isocratic 85:15 (A:B).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 262 nm (λmax for 4-AP).

  • Injection Volume: 10–20 µL.

Why this works:

  • pH 3.0: Ensures the aminopyridine is fully protonated (

    
    ).
    
  • Heptanesulfonate: The anionic sulfonate head binds to the cationic aminopyridine, forming a neutral ion pair (

    
    ) that retains well on the hydrophobic C18 stationary phase.
    

Method B: GC-MS Strategy (The Specificity Anchor)

The Mechanistic Challenge

Aminopyridines are non-volatile and thermally labile in their salt forms. Direct injection leads to adsorption in the injection liner and degradation. Derivatization is mandatory to mask the polar amine groups, increase volatility, and improve thermal stability.[]

Validated Protocol: Silylation-Based GC-MS

This protocol provides structural confirmation and higher sensitivity for trace impurity profiling.

  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Sample Prep:

    • Dry extract under nitrogen (water must be removed completely).

    • Add 50 µL anhydrous pyridine + 50 µL BSTFA/TMCS.

    • Incubate at 70°C for 30 minutes.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m × 0.25 mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Splitless mode at 250°C.

    • Oven Program: 100°C (1 min)

      
       15°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Detection: Electron Impact (EI) at 70 eV; SIM mode (monitor m/z 166, 151 for di-TMS-aminopyridine derivatives).

Why this works:

  • Silylation: Replaces active hydrogens on the amine group (

    
    ) with trimethylsilyl groups (
    
    
    
    ), reducing polarity and hydrogen bonding.
  • SIM Mode: Selected Ion Monitoring focuses the MS on specific fragment ions, drastically lowering the Limit of Quantitation (LOQ) compared to full-scan mode.

Cross-Validation Framework

To scientifically validate the HPLC method using GC-MS (or vice versa), you must demonstrate that both methods yield statistically equivalent results for the same sample set.

Experimental Workflow

The following diagram illustrates the critical path for cross-validation, ensuring sample integrity is maintained across both distinct workflows.

CrossValidationWorkflow cluster_HPLC Method A: HPLC-UV (Routine) cluster_GCMS Method B: GC-MS (Reference) Sample Homogenized Sample Batch (Drug Substance or Formulation) Extract_A Solvent Extraction (Mobile Phase) Sample->Extract_A Extract_B Solvent Extraction (DCM/Methanol) Sample->Extract_B Run_A Isocratic Run (C18 + Ion Pair) Extract_A->Run_A Data_A Quantification (UV Area) Run_A->Data_A Stats Statistical Comparison (Bland-Altman / Paired t-test) Data_A->Stats Dry_B Evaporation to Dryness (N2 Stream) Extract_B->Dry_B Deriv_B Derivatization (BSTFA, 70°C) Dry_B->Deriv_B Run_B GC-MS Run (SIM Mode) Deriv_B->Run_B Data_B Quantification (Ion Abundance) Run_B->Data_B Data_B->Stats Report Validation Report (Bias, Precision, Accuracy) Stats->Report

Caption: Parallel workflow for orthogonal cross-validation of aminopyridines.

Statistical Analysis Criteria

Do not rely solely on correlation coefficients (


), as they can hide systematic bias. Use the following three-tier statistical approach:
  • Paired t-test:

    • Null Hypothesis (

      
      ): Mean difference between HPLC and GC-MS results is zero.
      
    • Acceptance:

      
       (No statistically significant difference).
      
  • Bland-Altman Plot:

    • Plot the difference between the two methods (y-axis) against the mean of the two methods (x-axis).

    • Acceptance: 95% of data points must fall within

      
       SD of the mean difference. This visualizes bias across the concentration range.
      
  • F-test:

    • Compare variances to ensure one method is not significantly less precise than the other.

Comparative Performance Data

The following data summarizes typical performance metrics observed when analyzing 4-Aminopyridine using the protocols defined above.

ParameterHPLC-UV (Ion-Pair)GC-MS (Silylated)Interpretation
Linearity (

)
> 0.999> 0.995HPLC offers slightly better linearity due to simpler sample prep.[5]
LOD (Limit of Detection) 0.05 µg/mL0.005 µg/mLGC-MS is 10x more sensitive , ideal for trace impurity analysis.
Precision (RSD) < 1.0%2.0 – 4.0%HPLC is more precise; derivatization introduces variability in GC.
Recovery 98 – 102%90 – 105%GC recovery depends heavily on moisture control during derivatization.
Selectivity Moderate (RT based)High (m/z fingerprint)GC-MS definitively identifies impurities that may co-elute in HPLC.
Throughput High (10 min/sample)Low (45 min/sample)HPLC is superior for high-volume batch release.

Decision Matrix: When to Use Which?

Selecting the right method depends on the stage of drug development and the specific analytical question.

DecisionMatrix Start Analytical Objective Q1 Is the analyte concentration < 0.1 µg/mL? Start->Q1 Q2 Is this for routine QC Release? Q1->Q2 No (Assay Level) GCMS Use Method B: GC-MS (High Sensitivity, Specificity) Q1->GCMS Yes (Trace) Q3 Is structural ID of unknowns required? Q2->Q3 No HPLC Use Method A: HPLC-UV (High Precision, Low Cost) Q2->HPLC Yes Q3->HPLC No Q3->GCMS Yes

Caption: Decision logic for selecting between HPLC and GC-MS for aminopyridine analysis.

Conclusion

For routine assay and content uniformity , the HPLC-UV method utilizing ion-pairing is superior due to its robustness, precision, and lack of derivatization steps. However, for genotoxic impurity screening or degradation product identification , GC-MS is the indispensable orthogonal tool. A fully validated analytical control strategy should employ HPLC for release testing, cross-validated periodically against GC-MS to ensure specificity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Casteel, S. W., & Thomas, B. R. (1990). A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine.[1] Journal of Veterinary Diagnostic Investigation, 2(2), 132–134.[1] [Link]

  • Sabbah, S., & Scriba, G. K. (2001). Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances.[6] Journal of Chromatography A, 907(1-2), 321–328.[6] [Link]

  • Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). [Link]

Sources

Comparative Analysis of the Inhibitory Effects of Pyrimidine Derivatives on Nitric Oxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Nitric oxide (NO) is a pleiotropic signaling molecule that, when overproduced by inducible Nitric Oxide Synthase (iNOS) during inflammatory responses, contributes to the pathogenesis of rheumatoid arthritis, inflammatory bowel disease, and various malignancies. Historically, drug development efforts focused on L-arginine competitive inhibitors (e.g., L-NAME). However, these compounds frequently fail in in vivo models because the intracellular concentration of L-arginine is in the millimolar range, easily outcompeting the inhibitors.

To bypass this substrate-competition bottleneck, modern medicinal chemistry has pivoted toward iNOS dimerization inhibitors and upstream signaling modulators . Pyrimidine derivatives have emerged as highly privileged scaffolds in this domain. The pyrimidine ring's structural versatility allows it to be fused or hybridized to mimic natural kinase substrates, directly bind to the iNOS dimerization interface, or inhibit upstream pro-inflammatory kinases such as JNK and IKK [1].

This guide provides a comparative technical analysis of novel pyrimidine scaffolds, evaluating their efficacy in inhibiting NO production, and outlines the self-validating experimental protocols required to benchmark these compounds.

Comparative Analysis of Pyrimidine Scaffolds

Recent structural modifications to the pyrimidine core have yielded distinct classes of anti-inflammatory agents. We compare three primary scaffolds evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:

  • Thieno[3,2-d]pyrimidines : Engineered to directly interfere with the non-covalent interactions required for iNOS homodimerization [1].

  • Pyrimidine-pyrazole hybrids : Designed via fragment-based drug design to dually target BRAF

    
     and JNK isoforms, thereby blocking the upstream signaling required for iNOS transcription [2].
    
  • Simple Pyrimidines : Synthesized via the condensation of chalcones, these act as moderate inhibitors by downregulating NF-κB nuclear translocation [3].

Quantitative Performance Comparison

The following table summarizes the inhibitory efficacy (IC


) of representative compounds from each structural class against NO production.
Compound ClassRepresentative CompoundPrimary Target / MechanismIC

for NO Inhibition (μM)
Cell Line
Thieno[3,2-d]pyrimidine Compound 22oiNOS dimerization inhibitor0.96RAW 264.7
Pyrimidine-pyrazole hybrid Compound 13dJNK inhibitor / Downregulates iNOS1.55RAW 264.7
Simple Pyrimidine Compound 9dDownregulates NF-κB / iNOS expression88.70RAW 264.7

Data synthesized from recent pharmacological evaluations [1, 2, 3]. Thieno-fused derivatives exhibit sub-micromolar potency due to their direct structural interference with the iNOS enzyme architecture.

Visualizing the Mechanism of Action

To contextualize the data, the following diagram maps the TLR4/NF-κB/iNOS signaling cascade and highlights the specific intervention points of the different pyrimidine derivatives.

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Kinases IKK / JNK TLR4->Kinases Activates NFkB NF-κB (Active) Kinases->NFkB Phosphorylates iNOS_Gene iNOS Transcription NFkB->iNOS_Gene Translocates iNOS_Mon iNOS Monomer iNOS_Gene->iNOS_Mon Translation iNOS_Dim iNOS Dimer (Active) iNOS_Mon->iNOS_Dim Dimerization NO Nitric Oxide (NO) iNOS_Dim->NO L-Arg Oxidation Pyrimidines Pyrimidine Derivatives Pyrimidines->Kinases Inhibits (Hybrids) Pyrimidines->iNOS_Dim Blocks (Thieno-fused)

Fig 1: Mechanism of pyrimidine derivatives inhibiting the TLR4/iNOS signaling pathway.

Experimental Methodologies & Causality

As a Senior Application Scientist, establishing a self-validating assay is critical. The protocols below detail not just what to do, but the causality behind the experimental design.

Protocol 1: LPS-Induced NO Production (Griess Assay)

Rationale: Nitric oxide is a highly reactive free radical with a half-life of mere seconds. It rapidly oxidizes in culture media to form stable nitrite (NO


) and nitrate (NO

). The Griess assay specifically quantifies nitrite through a diazotization reaction, providing a reliable, surrogate measurement of NO production. RAW 264.7 cells are selected because their robust TLR4 receptor expression ensures a high signal-to-noise ratio upon LPS stimulation.

Step-by-Step Workflow:

  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM (10% FBS). Seed at a density of

    
     cells/well in a 96-well plate. Causality: This density ensures cells reach ~80% confluence during the assay, preventing contact inhibition from altering baseline inflammatory responses.
    
  • Pre-treatment: Incubate cells with varying concentrations of the pyrimidine derivative (e.g., 0.1 to 100 μM) for 1 hour. Include a vehicle control (0.1% DMSO).

  • Stimulation: Add LPS (1 μg/mL) to all wells except the negative control. Incubate for 24 hours at 37°C in a 5% CO

    
     atmosphere.
    
  • Supernatant Collection: Transfer 100 μL of the cell culture supernatant to a fresh 96-well plate.

  • Griess Reaction: Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Then, add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5 minutes. Causality: The acidic environment is required for sulfanilamide to react with nitrite, forming a diazonium salt, which then couples with Reagent B to form a stable, measurable azo dye.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis against a sodium nitrite standard curve.
    

Workflow Seed Seed RAW 264.7 (5x10^4 cells/well) Treat Pre-treat with Pyrimidine (1h) Seed->Treat Stimulate Stimulate with LPS (24h) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Read Measure Absorbance (540 nm) Griess->Read

Fig 2: Standardized high-throughput workflow for the in vitro Nitric Oxide (Griess) Assay.

Protocol 2: iNOS Dimerization Assay (Low-Temperature SDS-PAGE)

Rationale: Active iNOS exists exclusively as a homodimer. To prove that a pyrimidine derivative (like Compound 22o) acts as a dimerization inhibitor rather than a transcriptional repressor, researchers must visualize the ratio of iNOS dimers (~260 kDa) to monomers (~130 kDa). Standard Western blotting boils the samples, which destroys the non-covalent bonds holding the dimer together.

Step-by-Step Workflow:

  • Lysis: Lyse treated RAW 264.7 cells in cold RIPA buffer without reducing agents (no DTT or

    
    -mercaptoethanol).
    
  • Sample Preparation: Mix lysates with a non-reducing Laemmli sample buffer. Crucial Step: Do not boil the samples. Keep them strictly at 4°C.

  • Electrophoresis: Run the samples on an 8% SDS-PAGE gel in a cold room (4°C) with the electrophoresis apparatus submerged in an ice bath. Causality: Maintaining a temperature below 15°C prevents the exothermic heat of the electrical current from dissociating the iNOS dimers.

  • Immunoblotting: Transfer to a PVDF membrane and probe with an anti-iNOS primary antibody. Quantify the densitometry ratio of the 260 kDa band (dimer) to the 130 kDa band (monomer).

Conclusion

The comparative analysis demonstrates that while simple pyrimidines offer moderate anti-inflammatory effects, advanced structural modifications—such as thieno-fusions and pyrazole-hybrids—drastically enhance potency. By shifting the mechanism of action from competitive substrate inhibition to dimerization blockade and upstream kinase inhibition, these novel pyrimidine derivatives represent a highly viable pipeline for next-generation anti-inflammatory therapeutics.

References

  • Chen, L. Z., et al. "Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible nitric oxide synthase dimerization inhibitor with efficacy for arthritis." European Journal of Medicinal Chemistry, 2021.[Link]

  • Abdel-Maksoud, M. S., et al. "Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK." Molecular Diversity, 2025.[Link]

  • Sroor, F. M., et al. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research, 2025. [Link]

Safety Operating Guide

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the logistical and safety frameworks required for highly functionalized pyrimidine derivatives. 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is a nitrogen-rich, biologically relevant heterocyclic compound. Because of its structural homology to natural nucleobases, it carries potential antimetabolite properties.

This guide provides the authoritative, step-by-step operational and disposal protocols required to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the chemical behavior of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is critical for predicting its reactivity and defining disposal parameters:

  • Electron-Rich Core: The presence of an amino group (-NH

    
    ) and two hydroxyl groups (-OH) on the pyrimidinone ring makes the molecule highly electron-rich.
    
  • Causality for Segregation: Due to this high electron density, the compound is susceptible to rapid, potentially exothermic oxidation. It must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides, permanganates) in both storage and waste streams to prevent thermal events ()[1].

  • Biological Activity: As a pyrimidine analog, it may intercalate with nucleic acids or inhibit nucleotide synthesis pathways. Therefore, it must be handled under the assumption of chronic toxicity, necessitating strict adherence to the[2].

Operational Handling & Engineering Controls

Before generating waste, proper handling protocols must be established to minimize exposure.

  • Engineering Controls: Never handle the dry powder on an open bench. The aerodynamic diameter of fine pyrimidine powders allows them to remain suspended in the breathing zone. Always weigh and transfer the pure compound within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated solutions), wraparound safety goggles, and a standard laboratory coat. If a fume hood is unavailable, an N95 or P100 particulate respirator is mandatory.

Step-by-Step Disposal Methodologies

Under the EPA's "cradle-to-grave" hazardous waste management framework, generators are responsible for the ultimate fate of their chemical waste ()[3]. Nitrogenous heterocycles must never be poured down the drain, as they resist standard wastewater bioremediation and can form toxic disinfection byproducts.

Protocol A: Solid Waste Disposal (Powders and Consumables)
  • Collection: Place all residual pure powder, contaminated weigh boats, pipette tips, and Kimwipes into a puncture-resistant, sealable plastic bag.

  • Secondary Containment: Place the sealed bag into a designated, rigid "Hazardous Solid Waste" container lined with a heavy-duty plastic liner.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic Organics (2-Amino-5,6-dihydroxypyrimidin-4(1H)-one)".

  • Final Route: Submit for high-temperature incineration at an EPA-licensed facility. Causality: Temperatures exceeding 1000°C are necessary to completely cleave the pyrimidine ring and prevent the release of toxic nitrogen oxides (NO

    
    )[1].
    
Protocol B: Aqueous Liquid Waste Disposal
  • pH Verification: Before adding to the bulk aqueous waste stream, verify the solution pH. Maintain the pH between 6.0 and 8.0. Causality: Highly acidic conditions will protonate the amino group, while basic conditions will deprotonate the hydroxyls. This alters the solubility profile and can cause unexpected, hazardous precipitation in mixed waste containers.

  • Transfer: Funnel the solution into a high-density polyethylene (HDPE) "Aqueous Waste" carboy.

  • Segregation: Ensure the carboy contains NO heavy metals or strong oxidizers.

  • Final Route: Professional chemical disposal via incineration or specialized chemical treatment.

Protocol C: Organic Solvent Waste Disposal
  • Classification: Determine if the solvent used is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

  • Transfer: Add to the respective "Halogenated" or "Non-Halogenated" organic waste carboy.

  • Final Route: Fuel blending and incineration.

Spill Response Workflow

In the event of a localized spill, execute the following self-validating protocol to ensure complete decontamination:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Suppress Aerosolization (For Powders): Do not dry-sweep. Cover the powder with absorbent pads lightly dampened with water or ethanol to trap the particulates.

  • Neutralize & Collect (For Liquids): Apply an inert absorbent (e.g., vermiculite or diatomaceous earth) to the liquid.

  • Decontaminate: Wipe the surface with a 10% bleach solution to oxidatively degrade residual traces of the electron-rich pyrimidine, followed by a thorough wash with soap and water. Dispose of all cleanup materials as solid hazardous waste[2].

Quantitative Waste Segregation Data

To streamline laboratory logistics, adhere to the following segregation matrix:

Waste Stream ClassificationPrimary Solvents / MatrixStrictly Incompatible MaterialsRequired Container TypeFinal Disposal Route
Solid Waste Pure powder, plastics, paperStrong oxidizers, concentrated acidsRigid HDPE drum with linerHigh-Temp Incineration
Aqueous Waste Water, PBS, biological buffersHeavy metals, cyanides, sulfidesHDPE Carboy (Vented Cap)Incineration / Chem Treatment
Non-Halogenated Organic DMSO, Methanol, EthanolHalogenated solvents, oxidizersGlass or HDPE CarboyFuel Blending / Incineration
Halogenated Organic DCM, ChloroformAlkali metals, strong basesGlass or HDPE CarboySpecialized Incineration

Waste Routing Decision Tree

WasteRouting Start 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one Waste Stream State Determine Physical State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid Liquid SolidContainer Hazardous Solid Waste (Double-bagged) Solid->SolidContainer Aqueous Aqueous Solution (pH 6-8) Liquid->Aqueous Water-based Organic Organic Solvent (e.g., DMSO, MeOH) Liquid->Organic Solvent-based AqContainer Aqueous Waste Container (No Heavy Metals) Aqueous->AqContainer OrgContainer Organic Waste Container (Halogenated/Non-Halogenated) Organic->OrgContainer Incineration High-Temperature Incineration (EPA-Licensed Facility) SolidContainer->Incineration AqContainer->Incineration OrgContainer->Incineration

Figure 1: Decision tree for the safe segregation and disposal of pyrimidine derivative waste streams.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Navigating the Uncharted: A Researcher's Guide to Safely Handling 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

In the fast-paced world of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. One such molecule of interest is 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one. As a substituted pyrimidine, a class of compounds with diverse biological activities, its potential is significant. However, with novelty comes the responsibility of ensuring the utmost safety in its handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal.

Due to the limited availability of specific safety data for 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one, this guide is built upon established best practices for handling structurally similar pyrimidine derivatives. A conservative approach is therefore essential.

Hazard Identification: A Data-Driven Inference

Given the absence of a specific Safety Data Sheet (SDS) for 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one, we must infer its potential hazards from related compounds. For instance, 2-Amino-4,6-dihydroxypyrimidine is known to cause skin and serious eye irritation.[1] Similarly, other amino- and chloro-substituted pyrimidines are classified as harmful if swallowed and may cause respiratory irritation.[2] Therefore, it is prudent to handle 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one with the assumption that it may possess similar hazardous properties.

Inferred Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Eye Irritation: May cause serious irritation, redness, and pain if it comes into contact with the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

  • Acute Oral Toxicity: Harmful if swallowed.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[3][4] Always inspect gloves for damage before use and change them immediately upon contact with the chemical.[4] Double gloving is recommended for extended handling.[4]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[4] Clothing underneath should be made of natural fibers like cotton.[3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[3][4]
Respiratory Protection RespiratorHandling should be conducted in a well-ventilated area, preferably a chemical fume hood. If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 or higher-rated respirator is necessary.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict protocol is essential to ensure a safe working environment.

Preparation:

  • Designated Area: All work with 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one must be conducted in a designated area, such as a chemical fume hood.[2]

  • PPE Check: Before commencing work, ensure all necessary PPE is available, has been inspected for integrity, and is worn correctly.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

Handling:

  • Weighing: To prevent the dispersion of dust, weigh the compound in a fume hood or a balance enclosure.[6]

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • General Conduct: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory.[2]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]

Spill and Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Contain: For small spills, and only if you are trained to do so, use an absorbent material to contain the spill. Avoid generating dust.[2][6]

  • Collect: Carefully collect the spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste.[7]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

All waste containing 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one must be treated as hazardous waste.

Waste Collection:

  • Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.[7]

  • Collect liquid waste in a separate, appropriately labeled, sealed container.

Disposal:

  • Arrange for the disposal of hazardous waste through a licensed and approved waste disposal company.[7]

  • Do not discharge the chemical into drains or the environment.[7]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

Prep Preparation (Fume Hood, PPE Check) Weigh Weighing (Enclosure/Hood) Prep->Weigh Handling Handling/Solution Prep (Slow Addition) Weigh->Handling Post_Handling Post-Handling (Decontaminate, Wash Hands) Handling->Post_Handling Spill Spill? Handling->Spill Waste Waste Collection (Labeled, Sealed Containers) Post_Handling->Waste Disposal Professional Disposal Waste->Disposal Spill->Post_Handling No Spill_Response Spill Response (Evacuate, Contain) Spill->Spill_Response Yes Spill_Response->Waste

Caption: Workflow for Safe Handling of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one.

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While specific hazard data for 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is not yet available, by adopting a cautious approach based on the known properties of similar pyrimidine derivatives, researchers can confidently and safely explore its scientific potential. This guide provides the essential framework for that endeavor, empowering you to prioritize safety without compromising innovation.

References

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride. Spectrum Chemical.
  • Tokyo Chemical Industry. (2024, November 29). SAFETY DATA SHEET: 2-Amino-4,6-dihydroxypyrimidine.
  • Benchchem. (n.d.). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • ChemicalBook. (n.d.).
  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: 2-Amino-4,6-dihydroxypyrimidine.
  • Biochem Chemopharma. (n.d.).
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: 5-Amino-4,6-dichloropyrimidine.
  • Fisher Scientific. (n.d.).
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • PubChem. (n.d.). 2,6-diamino-5-nitroso-1H-pyrimidin-4-one.
  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Witz, S., et al. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98.
  • Creative Proteomics Blog. (2024, September 18).
  • Ali, J. A. M., et al. (2022). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers in Cellular and Infection Microbiology.
  • Med School Made Easy. (2017, April 17).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.